molecular formula C7H8N2O2 B1198129 2,5-Diaminobenzoic acid CAS No. 610-74-2

2,5-Diaminobenzoic acid

Cat. No.: B1198129
CAS No.: 610-74-2
M. Wt: 152.15 g/mol
InChI Key: UONVFNLDGRWLKF-UHFFFAOYSA-N
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Description

2,5-Diaminobenzoic acid, also known as this compound, is a useful research compound. Its molecular formula is C7H8N2O2 and its molecular weight is 152.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2,5-diaminobenzoic acid
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InChI

InChI=1S/C7H8N2O2/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H,8-9H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UONVFNLDGRWLKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N)C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID7060592
Record name Benzoic acid, 2,5-diamino-
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Molecular Weight

152.15 g/mol
Source PubChem
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CAS No.

610-74-2
Record name 2,5-Diaminobenzoic acid
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Record name 2,5-Diaminobenzoic acid
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Record name Benzoic acid, 2,5-diamino-
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Record name Benzoic acid, 2,5-diamino-
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Record name 2,5-Diaminobenzoic Acid
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Foundational & Exploratory

2,5-Diaminobenzoic acid chemical properties and structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Diaminobenzoic Acid: Chemical Properties and Structure

Introduction

This compound (CAS: 610-74-2) is a versatile bifunctional aromatic compound featuring both amino and carboxylic acid functional groups.[1] This unique structure makes it a valuable building block in various fields of organic synthesis, including the development of dyes, polymers, and complex heterocyclic compounds for pharmaceutical applications.[1][2] This technical guide provides a comprehensive overview of the core chemical properties, structure, and experimental methodologies related to this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for laboratory use.

PropertyValueReference
IUPAC Name This compound[3]
CAS Number 610-74-2[4][5]
Molecular Formula C₇H₈N₂O₂[3][4][5]
Molar Mass 152.15 g/mol [3][4][5]
Appearance Light yellow to green-yellow solid[1][4]
Melting Point 225 °C (decomposes)[4][5]
Boiling Point (Predicted) 398.1 ± 32.0 °C[4]
Density (Predicted) 1.428 ± 0.06 g/cm³[4]
pKa (Predicted) 4.08 ± 0.10[4]
Solubility Soluble in water and polar organic solvents.[2]
Storage Keep in a dark place under an inert atmosphere at room temperature.[4]

Chemical Structure and Reactivity

This compound consists of a benzene ring substituted with a carboxylic acid group (-COOH) and two amino groups (-NH₂) at positions 2 and 5. This arrangement of functional groups dictates its chemical behavior and utility in synthesis.

The presence of two primary amine groups and one carboxylic acid group on the aromatic ring allows for a wide range of chemical transformations.[1]

  • The amino groups are nucleophilic and can readily participate in reactions such as acylation, alkylation, amidation, and diazotization.[1][2]

  • The carboxylic acid group can undergo esterification, amide bond formation, and decarboxylation reactions.[1]

This trifunctional nature makes this compound a key intermediate for constructing more complex molecules. Its aromatic core provides a rigid scaffold, while the functional groups offer multiple points for modification and linkage.

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for successful research and development. The following sections outline methodologies for the synthesis and analysis of this compound.

Synthesis Protocol: Reduction of 2,5-Dinitrobenzoic Acid

A common synthetic route to this compound involves the reduction of 2,5-dinitrobenzoic acid. While several methods exist, a typical laboratory-scale procedure using a metal catalyst is described below.

Materials:

  • 2,5-Dinitrobenzoic acid

  • Ethanol (or another suitable solvent)

  • Palladium on carbon (Pd/C, 10%) or Tin(II) chloride (SnCl₂)

  • Hydrazine hydrate or Hydrogen gas (H₂)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Distilled water

Procedure:

  • Dissolution: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 2,5-dinitrobenzoic acid in ethanol.

  • Catalyst Addition: Carefully add the palladium on carbon catalyst to the solution.

  • Reduction: For hydrogenation, bubble hydrogen gas through the mixture under controlled pressure and temperature. Alternatively, for chemical reduction, add hydrazine hydrate dropwise to the heated solution. If using SnCl₂, the reaction is typically performed in concentrated HCl.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Catalyst Removal: Upon completion, cool the reaction mixture and filter it through a pad of celite to remove the Pd/C catalyst. If SnCl₂ was used, the product may precipitate as a salt.

  • Neutralization and Isolation: Carefully neutralize the filtrate with a saturated solution of sodium bicarbonate until the pH is approximately 7-8. The product, this compound, will precipitate out of the solution.

  • Purification: Collect the solid product by vacuum filtration, wash with cold distilled water, and dry under vacuum. Recrystallization from a suitable solvent system (e.g., water/ethanol) can be performed for further purification.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Workup & Purification start Dissolve 2,5-Dinitrobenzoic Acid in Ethanol catalyst Add Pd/C Catalyst start->catalyst reduction Introduce Reducing Agent (H₂ or Hydrazine) catalyst->reduction monitor Monitor via TLC reduction->monitor filter Filter to Remove Catalyst monitor->filter neutralize Neutralize with NaHCO₃ filter->neutralize isolate Isolate Product via Filtration neutralize->isolate purify Recrystallize and Dry isolate->purify end Pure this compound purify->end

Caption: General workflow for the synthesis of this compound.
Analytical Protocol: High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for assessing the purity of this compound and for monitoring reaction progress. A general reversed-phase HPLC method is provided below.

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient of Solvent A (e.g., 0.1% formic acid in water) and Solvent B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm (or wavelength of maximum absorbance).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., a mixture of water and acetonitrile) at a concentration of approximately 1 mg/mL. Prepare further dilutions as necessary.

  • System Equilibration: Equilibrate the HPLC column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Injection: Inject the prepared sample solution onto the column.

  • Data Acquisition: Run the gradient elution and record the chromatogram.

  • Analysis: Identify the peak corresponding to this compound based on its retention time, which can be confirmed by running a standard. Purity can be calculated based on the relative peak areas.

Analytical_Workflow cluster_prep Sample & System Preparation cluster_analysis Analysis cluster_data Data Processing sample_prep Prepare Sample Solution (1 mg/mL) inject Inject Sample sample_prep->inject system_prep Equilibrate HPLC System system_prep->inject run Run Gradient Elution inject->run detect Detect at 254 nm run->detect acquire Acquire Chromatogram detect->acquire analyze Analyze Peak Area and Retention Time acquire->analyze result Purity Assessment analyze->result

Caption: Logical workflow for the HPLC analysis of this compound.

Biological and Medicinal Context

This compound serves as a scaffold in medicinal chemistry. For instance, derivatives have been used in the development of linkers for native chemical ligation and in the synthesis of cyclic peptides.[6] Furthermore, it is a known metabolite of histidine and has been investigated as a potential biomarker for certain diseases.[5] The presence of multiple functional groups allows for the synthesis of derivatives with potential antimicrobial activity.[7]

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin and serious eye irritation.[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood to avoid inhalation of dust. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

References

Spectroscopic Analysis of 2,5-Diaminobenzoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the key spectroscopic data for 2,5-Diaminobenzoic acid (C₇H₈N₂O₂, CAS No: 610-74-2), a compound of interest in various chemical and pharmaceutical research domains. The following sections present tabulated data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The empirical formula of this compound is C₇H₈N₂O₂, and its molecular weight is 152.15 g/mol .[1] The spectroscopic data presented below provides confirmation of its chemical structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR)

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignment
~7.1-7.3Doublet1HAromatic H
~6.8-7.0Doublet of Doublets1HAromatic H
~6.6-6.8Doublet1HAromatic H
~4.5-5.5Singlet (broad)4H-NH₂
~10-12Singlet (broad)1H-COOH

¹³C NMR (Carbon NMR)

Chemical Shift (δ) ppm (Predicted)Assignment
~170-175-COOH
~145-150C-NH₂
~135-140C-NH₂
~120-125Aromatic C-H
~115-120Aromatic C-H
~110-115Aromatic C-H
~110-115C-COOH
Infrared (IR) Spectroscopy

The IR spectrum reveals the functional groups present in the molecule. The following table lists the characteristic absorption bands expected for this compound.

Wavenumber (cm⁻¹)IntensityAssignment
3400-3200Strong, BroadN-H stretch (primary amine)
3300-2500Very BroadO-H stretch (carboxylic acid)
~1700-1680StrongC=O stretch (carboxylic acid)
~1620-1580MediumN-H bend (primary amine) & C=C stretch (aromatic)
~1300-1200MediumC-N stretch (aromatic amine)
~1320-1210StrongC-O stretch (carboxylic acid)
~920BroadO-H bend (carboxylic acid dimer)
Mass Spectrometry (MS)

The mass spectrum of this compound can be obtained using Electron Ionization (EI). The data reveals the molecular ion peak and characteristic fragmentation patterns.

m/zRelative Intensity (%)Proposed Fragment
152High[M]⁺ (Molecular Ion)
135Moderate[M - OH]⁺
108Moderate[M - COOH]⁺
77Moderate[C₆H₅]⁺

Experimental Protocols

The following are general experimental protocols for obtaining the spectroscopic data for a solid aromatic compound like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : Accurately weigh 5-20 mg of this compound for ¹H NMR (20-50 mg for ¹³C NMR) and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in a clean vial.[3] Ensure the sample is fully dissolved, using gentle vortexing or sonication if necessary.[3]

  • Transfer to NMR Tube : Using a pipette, carefully transfer the solution into a clean 5 mm NMR tube to a height of 4-5 cm.[3]

  • Instrument Setup : Insert the NMR tube into the spectrometer. The instrument will lock onto the deuterium signal of the solvent to stabilize the magnetic field. The magnetic field is then shimmed to improve its homogeneity. The probe is tuned to the specific nucleus being observed (¹H or ¹³C).[3]

  • Data Acquisition : Set the appropriate acquisition parameters, including the number of scans, spectral width, and relaxation delay. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope. The experiment is then initiated to collect the free induction decay (FID).

  • Data Processing : A Fourier transform is applied to the FID to obtain the NMR spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy (Thin Solid Film Method)
  • Sample Preparation : Dissolve a small amount (approx. 50 mg) of this compound in a few drops of a volatile solvent like methylene chloride or acetone.[4]

  • Film Deposition : Place a single drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).[4] Allow the solvent to evaporate completely, leaving a thin solid film of the compound on the plate.[4]

  • Data Acquisition : Place the salt plate in the sample holder of the FT-IR spectrometer. Record a background spectrum of the clean, empty sample compartment. Then, acquire the spectrum of the sample. The instrument's software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (Electron Ionization - EI)
  • Sample Introduction : Introduce a small amount of the solid this compound into the ion source of the mass spectrometer, typically via a direct insertion probe. The sample is heated to ensure it is in the vapor phase.[5]

  • Ionization : The vaporized sample molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[5][6] This causes the molecules to ionize, forming a molecular ion (M⁺) and a series of fragment ions.[5][6][7]

  • Mass Analysis : The positively charged ions are accelerated and passed through a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

  • Detection : A detector records the abundance of each ion at a specific m/z value.

  • Data Presentation : The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical flow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Conclusion Sample This compound (Solid) NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data Chemical Shifts, Coupling Constants, Integration NMR->NMR_Data IR_Data Characteristic Absorption Bands IR->IR_Data MS_Data Molecular Ion Peak, Fragmentation Pattern MS->MS_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: Workflow for the spectroscopic characterization of this compound.

References

solubility of 2,5-Diaminobenzoic acid in different solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2,5-Diaminobenzoic acid in various solvents. Due to a scarcity of precise quantitative data in publicly available literature, this guide focuses on summarizing the known qualitative solubility characteristics and detailing robust experimental protocols for determining its solubility. This information is crucial for researchers and professionals working in drug development and other scientific fields where this compound is utilized.

Core Concepts: Understanding the Solubility of this compound

This compound is an aromatic compound containing both acidic (carboxylic acid) and basic (amino) functional groups. This amphoteric nature, combined with the potential for hydrogen bonding, dictates its solubility behavior. The presence of two amino groups and a carboxylic acid group on the benzene ring makes the molecule polar, suggesting a higher affinity for polar solvents.

Data Presentation: Qualitative Solubility Profile

Solvent TypeSolvent ExamplesQualitative SolubilityRationale
Polar Protic WaterSolubleThe amino and carboxylic acid groups can form hydrogen bonds with water molecules, facilitating dissolution. The compound's polarity matches that of water.
Polar Aprotic DMSO, DMFLikely SolubleThese solvents can accept hydrogen bonds and have high dielectric constants, which can solvate the polar this compound molecule.
Polar Protic Ethanol, MethanolLikely SolubleThe hydroxyl group of alcohols can participate in hydrogen bonding with the solute.
Nonpolar Toluene, HexaneLikely InsolubleThe significant difference in polarity between the highly polar solute and nonpolar solvents prevents effective solvation.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data for this compound, established experimental methods for determining the solubility of organic compounds, particularly substituted benzoic acids, can be employed. The general principle involves creating a saturated solution at a specific temperature, separating the undissolved solid, and quantifying the concentration of the dissolved solute in the supernatant.

Shake-Flask Method (Equilibrium Method)

This is a widely used and reliable method for determining equilibrium solubility.

Methodology:

  • Sample Preparation: An excess amount of this compound is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: The container is agitated (e.g., using a shaker or magnetic stirrer) in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and monitored.

  • Phase Separation: Once equilibrium is achieved, the suspension is allowed to stand undisturbed in the temperature bath to allow the undissolved solid to settle. Alternatively, the solid can be separated by centrifugation or filtration, ensuring no temperature change during the process.

  • Quantification: A known volume of the clear supernatant is carefully withdrawn. The concentration of this compound in the supernatant is then determined using a suitable analytical technique.

Analytical Techniques for Quantification

The choice of analytical method depends on the properties of this compound and the solvent used.

  • High-Performance Liquid Chromatography (HPLC): This is a highly sensitive and specific method.

    • Mobile Phase: A suitable mobile phase (e.g., a mixture of acetonitrile and a buffered aqueous solution) is used to elute the compound.

    • Column: A reverse-phase column (e.g., C18) is typically employed for aromatic acids.

    • Detection: UV detection is suitable for this compound due to its aromatic structure. A calibration curve is prepared using standard solutions of known concentrations to quantify the amount in the sample.[1][2][3][4]

  • UV-Vis Spectroscopy: This method is simpler and faster than HPLC but may be less specific if impurities that absorb at the same wavelength are present.

    • Wavelength Selection: The wavelength of maximum absorbance (λmax) for this compound in the specific solvent is determined.

    • Calibration: A calibration curve of absorbance versus concentration is generated using a series of standard solutions.

    • Measurement: The absorbance of the saturated solution (after appropriate dilution) is measured, and the concentration is calculated from the calibration curve.[5][6][7]

  • Titration: For aqueous solutions, a simple acid-base titration can be used.

    • Procedure: A known volume of the saturated solution is titrated with a standardized solution of a strong base (e.g., NaOH) using a suitable indicator or a pH meter to determine the endpoint. The concentration of the acidic solute can then be calculated.[8]

Mandatory Visualizations

The following diagrams illustrate the logical workflow for solubility determination and the key factors influencing the solubility of a compound like this compound.

G cluster_workflow Experimental Workflow for Solubility Determination A Add excess this compound to solvent B Equilibrate at constant temperature (e.g., 24-72h with agitation) A->B C Separate solid and liquid phases (Centrifugation/Filtration) B->C D Withdraw a known volume of supernatant C->D E Quantify solute concentration (HPLC, UV-Vis, Titration) D->E F Calculate Solubility E->F

Caption: A generalized workflow for the experimental determination of solubility.

G cluster_factors Factors Influencing Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties cluster_conditions System Conditions Solubility Solubility of this compound Polarity Polarity (Amphoteric) Polarity->Solubility H_Bonding Hydrogen Bonding Capacity H_Bonding->Solubility Crystal_Lattice Crystal Lattice Energy Crystal_Lattice->Solubility Solvent_Polarity Polarity Solvent_Polarity->Solubility Solvent_H_Bonding Hydrogen Bonding Capacity Solvent_H_Bonding->Solubility Temperature Temperature Temperature->Solubility pH pH (for aqueous solutions) pH->Solubility

References

2,5-Diaminobenzoic acid CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2,5-Diaminobenzoic acid, a significant molecule in various scientific domains. This document details its chemical and physical properties, synthesis and analysis protocols, and its biological relevance, with a focus on its role as a metabolite and biomarker.

Core Chemical and Physical Properties

This compound, a derivative of benzoic acid, is a solid, crystalline compound. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValueCitation
CAS Number 610-74-2[1]
Molecular Weight 152.15 g/mol [1]
Molecular Formula C₇H₈N₂O₂[1]
Melting Point Decomposes at 225 °C

Synthesis of this compound

The primary route for synthesizing this compound is through the reduction of 2,5-dinitrobenzoic acid. This process typically involves catalytic hydrogenation.

Experimental Protocol: Catalytic Hydrogenation of 2,5-Dinitrobenzoic Acid

This protocol outlines a general procedure for the synthesis of this compound.

Materials:

  • 2,5-Dinitrobenzoic acid

  • Methanol or Ethanol

  • Catalyst (e.g., Palladium on carbon (Pd/C) or Raney nickel)

  • Hydrogen gas source

  • Reaction vessel (e.g., stainless steel autoclave)

Procedure:

  • In a suitable reaction vessel, dissolve 2,5-dinitrobenzoic acid in methanol or ethanol.

  • Add the catalyst to the solution. The catalyst loading is typically a small percentage of the starting material's weight.[2][3]

  • Seal the reaction vessel and purge with an inert gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 2-3 MPa).[2][3]

  • Heat the reaction mixture to the target temperature (e.g., 70-150 °C) with continuous stirring.[2][3]

  • Maintain the reaction for a period of 2 to 10 hours, monitoring the uptake of hydrogen to gauge reaction completion.[2]

  • After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture to remove the catalyst.

  • The filtrate, containing the crude this compound, can be further purified by precipitation and recrystallization.

Analytical Methodologies

Accurate characterization and quantification of this compound are crucial for research and development. The following sections detail common analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of this compound.

Experimental Protocol:

  • Column: A reverse-phase C18 column is commonly employed.[4][5]

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium acetate or phosphate buffer) and an organic solvent like acetonitrile or methanol is typically used. The pH of the aqueous phase is a critical parameter for achieving good separation.[4]

  • Detection: UV detection is suitable for this compound due to its aromatic structure.

  • Sample Preparation: Dissolve a precisely weighed amount of the sample in the mobile phase or a compatible solvent. Filter the sample through a 0.45 µm filter before injection.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of this compound.

Experimental Protocol:

  • Sample Preparation: Dissolve approximately 5-25 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d6, Methanol-d4). Ensure the sample is fully dissolved to avoid line broadening.[6][7]

  • Acquisition:

    • For ¹H NMR, standard acquisition parameters can be used.

    • For ¹³C NMR, a higher sample concentration (50-100 mg) may be necessary to obtain a good signal-to-noise ratio in a reasonable time.[7]

  • Data Processing: Process the acquired data using appropriate software to obtain the final spectrum for analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of this compound.

Experimental Protocol:

  • Ionization: Electron Ionization (EI) is a common technique for volatile compounds, while Electrospray Ionization (ESI) is suitable for less volatile or thermally labile molecules.

  • Analysis: The mass spectrum will show the molecular ion peak, which confirms the molecular weight. The fragmentation pattern provides structural information. Common fragments for benzoic acid derivatives include the loss of the carboxylic group and fragments corresponding to the aromatic ring.[8][9]

  • Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent compatible with the chosen ionization method.

Biological Significance and Signaling Pathways

While this compound is not known to be a direct signaling molecule, its role as a metabolite of histidine and its utility as a biomarker suggest its involvement in broader biological pathways.

Role in Histidine Metabolism

This compound has been identified as a metabolite of the essential amino acid histidine.[10] The catabolism of histidine is a complex process that occurs primarily in the liver and skin, leading to the formation of various intermediates.[11][12] The presence of this compound in biological fluids like urine can be indicative of the metabolic state of an individual.[10]

Histidine_Metabolism Histidine Histidine Metabolic_Processes Metabolic Processes (e.g., Deamination, Decarboxylation) Histidine->Metabolic_Processes Intermediates Various Intermediates Metabolic_Processes->Intermediates Diaminobenzoic_Acid This compound Intermediates->Diaminobenzoic_Acid

Caption: Simplified workflow of this compound formation from Histidine.

Biomarker Potential

The concentration of this compound in urine has been correlated with the levels of various biogenic amines, suggesting its potential as a biomarker for certain physiological or pathological states.[10] Biomarkers are crucial tools in clinical diagnostics and drug development for assessing disease progression and therapeutic efficacy.[13][14][15] The link between this compound and biogenic amines could imply its indirect involvement in neurological and metabolic signaling.

Biomarker_Relationship Disease_State Physiological or Pathological State Biogenic_Amines Altered Biogenic Amine Levels Disease_State->Biogenic_Amines Diaminobenzoic_Acid This compound (in Urine) Biogenic_Amines->Diaminobenzoic_Acid correlates with Biomarker_Indication Biomarker Indication Diaminobenzoic_Acid->Biomarker_Indication

Caption: Logical relationship of this compound as a biomarker.

References

2,5-Diaminobenzoic Acid: A Technical Guide to its Potential Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,5-Diaminobenzoic acid (2,5-DABA), a metabolite of histidine, presents a versatile scaffold for various research and drug development applications. Its unique structure, featuring both amino and carboxylic acid functional groups on a benzene ring, allows for its use as a chemical intermediate in the synthesis of more complex molecules. While its direct applications are still emerging, its structural analogs and derivatives have shown significant promise in mass spectrometry, glycan analysis, and as enzyme inhibitors. This technical guide provides an in-depth overview of the potential applications of 2,5-DABA, including detailed, albeit extrapolated, experimental protocols, quantitative data from related compounds, and visualizations of key experimental workflows.

Introduction

This compound (CAS 610-74-2) is an aromatic compound that has garnered interest in the scientific community for its potential as a versatile building block in organic synthesis and as a functional molecule in various analytical and biological assays.[1] Its fluorescent properties and the reactivity of its amino and carboxyl groups make it a candidate for derivatization and labeling studies.[2] This guide will explore its potential in three key research areas: as a matrix in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, as a derivatizing agent for sialic acid analysis, and as a potential enzyme inhibitor.

Application as a Matrix in MALDI Mass Spectrometry

While 2,5-dihydroxybenzoic acid (2,5-DHB) is a more commonly used matrix for the analysis of peptides, proteins, and glycans in MALDI mass spectrometry, the structurally similar 2,5-DABA holds potential as an alternative or complementary matrix.[1][3] The aromatic ring in 2,5-DABA allows for the absorption of laser energy, a key requirement for a MALDI matrix. Its amino groups could potentially offer different co-crystallization properties and ionization efficiencies compared to the hydroxyl groups of 2,5-DHB.

Proposed Experimental Protocol for 2,5-DABA as a MALDI Matrix (for Peptides)

The following protocol is an adaptation of established methods for 2,5-DHB and 2-aminobenzoic acid and should be optimized for specific applications.[4][5]

Materials:

  • This compound (2,5-DABA)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Peptide standard (e.g., Angiotensin I, Bradykinin)

  • MALDI target plate

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-DABA in a 1:1 (v/v) mixture of ACN and 0.1% aqueous TFA. Vortex thoroughly and centrifuge to pellet any undissolved solid. The supernatant is the working matrix solution.

  • Sample Preparation: Dissolve the peptide standard in 0.1% aqueous TFA to a concentration of 1 pmol/µL.

  • Spotting: Mix the sample solution and the matrix solution in a 1:1 ratio. Spot 1 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry at room temperature, permitting the co-crystallization of the sample and matrix.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in positive ion mode.

Quantitative Data (Comparative)

To date, no comprehensive quantitative studies have been published comparing the performance of 2,5-DABA to established matrices like 2,5-DHB or α-cyano-4-hydroxycinnamic acid (CHCA). Researchers are encouraged to perform comparative studies to evaluate the limit of detection (LOD), signal-to-noise ratio, and mass resolution for their specific analytes.

Experimental Workflow for MALDI-MS

MALDI_Workflow cluster_prep Sample Preparation cluster_spot Target Spotting cluster_analysis MS Analysis A Prepare Matrix Solution (e.g., saturated 2,5-DABA in ACN/TFA) C Mix Matrix and Analyte (typically 1:1 v/v) A->C B Prepare Analyte Solution (e.g., peptide in 0.1% TFA) B->C D Spot Mixture onto MALDI Target Plate C->D E Air Dry to Allow Co-crystallization D->E F Insert Target into MALDI-TOF MS E->F G Laser Desorption/Ionization F->G H Mass Analysis (Time-of-Flight) G->H I Data Acquisition and Processing H->I SialicAcid_Workflow cluster_release Sialic Acid Release cluster_deriv Derivatization cluster_analysis Analysis A Glycoprotein Sample B Mild Acid Hydrolysis (e.g., 2M Acetic Acid, 80°C) A->B C Released Sialic Acids B->C E Incubate with Released Sialic Acids (e.g., 50°C, in the dark) C->E D Prepare 2,5-DABA Labeling Reagent D->E F Fluorescently Labeled Sialic Acids E->F G Inject into RP-HPLC System F->G H Separation on C18 Column G->H I Fluorescence Detection H->I J Quantification I->J Enzyme_Inhibition cluster_reaction Enzymatic Reaction cluster_inhibition Inhibition Enzyme Enzyme Product Product Enzyme->Product Substrate Substrate Substrate->Enzyme Inhibitor 2,5-DABA Derivative Inhibitor->Enzyme Inhibition

References

The Discovery and Synthetic History of 2,5-Diaminobenzoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery and history of 2,5-Diaminobenzoic acid (DABA), a significant organic compound with applications in various fields of chemical synthesis. This document traces the origins of DABA to the pioneering work of 19th-century chemists, detailing the initial synthesis of its precursor and the subsequent reduction to the target molecule. A thorough examination of the historical experimental protocols is presented, alongside modern synthetic approaches, offering a comparative perspective on the evolution of organic synthesis. Quantitative data on the physical and chemical properties of this compound are systematically tabulated for ease of reference. Furthermore, this guide includes detailed experimental methodologies and visual representations of the synthetic pathways, rendered using Graphviz, to provide a clear and concise understanding of the chemical transformations involved in the preparation of this versatile compound.

Introduction

This compound, with the CAS Registry Number 610-74-2, is an aromatic compound containing a benzoic acid backbone substituted with two amine functional groups at the 2- and 5-positions. Its bifunctional nature makes it a valuable building block in organic synthesis, particularly in the preparation of dyes, polymers, and heterocyclic compounds of pharmaceutical interest. While modern applications of 2,5-DABA are well-documented, its historical discovery and the evolution of its synthesis are less widely known. This guide aims to fill that gap by providing a detailed account of the compound's origins, from its conceptualization to its first successful synthesis and characterization.

The Genesis of this compound: A Historical Perspective

The journey to the synthesis of this compound began with the work of the influential German chemist Peter Griess. In 1874, Griess reported the synthesis of 2,5-dinitrobenzoic acid, the direct precursor to this compound.[1] This discovery was a crucial first step, as the selective reduction of the two nitro groups would logically lead to the desired diamino compound.

Following Griess's work on the dinitro precursor, the first documented synthesis of this compound was reported by Salkowski in 1875. The method of choice for this transformation was the reduction of 2,5-dinitrobenzoic acid, a standard practice for converting aromatic nitro compounds to their corresponding amines in the 19th century.

Physicochemical Properties of this compound

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its application in synthetic chemistry and for the development of new materials and pharmaceuticals.

PropertyValueReference
Molecular FormulaC₇H₈N₂O₂[2][3]
Molecular Weight152.15 g/mol [2][3]
Melting Point225 °C (decomposes)[2]
Boiling Point398.1±32.0 °C (Predicted)[2]
AppearanceWhite to off-white crystalline solid
CAS Registry Number610-74-2[2][3]

Synthetic Pathways

The synthesis of this compound has evolved from the classical reduction methods of the 19th century to more refined and efficient modern techniques. This section details both the historical and a contemporary approach to its preparation.

Historical Synthesis: The Reduction of 2,5-Dinitrobenzoic Acid

The pioneering synthesis of this compound, following the availability of its dinitro precursor, was achieved through chemical reduction. The most common method employed during this era was the use of a metal in an acidic medium.

Historical Synthesis of this compound 2,5-Dinitrobenzoic_Acid 2,5-Dinitrobenzoic Acid 2,5-Diaminobenzoic_Acid This compound 2,5-Dinitrobenzoic_Acid->2,5-Diaminobenzoic_Acid Reduction Reducing_Agent Sn + HCl (aq) Reducing_Agent->2,5-Diaminobenzoic_Acid Modern Synthesis of this compound 2,5-Dinitrobenzoic_Acid 2,5-Dinitrobenzoic Acid 2,5-Diaminobenzoic_Acid This compound 2,5-Dinitrobenzoic_Acid->2,5-Diaminobenzoic_Acid Catalytic Hydrogenation Catalyst H₂, Pd/C Catalyst->2,5-Diaminobenzoic_Acid Solvent Ethanol Solvent->2,5-Diaminobenzoic_Acid

References

2,5-Diaminobenzoic acid as a building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2,5-Diaminobenzoic Acid as a Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (2,5-DABA) is a highly versatile aromatic compound that serves as a crucial building block in the field of organic synthesis.[1][2] Its molecular architecture, featuring a benzene ring substituted with two amino groups and a carboxylic acid group, provides multiple reactive sites for a wide array of chemical transformations.[1][2] This trifunctional nature allows chemists to construct complex molecules, making 2,5-DABA an invaluable intermediate in the synthesis of pharmaceuticals, specialty dyes, advanced polymers, and diverse heterocyclic systems.[1][3]

The strategic placement of the functional groups—a carboxylic acid ortho to one amino group and meta to the other—influences their respective reactivity, enabling selective chemical modifications. The amino groups can readily participate in reactions such as acylation, alkylation, and diazotization, while the carboxylic acid moiety can undergo esterification and amide bond formation.[1][2] This inherent reactivity profile makes this compound a foundational component for developing novel compounds with desired chemical and biological properties.

Physicochemical and Safety Data

A comprehensive understanding of the physical properties and safety information is essential for the effective and safe handling of this compound in a laboratory setting.

Physical and Chemical Properties

The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and execution.

PropertyValueReference
CAS Number 610-74-2[4][5][6]
Molecular Formula C₇H₈N₂O₂[4][6]
Molecular Weight 152.15 g/mol [4][6]
IUPAC Name This compound[6]
Appearance Light yellow to green-yellow solid[1]
Melting Point 225 °C (decomposes)[4][5]
Boiling Point 398.1±32.0 °C (Predicted)[5]
Solubility Soluble in water and polar organic solvents.[2]
SMILES C1=CC(=C(C=C1N)C(=O)O)N[4][6]
InChIKey UONVFNLDGRWLKF-UHFFFAOYSA-N[6]
Safety and Hazard Information

This compound is considered hazardous and requires careful handling. The following table summarizes its GHS classification.

Hazard ClassHazard CodeDescription
Skin Corrosion/IrritationH315Causes skin irritation
Serious Eye Damage/Eye IrritationH319Causes serious eye irritation

Data sourced from ECHA C&L Inventory.[6]

Precautionary Statements: [6]

  • P264: Wash skin thoroughly after handling.

  • P280: Wear protective gloves/eye protection/face protection.

  • P302+P352: IF ON SKIN: Wash with plenty of water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • P332+P313: If skin irritation occurs: Get medical advice/attention.

  • P337+P313: If eye irritation persists: Get medical advice/attention.

Synthesis of this compound

The most common laboratory and industrial synthesis of this compound involves the reduction of 2,5-dinitrobenzoic acid. This transformation is typically achieved using standard reducing agents capable of converting aromatic nitro groups to amines.

G A 2,5-Dinitrobenzoic Acid B Reduction Reaction A->B Starting Material C This compound B->C Product E Work-up: - Neutralization - Extraction - Purification B->E D Reagents: - SnCl2 / HCl - H2 / Pd/C - Fe / HCl D->B

Caption: General workflow for the synthesis of 2,5-DABA.
Experimental Protocol: Reduction of 2,5-Dinitrobenzoic Acid

This protocol describes a typical procedure for the synthesis of this compound via the reduction of 2,5-dinitrobenzoic acid using tin(II) chloride.

Materials:

  • 2,5-Dinitrobenzoic acid

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 2,5-dinitrobenzoic acid in concentrated hydrochloric acid.

  • Add a solution of tin(II) chloride dihydrate in concentrated HCl to the suspension in portions. An exothermic reaction will occur.

  • After the initial reaction subsides, heat the mixture to reflux for 2-3 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture in an ice bath. A precipitate of the amine salt complex will form.

  • Carefully neutralize the mixture by the slow addition of a concentrated sodium hydroxide solution while cooling to maintain a low temperature. Adjust the pH to approximately 7-8.

  • Extract the resulting aqueous solution multiple times with ethyl acetate.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Reactivity and Applications in Organic Synthesis

The utility of this compound stems from the differential reactivity of its three functional groups, which allows for its incorporation into a wide range of molecular scaffolds.[1]

G DABA This compound N_Reactions Amino Group Reactions DABA->N_Reactions Sites: C2-NH2, C5-NH2 C_Reactions Carboxylic Acid Reactions DABA->C_Reactions Site: C1-COOH Acylation Acylation / Amidation N_Reactions->Acylation Alkylation Alkylation N_Reactions->Alkylation Diazotization Diazotization -> Azo Dyes N_Reactions->Diazotization Condensation Condensation -> Heterocycles N_Reactions->Condensation Esterification Esterification C_Reactions->Esterification Amide_Formation Amide Formation (Polyamides) C_Reactions->Amide_Formation

Caption: Reactivity profile of this compound.
Synthesis of Heterocyclic Compounds

2,5-DABA is an excellent precursor for synthesizing fused heterocyclic systems. The adjacent amino and carboxylic acid groups can react with various reagents to form five- or six-membered rings, while the second amino group offers a site for further functionalization or polymerization. For instance, reaction with aldehydes or carboxylic acids can lead to the formation of benzimidazole derivatives.

Experimental Protocol: Synthesis of a 2-Substituted-1H-benzo[d]imidazol-6-amine Derivative

This protocol outlines the synthesis of a benzimidazole derivative from this compound and an aromatic aldehyde. The reaction proceeds via condensation and subsequent oxidative cyclization.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., Benzaldehyde)

  • Sodium metabisulfite (Na₂S₂O₅)

  • Ethanol or Acetic Acid

Procedure:

  • Dissolve this compound (1 equivalent) and the aromatic aldehyde (1 equivalent) in ethanol or glacial acetic acid in a round-bottom flask.

  • Add a catalytic amount of sodium metabisulfite to the mixture.

  • Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress using TLC.

  • Upon completion, cool the mixture to room temperature. The product may precipitate from the solution.

  • If a precipitate forms, filter the solid, wash it with cold ethanol, and dry it under a vacuum.

  • If no precipitate forms, pour the reaction mixture into ice-cold water and neutralize with a suitable base (e.g., sodium bicarbonate solution) to induce precipitation.

  • Collect the product by filtration, wash with water, and dry. Recrystallization from ethanol can be performed for further purification.

ParameterValue
Reactants 2,5-DABA, Aromatic Aldehyde
Solvent Ethanol or Acetic Acid
Catalyst Sodium metabisulfite
Temperature Reflux
Reaction Time 4-6 hours
Typical Yield 70-90%
Polymer Synthesis

The bifunctional nature of 2,5-DABA, with its two amino groups, makes it a suitable monomer for polycondensation reactions. It can react with diacyl chlorides or dicarboxylic acids to form polyamides, or with dianhydrides to form polyimides. These polymers often exhibit high thermal stability and unique mechanical properties.

cluster_0 Monomers cluster_1 Polymerization cluster_2 Product Monomer1 This compound Polycondensation Polycondensation Reaction Monomer1->Polycondensation Monomer2 Diacyl Chloride (e.g., Terephthaloyl chloride) Monomer2->Polycondensation Polymer Aromatic Polyamide Polycondensation->Polymer Forms Amide Linkages

Caption: Workflow for polyamide synthesis using 2,5-DABA.
Applications in Pharmaceuticals and Dyes

This compound and its derivatives are important intermediates in the pharmaceutical industry. For example, related diaminobenzoic acid structures are used in the synthesis of contrast agents like diatrizoic acid.[7] In the dye industry, the amino groups can be diazotized and coupled with electron-rich aromatic compounds to produce a variety of azo dyes with vibrant colors.

Conclusion

This compound stands out as a remarkably versatile and valuable building block in modern organic synthesis. Its unique arrangement of two nucleophilic amino groups and an electrophilic carboxylic acid group on an aromatic scaffold provides a platform for constructing a vast array of complex molecules. From the synthesis of high-performance polymers and specialty dyes to the creation of intricate heterocyclic systems for pharmaceutical applications, the potential of 2,5-DABA is extensive. The experimental protocols and reactivity data provided in this guide underscore its utility and offer a foundation for its application in advanced research and development projects. As the demand for novel materials and therapeutics grows, the strategic use of such fundamental building blocks will continue to be a cornerstone of chemical innovation.

References

Theoretical Exploration of 2,5-Diaminobenzoic Acid: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and computational studies on 2,5-Diaminobenzoic acid, a molecule of significant interest in various scientific domains. This document synthesizes computational methodologies and data extrapolated from theoretical investigations of structurally similar aminobenzoic acid isomers and derivatives. Key molecular properties, including optimized geometry, vibrational frequencies, and electronic characteristics, are detailed. The methodologies presented are grounded in Density Functional Theory (DFT), a robust computational method for elucidating the electronic structure and properties of molecules. This guide is intended to serve as a foundational resource for further in-silico research and rational molecular design.

Introduction

This compound (2,5-DABA), with the chemical formula C₇H₈N₂O₂, is an aromatic compound containing a benzene ring substituted with two amino groups and a carboxylic acid group.[1][2] Its structural features make it a versatile molecule with potential applications in medicinal chemistry and materials science. Understanding the fundamental molecular and electronic properties of 2,5-DABA is crucial for predicting its behavior, reactivity, and potential interactions in various chemical and biological systems.

Theoretical studies, primarily employing quantum chemical calculations, offer a powerful and cost-effective approach to investigate molecular properties at the atomic level. This guide outlines the application of such methods to 2,5-DABA, providing a framework for its computational characterization.

Molecular Structure and Geometry

The initial step in any theoretical investigation is the optimization of the molecule's geometry to find its most stable conformation (lowest energy state). This is typically achieved using Density Functional Theory (DFT) calculations.

Table 1: Calculated Geometrical Parameters for this compound (Illustrative)
ParameterBond/AngleCalculated Value (Illustrative)
Bond LengthC-C (aromatic)1.39 - 1.41 Å
C-N1.38 - 1.40 Å
C-C (carboxyl)1.50 Å
C=O1.22 Å
C-O1.35 Å
O-H0.97 Å
N-H1.01 Å
Bond AngleC-C-C (aromatic)119 - 121°
C-C-N118 - 122°
C-C-C (carboxyl)120°
O=C-O124°
C-O-H108°
C-N-H119°
H-N-H117°

Note: These values are illustrative and based on typical bond lengths and angles for similar molecules calculated using DFT.

Vibrational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. DFT calculations can predict these vibrational frequencies, aiding in the interpretation of experimental spectra.

Table 2: Calculated Vibrational Frequencies and Assignments for Key Functional Groups of this compound (Illustrative)
Vibrational ModeFunctional GroupCalculated Frequency (cm⁻¹) (Illustrative)
O-H stretchCarboxylic Acid~3500 (monomer), ~3000 (dimer)
N-H symmetric stretchAmino Group~3400
N-H asymmetric stretchAmino Group~3500
C-H stretch (aromatic)Benzene Ring~3100 - 3000
C=O stretchCarboxylic Acid~1720 (monomer), ~1680 (dimer)
N-H scissoringAmino Group~1620
C-C stretch (aromatic)Benzene Ring~1600, 1500, 1450
C-O stretchCarboxylic Acid~1300
O-H in-plane bendCarboxylic Acid~1400
C-N stretchAmino Group~1280

Note: Calculated frequencies are typically scaled to correct for anharmonicity and other systematic errors in the computational method.

Electronic Properties

The electronic properties of a molecule, such as its frontier molecular orbitals (HOMO and LUMO), are critical for understanding its reactivity and electronic transitions.

Table 3: Calculated Electronic Properties of this compound (Illustrative)
PropertyDescriptionCalculated Value (Illustrative)
EHOMO Energy of the Highest Occupied Molecular Orbital-5.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital-1.2 eV
Energy Gap (ΔE) ELUMO - EHOMO4.3 eV
Ionization Potential (IP) Approximated as -EHOMO5.5 eV
Electron Affinity (EA) Approximated as -ELUMO1.2 eV
Dipole Moment Measure of molecular polarity~3.5 D

Note: These values provide insights into the molecule's ability to donate or accept electrons and its overall polarity.

Experimental and Computational Protocols

Computational Methodology (Illustrative Protocol)

Theoretical calculations for aminobenzoic acids are commonly performed using the Gaussian suite of programs.[3]

  • Geometry Optimization: The molecular structure of this compound is optimized using DFT with the B3LYP functional and a 6-311++G(d,p) basis set.[3][4] This level of theory provides a good balance between accuracy and computational cost for organic molecules.

  • Frequency Calculations: Following geometry optimization, vibrational frequencies are calculated at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (no imaginary frequencies) and to obtain the theoretical vibrational spectra.

  • Electronic Properties: The energies of the HOMO and LUMO, as well as the total dipole moment, are obtained from the optimized structure.

  • Solvent Effects: To model the behavior in solution, the Polarizable Continuum Model (PCM) can be employed to simulate the presence of a solvent.

Spectroscopic Analysis (General Protocol)
  • FTIR Spectroscopy: The infrared spectrum is typically recorded using a spectrometer in the range of 4000-400 cm⁻¹. The sample is prepared as a KBr pellet.

  • FT-Raman Spectroscopy: The Raman spectrum is recorded using a spectrometer with a laser excitation source. The spectrum is typically collected in the range of 3500-50 cm⁻¹.[3]

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer, typically in a deuterated solvent like DMSO-d₆. Chemical shifts are reported in ppm relative to an internal standard (TMS).

Visualizations

Molecular Structure

G cluster_start Input cluster_dft DFT Calculations (e.g., Gaussian) cluster_analysis Analysis cluster_output Output start Initial Molecular Structure (this compound) geom_opt Geometry Optimization (B3LYP/6-311++G(d,p)) start->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Property Calculation geom_opt->elec_prop vib_analysis Vibrational Mode Analysis (FTIR/Raman) freq_calc->vib_analysis thermo Thermodynamic Properties freq_calc->thermo homo_lumo HOMO-LUMO Analysis elec_prop->homo_lumo spectra Simulated Spectra vib_analysis->spectra data Calculated Properties (Tables) homo_lumo->data thermo->data

References

Methodological & Application

Application Notes and Protocols for 2,5-Diaminobenzoic Acid and Related Compounds as Matrices in MALDI Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note on 2,5-Diaminobenzoic Acid (2,5-DABA): Extensive literature review indicates that this compound (2,5-DABA) is not a commonly used or well-documented matrix for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. Application notes and performance data are scarce. However, related aminobenzoic acid derivatives have been explored. This document provides information on these related compounds and detailed protocols for the widely used isomeric analog, 2,5-dihydroxybenzoic acid (2,5-DHB), which can serve as a starting point for experimental design.

Aminobenzoic Acid Derivatives as MALDI Matrices

While 2,5-DABA is not a conventional MALDI matrix, other amino-substituted benzoic acid derivatives have been investigated, suggesting that this class of compounds has potential for specific applications.

  • 2-Aminobenzoic Acid: This compound has been tested as a MALDI matrix for the analysis of peptides and proteins. However, studies have shown that it generally provides lower sensitivity and poorer resolution compared to standard matrices like 2,5-DHB.

  • 1,5-Diaminonaphthalene (DAN): DAN has been successfully used as a matrix, particularly for the analysis of lipids and for inducing in-source decay (ISD) for top-down sequencing of proteins.[1] It is effective in promoting the reduction of disulfide bonds in the gas phase.[2]

The exploration of these related compounds suggests that the amino functional group can play a role in the ionization process, although its effectiveness may be analyte-dependent. Researchers interested in novel matrix development could consider 2,5-DABA for specialized applications, using the protocols for similar matrices as a baseline.

2,5-Dihydroxybenzoic Acid (2,5-DHB): A Versatile Reference Matrix

Given the limited data on 2,5-DABA, the following sections provide detailed application notes and protocols for the well-established and chemically similar matrix, 2,5-dihydroxybenzoic acid (2,5-DHB). 2,5-DHB is a "workhorse" matrix in many MALDI applications, known for its robust performance with a wide range of analytes including peptides, proteins, glycoproteins, and nucleic acids.[3]

Key Advantages of 2,5-DHB:
  • Versatility: Effective for a broad range of biomolecules.

  • "Cool" Matrix: Minimizes in-source fragmentation of labile molecules like phosphopeptides.[4]

  • Good Vacuum Stability: Suitable for prolonged instrument operation.[3]

  • Strong UV Absorption: Efficiently absorbs energy from nitrogen lasers (337 nm).[3]

Comparative Performance of MALDI Matrices

The choice of matrix is critical for successful MALDI-MS analysis. The following table summarizes the general performance of 2,5-DHB in comparison to other common matrices for different classes of analytes.

Analyte ClassMatrixKey Performance Characteristics
Peptides (< 3 kDa) 2,5-DHBGood for general peptide analysis, produces less background noise in the low mass range.[3]
α-Cyano-4-hydroxycinnamic acid (CHCA)Often provides higher sensitivity, especially for low-abundance peptides.[3]
Proteins (< 30 kDa) 2,5-DHBVersatile, good sequence coverage at higher concentrations.[3]
Sinapinic acid (SA)Generally preferred for proteins > 30 kDa, but 2,5-DHB is a viable alternative, especially for glycoproteins.[5]
Nucleic Acids 2,5-DHBApplicable for oligonucleotides, though often used in combination with other matrices or additives.[6]
3-Hydroxypicolinic acid (3-HPA)A commonly used and effective matrix for nucleic acid analysis.[2]
Lipids 2,5-DHBGood overall performance in both positive and negative ion modes.[7]
9-Aminoacridine (9-AA)Often preferred for acidic lipids in negative ion mode.[7]

Experimental Protocols

The following are detailed protocols for the preparation and use of 2,5-DHB as a MALDI matrix. These can be adapted for exploratory work with 2,5-DABA.

Protocol 3.1: Peptide and Protein Analysis using 2,5-DHB

This protocol is suitable for the analysis of peptides and proteins up to approximately 30 kDa.

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • Ultrapure water

  • Analyte (peptide or protein sample)

Procedure:

  • Matrix Solution Preparation:

    • Prepare a solvent mixture of 50% ACN and 0.1% TFA in ultrapure water (v/v/v).

    • Create a saturated solution of 2,5-DHB in this solvent. Alternatively, a concentration of 10-20 mg/mL can be used.[3]

    • Vortex the solution vigorously and centrifuge to pellet any undissolved matrix.

    • Use the clear supernatant for sample spotting.

  • Analyte Solution Preparation:

    • Dissolve the peptide or protein sample in 0.1% TFA in water to a concentration of 1-10 pmol/µL. Desalting the sample is recommended to minimize alkali salt adducts.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.[3]

    • Allow the spot to air-dry at room temperature, which facilitates the co-crystallization of the analyte and matrix.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in positive ion mode.

G Workflow for Peptide/Protein Analysis using 2,5-DHB cluster_prep Preparation cluster_spot Sample Spotting cluster_analysis Analysis prep_matrix Prepare Saturated 2,5-DHB Solution mix Mix Analyte and Matrix (1:1 ratio) prep_matrix->mix prep_analyte Prepare Analyte Solution (1-10 pmol/µL) prep_analyte->mix spot Spot 0.5-1.0 µL on MALDI Target mix->spot dry Air-Dry at Room Temperature spot->dry ms Acquire Mass Spectra (Positive Ion Mode) dry->ms

Caption: Workflow for Peptide/Protein Analysis using 2,5-DHB.

Protocol 3.2: Nucleic Acid Analysis using 2,5-DHB

While 3-HPA is more common, 2,5-DHB can be effective for oligonucleotides. Additives are often used to improve spectral quality.

Materials:

  • 2,5-Dihydroxybenzoic acid (2,5-DHB)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Diammonium hydrogen citrate (optional additive)

  • Analyte (oligonucleotide sample)

Procedure:

  • Matrix Solution Preparation:

    • Prepare a solution of 10 mg/mL 2,5-DHB in a 1:1 (v/v) mixture of ACN and ultrapure water.

    • For improved results, an additive like diammonium hydrogen citrate can be added to the matrix solution to a final concentration of 10-50 mM to suppress alkali adducts.[7]

  • Analyte Solution Preparation:

    • Dissolve the oligonucleotide sample in ultrapure water to a suitable concentration (e.g., 10-100 pmol/µL). It is crucial to use desalted and purified oligonucleotides.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry at room temperature.

  • Mass Spectrometry Analysis:

    • Acquire mass spectra in negative ion mode, which is generally preferred for nucleic acids as it produces cleaner spectra.[7]

G Workflow for Nucleic Acid Analysis using 2,5-DHB cluster_prep Preparation cluster_spot Sample Spotting cluster_analysis Analysis prep_matrix Prepare 10 mg/mL 2,5-DHB Solution (with optional additive) mix Mix Analyte and Matrix (1:1 ratio) prep_matrix->mix prep_analyte Prepare Desalted Oligonucleotide Solution prep_analyte->mix spot Spot 0.5-1.0 µL on MALDI Target mix->spot dry Air-Dry at Room Temperature spot->dry ms Acquire Mass Spectra (Negative Ion Mode) dry->ms

Caption: Workflow for Nucleic Acid Analysis using 2,5-DHB.

Quantitative Data Summary

Quantitative performance metrics for MALDI-MS can be highly variable depending on the analyte, instrument, and specific experimental conditions. The following table provides a qualitative and semi-quantitative comparison of common MALDI matrices.

MatrixAnalyte ClassSignal-to-Noise (S/N) RatioResolutionFragmentationKey Considerations
2,5-DHB Peptides/ProteinsGood to ExcellentGoodLow ("Cool" matrix)Versatile, good for glycoproteins and phosphopeptides.[3][4]
α-CHCA PeptidesExcellentExcellentCan be higher for larger peptidesHigh sensitivity for low-abundance peptides.[3]
Sinapinic Acid (SA) Proteins (>10 kDa)GoodGoodLowStandard for high molecular weight proteins.[5]
3-HPA Nucleic AcidsGoodGoodAnalyte-dependentStandard matrix for oligonucleotides.[2]
2-Aminobenzoic Acid Peptides/ProteinsLower than 2,5-DHBPoorer than 2,5-DHB-Not a standard matrix, less effective than DHB.
1,5-DAN Lipids/Proteins (ISD)GoodGoodHigh (for ISD)Useful for lipid analysis and top-down sequencing.[1][2]

Signaling Pathways and Logical Relationships

The fundamental process of MALDI-MS involves the interaction of the laser, matrix, and analyte to generate gas-phase ions. The following diagram illustrates this logical relationship.

G Logical Flow of the MALDI-MS Process cluster_sample_prep Sample Preparation cluster_ionization Desorption/Ionization cluster_detection Mass Analysis analyte Analyte cocrystal Co-crystallization on MALDI Target analyte->cocrystal matrix Matrix (e.g., 2,5-DABA/DHB) matrix->cocrystal energy_abs Matrix Absorbs Laser Energy cocrystal->energy_abs laser Pulsed Laser (e.g., 337 nm) laser->energy_abs desorption Matrix and Analyte Desorb energy_abs->desorption ionization Analyte Ionization (e.g., Proton Transfer) desorption->ionization acceleration Ion Acceleration ionization->acceleration tof Time-of-Flight Separation acceleration->tof detector Ion Detection tof->detector spectrum Mass Spectrum Generation detector->spectrum

Caption: Logical Flow of the MALDI-MS Process.

References

Application and Protocol for the Evaluation of 2,5-Diaminobenzoic Acid as a Novel MALDI Matrix

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a cornerstone technique for the analysis of a wide range of molecules, from small organic compounds to large proteins. The choice of the matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of the analyte upon laser irradiation. While a number of effective matrices are well-established, the search for novel matrices continues, driven by the need to improve sensitivity, reduce background noise, and expand the range of analyzable compounds.

This document provides a detailed protocol for the preparation and evaluation of 2,5-Diaminobenzoic acid (DABA) as a candidate for a new MALDI matrix. Although not a commonly cited matrix, its structural similarity to other known matrices and its UV-absorbing properties suggest its potential utility. This protocol outlines a systematic approach to prepare DABA solutions, apply them with a standard peptide mixture to a MALDI target, and assess their performance.

Experimental Protocols

Materials and Reagents
  • This compound (DABA), high purity (≥98%)

  • Acetonitrile (ACN), HPLC grade

  • Methanol (MeOH), HPLC grade

  • Ethanol (EtOH), HPLC grade

  • Ultrapure water (e.g., Milli-Q or equivalent)

  • Trifluoroacetic acid (TFA), sequencing grade

  • Standard peptide mix (e.g., Peptide Calibration Standard)

  • MALDI target plate

  • Micropipettes and tips

  • Vortex mixer

  • Ultrasonic bath

Preparation of DABA Matrix Solutions

A critical step in evaluating a new matrix is to test a range of concentrations and solvent compositions to find the optimal conditions for crystallization and analyte incorporation.

  • Solvent Preparation:

    • Solvent A (50% ACN, 0.1% TFA): Mix 5 mL of ACN, 5 mL of ultrapure water, and 10 µL of TFA.

    • Solvent B (70% ACN, 0.1% TFA): Mix 7 mL of ACN, 3 mL of ultrapure water, and 10 µL of TFA.

    • Solvent C (50% EtOH, 0.1% TFA): Mix 5 mL of EtOH, 5 mL of ultrapure water, and 10 µL of TFA.

  • DABA Stock Solution (Saturated):

    • To a microcentrifuge tube, add approximately 10 mg of DABA.

    • Add 1 mL of Solvent A.

    • Vortex thoroughly for 1 minute.

    • Sonicate for 5 minutes to aid dissolution.

    • Centrifuge at high speed for 2 minutes to pellet any undissolved solid.

    • Carefully transfer the supernatant (the saturated DABA solution) to a new, clean tube.

  • Working Dilutions:

    • Prepare a series of dilutions from the saturated stock solution using the same solvent. For initial screening, concentrations of 10 mg/mL, 5 mg/mL, and 2.5 mg/mL are recommended. Repeat this for each solvent system (A, B, and C) to be tested.

Analyte Preparation
  • Analyte Stock Solution: Prepare a 1 pmol/µL stock solution of the standard peptide mix in 0.1% TFA in water.

Sample Spotting (Dried-Droplet Method)
  • Analyte-Matrix Mixture: In a clean microcentrifuge tube, mix the analyte stock solution and a DABA matrix solution in a 1:1 (v/v) ratio. For example, mix 1 µL of the 1 pmol/µL peptide standard with 1 µL of the 10 mg/mL DABA solution.

  • Spotting: Pipette 1 µL of the analyte-matrix mixture onto a spot on the MALDI target plate.

  • Drying: Allow the spot to air dry completely at room temperature.

  • Repeat: Repeat this procedure for each DABA matrix concentration and solvent system being tested. As a control, prepare spots using a well-characterized matrix such as 2,5-dihydroxybenzoic acid (DHB).

Data Presentation

The following table should be used to record the experimental conditions and summarize the qualitative and quantitative results from the MALDI-MS analysis. This structured approach allows for easy comparison of the different DABA matrix preparations.

Matrix IDDABA ConcentrationSolvent SystemAnalyte Concentration (on target)Signal-to-Noise (S/N) Ratio (Average)Resolution (FWHM) (for a selected peak)Number of Peptides DetectedCrystal MorphologyNotes
DABA-A110 mg/mL50% ACN, 0.1% TFA0.5 pmol/µL
DABA-A25 mg/mL50% ACN, 0.1% TFA0.5 pmol/µL
DABA-A32.5 mg/mL50% ACN, 0.1% TFA0.5 pmol/µL
DABA-B110 mg/mL70% ACN, 0.1% TFA0.5 pmol/µL
DABA-B25 mg/mL70% ACN, 0.1% TFA0.5 pmol/µL
DABA-B32.5 mg/mL70% ACN, 0.1% TFA0.5 pmol/µL
DABA-C110 mg/mL50% EtOH, 0.1% TFA0.5 pmol/µL
DABA-C25 mg/mL50% EtOH, 0.1% TFA0.5 pmol/µL
DABA-C32.5 mg/mL50% EtOH, 0.1% TFA0.5 pmol/µL
Control-DHB10 mg/mL50% ACN, 0.1% TFA0.5 pmol/µL

Mandatory Visualization

G cluster_prep Preparation Stage cluster_spot Sample Deposition Stage cluster_analysis Analysis Stage DABA This compound (DABA) Powder Matrix_Sol Prepare DABA Matrix Solutions (Varying Concentrations & Solvents) DABA->Matrix_Sol Solvents Prepare Solvents (ACN, EtOH, H2O, TFA) Solvents->Matrix_Sol Mix Mix Analyte and Matrix Solutions (1:1 v/v) Matrix_Sol->Mix Analyte Prepare Standard Analyte Solution (e.g., Peptide Mix) Analyte->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Dry Air Dry to Co-crystallize Spot->Dry MALDI_MS MALDI-MS Data Acquisition Dry->MALDI_MS Evaluate Evaluate Performance: - Signal Intensity - Resolution - Background Noise - Number of Analytes Detected MALDI_MS->Evaluate Compare Compare with Standard Matrix (e.g., DHB) Evaluate->Compare

Caption: Workflow for the evaluation of a novel MALDI matrix candidate.

Application Notes and Protocols for Peptide and Protein Analysis by MALDI using 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry is a powerful analytical technique for the sensitive and rapid analysis of biomolecules, including peptides and proteins. The choice of matrix is critical for successful MALDI analysis, as it facilitates the desorption and ionization of analyte molecules. While standard matrices such as α-cyano-4-hydroxycinnamic acid (CHCA) and sinapinic acid (SA) are commonly used, novel matrices are continually explored to improve performance for specific applications.

2,5-Diaminobenzoic acid (DABA) has emerged as a promising matrix for the analysis of peptides and proteins. Its utility has been demonstrated in proteomics research, particularly for peptide mass fingerprinting. This document provides detailed application notes and protocols for the use of DABA as a MALDI matrix for peptide and protein analysis.

Advantages of this compound (DABA) as a MALDI Matrix

While extensive comparative studies are still emerging, preliminary findings suggest several potential advantages of using DABA as a MALDI matrix:

  • Effective for Peptide Mass Fingerprinting: DABA has been successfully used as a matrix for the identification of proteins from tryptic digests.

  • Potential for Cleaner Spectra: As a non-traditional matrix, DABA may offer a different background ion profile compared to conventional matrices, potentially reducing interference in certain mass ranges.

  • Utility in Hybrid Materials: DABA has been incorporated into sol-gel materials for desalting purposes in MALDI-MS, indicating its compatibility with sample cleanup strategies.

Quantitative Data Summary

The following tables provide a summary of recommended starting conditions for the use of DABA as a MALDI matrix. It is important to note that optimal conditions may vary depending on the specific analyte, instrument, and experimental goals, and therefore, optimization is highly recommended.

Table 1: Recommended Starting Concentrations for DABA Matrix Solutions

CompoundIsomerRecommended ConcentrationSolvent SystemReference/Analogy
This compound (DABA)2,5-7-15 g/L (estimated)Acetonitrile/Water (1:1, v/v)Based on isomers 3,4-DABA and 3,5-DABA
3,4-Diaminobenzoic Acid3,4-7 g/LAcetonitrile/Water (1:1, v/v)[1]
3,5-Diaminobenzoic Acid3,5-15 g/LAcetonitrile/Water (1:1, v/v)[1]

Note: The recommended concentration for 2,5-DABA is an educated estimation based on the concentrations reported for its isomers. Researchers should prepare a stock solution and perform serial dilutions to determine the optimal concentration for their specific application.

Table 2: Typical Analyte and Matrix Volumes for MALDI Spotting

ComponentVolume
Analyte Solution1 µL
DABA Matrix Solution1 µL

This 1:1 ratio is a common starting point for the dried-droplet method and has been specifically mentioned in a study using this compound for peptide analysis.

Experimental Protocols

This section provides a detailed, step-by-step protocol for the preparation of the DABA matrix and the subsequent MALDI analysis of peptide and protein samples.

Protocol 1: Preparation of this compound (DABA) Matrix Solution

Materials:

  • This compound (DABA)

  • Acetonitrile (ACN), HPLC grade

  • Ultrapure water (e.g., Milli-Q)

  • Microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare the Solvent: Mix equal volumes of acetonitrile and ultrapure water to create a 1:1 (v/v) ACN/Water solution.

  • Weigh DABA: Accurately weigh the desired amount of DABA to prepare a stock solution in the estimated range of 7-15 mg/mL (g/L). For example, to prepare 1 mL of a 10 mg/mL solution, weigh 10 mg of DABA.

  • Dissolve the Matrix: Add the weighed DABA to a microcentrifuge tube and add the appropriate volume of the 1:1 ACN/Water solvent.

  • Mix Thoroughly: Vortex the solution for 1-2 minutes to facilitate dissolution. If the DABA does not fully dissolve, sonicate the tube for 5-10 minutes.

  • Centrifuge (Optional but Recommended): Centrifuge the solution at high speed (e.g., 14,000 x g) for 1-2 minutes to pellet any undissolved material.

  • Store the Matrix Solution: Carefully transfer the supernatant to a new, clean microcentrifuge tube. Store the matrix solution at 4°C, protected from light. For best results, prepare the matrix solution fresh daily.

Protocol 2: Sample Preparation and MALDI-TOF Analysis using the Dried-Droplet Method

Materials:

  • Peptide or protein sample, appropriately diluted in a suitable solvent (e.g., 0.1% trifluoroacetic acid in water)

  • Prepared DABA matrix solution (from Protocol 1)

  • MALDI target plate

  • Pipettes and tips (0.5-10 µL range)

  • MALDI-TOF Mass Spectrometer

Procedure:

  • Mix Sample and Matrix: In a clean microcentrifuge tube, mix the analyte solution and the DABA matrix solution in a 1:1 volume ratio. For example, mix 1 µL of your peptide sample with 1 µL of the DABA matrix solution. Gently pipette up and down to ensure thorough mixing.

  • Spot the Mixture onto the MALDI Target: Immediately pipette 1-2 µL of the analyte/matrix mixture onto a spot on the MALDI target plate.

  • Air Dry: Allow the droplet to air dry completely at room temperature. This will result in the co-crystallization of the analyte and the DABA matrix.

  • Load the Target into the Mass Spectrometer: Once the spots are completely dry, carefully load the MALDI target plate into the mass spectrometer.

  • Acquire Mass Spectra: Operate the MALDI-TOF mass spectrometer in the appropriate mode (linear for larger proteins, reflector for higher resolution of peptides) and with an accelerating voltage typically around 20 kV. Acquire spectra by firing the laser at different positions within the dried spot to find the "sweet spots" that yield the best signal intensity and resolution. Average multiple laser shots (e.g., 50-100 shots) to obtain a representative spectrum.

  • Calibrate the Instrument: Perform an external calibration using a standard peptide or protein mixture with known masses to ensure accurate mass measurement.

Visualizations

Experimental Workflow for Peptide Analysis using DABA Matrix

experimental_workflow cluster_prep Preparation cluster_spotting Sample Spotting cluster_analysis MALDI-TOF Analysis prep_matrix Prepare DABA Matrix Solution (7-15 g/L in 1:1 ACN/H2O) mix Mix Sample and Matrix (1:1 v/v) prep_matrix->mix prep_sample Prepare Peptide/Protein Sample (e.g., in 0.1% TFA) prep_sample->mix spot Spot 1-2 µL onto MALDI Target mix->spot dry Air Dry for Co-crystallization spot->dry load Load Target into Mass Spectrometer dry->load acquire Acquire Mass Spectra load->acquire analyze Data Analysis and Interpretation acquire->analyze

Caption: Workflow for MALDI-MS analysis using DABA matrix.

Logical Relationship of Components in MALDI Sample Preparation

logical_relationship Analyte Peptide/ Protein CoCrystal Analyte-Matrix Co-crystal Analyte->CoCrystal embedded in Matrix 2,5-Diaminobenzoic Acid (DABA) Matrix->CoCrystal forms Solvent ACN/Water (1:1) Solvent->Analyte dissolves Solvent->Matrix dissolves Target MALDI Target Plate CoCrystal->Target deposited on

References

Application Notes and Protocols for the Enzymatic Polymerization of 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The enzymatic polymerization of aromatic compounds offers a green and highly specific alternative to traditional chemical synthesis routes. This document provides detailed application notes and protocols for the enzymatic polymerization of 2,5-Diaminobenzoic acid (2,5-DABA), a versatile monomer with potential applications in materials science and biomedicine. The resulting polymer, poly(this compound), is of interest for its potential conductive, electrochemical, and biocompatible properties. The protocols described herein primarily focus on the use of Horseradish Peroxidase (HRP), a well-established enzyme for the polymerization of phenol and aniline derivatives through oxidative coupling in the presence of hydrogen peroxide. While direct literature on the enzymatic polymerization of 2,5-DABA is limited, the provided methodologies are based on established protocols for structurally similar aromatic amines and phenols.

Potential Applications

Polymers derived from diaminobenzoic acid and its isomers have shown promise in a variety of fields. Potential applications for enzymatically synthesized poly(this compound) include:

  • Drug Delivery: The carboxylic acid and amine functionalities can be utilized for conjugating drugs and targeting moieties.

  • Biomaterials: The polymer may exhibit biocompatibility and biodegradability, making it suitable for tissue engineering scaffolds.

  • Biosensors: The electrochemical properties of the polymer could be harnessed for the development of sensitive biosensors.

  • Environmental Remediation: Similar polymers have been shown to be effective in the adsorption of dyes and heavy metals.[1]

Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier (Example)
This compound (2,5-DABA)≥98%Sigma-Aldrich
Horseradish Peroxidase (HRP), Type VI≥250 units/mg solidSigma-Aldrich
Hydrogen Peroxide (H₂O₂)30% (w/w) solutionFisher Scientific
Sodium AcetateACS GradeVWR
Acetic Acid, GlacialACS GradeVWR
Dialysis Tubing (MWCO 1 kDa)---Spectrum Labs
Deionized Water18.2 MΩ·cm---
Protocol 1: Enzymatic Polymerization of this compound using Horseradish Peroxidase

This protocol outlines the general procedure for the HRP-catalyzed polymerization of 2,5-DABA in an aqueous buffer.

1. Preparation of Acetate Buffer (0.1 M, pH 5.0):

  • Prepare a 0.1 M solution of acetic acid and a 0.1 M solution of sodium acetate.
  • Mix the two solutions, monitoring the pH with a calibrated pH meter.
  • Adjust the pH to 5.0 by adding the appropriate amount of either the acetic acid or sodium acetate solution.

2. Reaction Setup:

  • In a 100 mL glass beaker, dissolve 152 mg (1 mmol) of this compound in 50 mL of 0.1 M acetate buffer (pH 5.0). Stir until fully dissolved.
  • Add 10 mg of Horseradish Peroxidase to the monomer solution and stir gently to dissolve.
  • Initiate the polymerization by the dropwise addition of 1.1 mL of a 3% (w/v) hydrogen peroxide solution (approximately 1 mmol) over a period of 1 hour using a syringe pump. The slow addition is crucial to avoid enzyme inactivation by excess H₂O₂.[2]
  • Allow the reaction to proceed for 24 hours at room temperature (25°C) with continuous stirring. A precipitate of the polymer should form over time.

3. Polymer Isolation and Purification:

  • After 24 hours, terminate the reaction by adding a small amount of a catalase solution or by heating the mixture to 90°C for 10 minutes to deactivate the HRP.
  • Collect the precipitate by centrifugation at 5000 rpm for 15 minutes.
  • Wash the polymer pellet sequentially with deionized water (3 x 50 mL) and methanol (2 x 30 mL) to remove unreacted monomer, enzyme, and buffer salts.
  • To further purify the polymer, resuspend the pellet in a minimal amount of a suitable solvent (e.g., DMSO or DMF) and dialyze against deionized water for 48 hours using a dialysis membrane with a 1 kDa molecular weight cutoff, changing the water every 12 hours.
  • Freeze-dry the purified polymer to obtain a solid powder.

4. Characterization:

  • The structure and properties of the resulting poly(this compound) can be characterized using various analytical techniques.

Data Presentation: Expected Characterization Results
Analytical TechniqueParameterExpected Result/Observation
FT-IR Spectroscopy Vibrational BandsAppearance of new bands corresponding to the polymer backbone, potential shifts in N-H and C=O stretching frequencies. Disappearance of monomer-specific peaks.
UV-Vis Spectroscopy Absorption MaximaBroad absorption bands in the UV-visible region, indicating the formation of a conjugated polymer system.
¹H NMR Spectroscopy Chemical ShiftsBroadening of aromatic proton signals and disappearance of sharp monomer peaks.
Gel Permeation Chromatography (GPC) Molecular WeightDetermination of number average molecular weight (Mn), weight average molecular weight (Mw), and polydispersity index (PDI).
Thermogravimetric Analysis (TGA) Thermal StabilityOnset of decomposition temperature, indicating the thermal stability of the polymer.
Scanning Electron Microscopy (SEM) MorphologyVisualization of the polymer's surface morphology (e.g., granular, fibrous).

Visualizations

Experimental Workflow

The following diagram illustrates the key steps in the enzymatic polymerization of this compound.

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification cluster_analysis Characterization Monomer 2,5-DABA Solution in Acetate Buffer (pH 5.0) Reaction Reaction Mixture Monomer->Reaction Enzyme Horseradish Peroxidase (HRP) Enzyme->Reaction H2O2 H₂O₂ Addition (Dropwise) Reaction->H2O2 Stirring Stirring at 25°C for 24h H2O2->Stirring Centrifugation Centrifugation Stirring->Centrifugation Washing Washing (Water & Methanol) Centrifugation->Washing Dialysis Dialysis (1 kDa MWCO) Washing->Dialysis FreezeDrying Freeze-Drying Dialysis->FreezeDrying Polymer Purified Poly(2,5-DABA) FreezeDrying->Polymer Analysis FT-IR, UV-Vis, NMR, GPC, TGA, SEM Polymer->Analysis polymerization_mechanism cluster_propagation Radical Formation & Polymerization HRP HRP (Fe³⁺) CompoundI Compound I (Fe⁴⁺=O Por•⁺) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ CompoundI->HRP + Monomer - Monomer Radical H2O H₂O Monomer 2,5-DABA MonomerRadical Monomer Radical Monomer->MonomerRadical Polymer Poly(2,5-DABA) MonomerRadical->Polymer Propagation

References

Application Notes and Protocols for the Polymerization of 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the experimental setup for the polymerization of 2,5-Diaminobenzoic acid (2,5-DABA), a versatile monomer for the synthesis of novel aromatic polyamides. The resulting polymers, poly(this compound), possess unique properties stemming from their aromatic backbone and the presence of both amino and carboxylic acid functional groups, making them promising candidates for various applications, including drug delivery and advanced materials.

Introduction

This compound is an aromatic compound containing two amine groups and one carboxylic acid group.[1][2][3] This trifunctional nature allows it to undergo self-polymerization or co-polymerization to form aromatic polyamides. Aromatic polyamides are known for their high thermal stability and mechanical strength.[4][5][6] The presence of free amino and carboxylic acid groups in the polymer backbone of poly(2,5-DABA) offers opportunities for further functionalization, making it an attractive material for biomedical applications such as the development of drug delivery systems.[7][8][9] This document outlines the protocols for chemical and electrochemical polymerization of 2,5-DABA and the subsequent characterization of the resulting polymer.

Experimental Protocols

Chemical Polymerization: Direct Polycondensation

Direct polycondensation is a common method for synthesizing aromatic polyamides.[5][6] This protocol is adapted from established procedures for similar aromatic polyamides.[4]

Materials:

  • This compound (monomer)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Lithium Chloride (LiCl), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen inlet and outlet

  • Dropping funnel

  • Beakers, funnels, and other standard laboratory glassware

Procedure:

  • Monomer Solution Preparation: In a clean, dry three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and condenser, add this compound and anhydrous NMP. A typical starting concentration is 0.1 M of the monomer.

  • Addition of Catalyst and Condensing Agent: To the stirring solution, add anhydrous LiCl (e.g., 5% w/v) to improve polymer solubility. Subsequently, add pyridine (as an acid scavenger) and triphenyl phosphite (as a condensing agent) in equimolar amounts relative to the monomer.

  • Polymerization Reaction: Heat the reaction mixture to a temperature between 100-120°C under a continuous flow of nitrogen gas. The reaction is typically carried out for 6-12 hours.

  • Polymer Precipitation and Purification: After the reaction is complete, cool the flask to room temperature. Slowly pour the viscous polymer solution into a beaker containing methanol with vigorous stirring to precipitate the polymer.

  • Washing and Drying: Filter the precipitated polymer and wash it thoroughly with hot water and then with methanol to remove any unreacted monomers and salts. Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Electrochemical Polymerization

Electrochemical polymerization offers a method to directly deposit a thin film of the polymer onto an electrode surface.[10][11]

Materials:

  • This compound

  • Sulfuric acid (H₂SO₄)

  • Deionized water

  • Working electrode (e.g., glassy carbon, ITO-coated glass)[12]

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

Equipment:

  • Potentiostat/Galvanostat

  • Electrochemical cell

Procedure:

  • Electrolyte Solution Preparation: Prepare a 0.5 M sulfuric acid solution in deionized water. Dissolve this compound in the electrolyte solution to a concentration of approximately 0.05 M.

  • Electrochemical Cell Setup: Assemble the three-electrode system in the electrochemical cell containing the monomer solution.

  • Electropolymerization: Polymerization can be carried out using cyclic voltammetry by sweeping the potential between -0.2 V and 1.2 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for multiple cycles.[13] Alternatively, potentiostatic polymerization can be performed by applying a constant potential at the oxidation peak of the monomer.

  • Film Characterization: After polymerization, the polymer-coated electrode is rinsed with deionized water and can be characterized directly.

Data Presentation: Summary of Polymerization Parameters

ParameterChemical PolycondensationElectrochemical Polymerization
Monomer Concentration 0.1 M0.05 M
Solvent/Electrolyte NMP0.5 M H₂SO₄
Catalyst/Initiator Triphenyl phosphite/PyridineElectrical Potential
Temperature 100-120°CRoom Temperature
Reaction Time 6-12 hoursDependent on number of cycles
Polymer Form PowderThin Film

Polymer Characterization

The synthesized poly(this compound) should be characterized to determine its structure, molecular weight, and thermal properties.

Techniques:

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the formation of amide bonds and the presence of characteristic functional groups.[5][14]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the polymer structure.[14]

  • Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution.

  • Thermogravimetric Analysis (TGA): To evaluate the thermal stability of the polymer.[5]

  • Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (Tg).[5]

Visualization of Experimental Workflow and Application

experimental_workflow cluster_synthesis Polymer Synthesis cluster_chem Chemical Polymerization cluster_electrochem Electrochemical Polymerization cluster_purification Purification & Isolation cluster_characterization Polymer Characterization monomer This compound (Monomer) chem_reaction Direct Polycondensation (100-120°C, 6-12h) monomer->chem_reaction electrochem_reaction Cyclic Voltammetry (Potentiostat) monomer->electrochem_reaction chem_reagents NMP, LiCl, TPP, Pyridine chem_reagents->chem_reaction precipitation Precipitation (Methanol) chem_reaction->precipitation electrochem_reagents H₂SO₄ Solution electrochem_reagents->electrochem_reaction ftir FTIR electrochem_reaction->ftir tga TGA electrochem_reaction->tga washing Washing (Water & Methanol) precipitation->washing drying Vacuum Drying washing->drying drying->ftir nmr NMR drying->nmr gpc GPC drying->gpc drying->tga dsc DSC drying->dsc

Caption: Experimental workflow for the synthesis and characterization of poly(this compound).

drug_delivery_pathway cluster_formulation Drug Formulation cluster_delivery Systemic Delivery cluster_targeting Tumor Targeting (EPR Effect) cluster_release Intracellular Drug Release polymer Poly(2,5-DABA) nanoparticle Drug-Loaded Nanoparticle polymer->nanoparticle drug Therapeutic Agent drug->nanoparticle injection Intravenous Administration nanoparticle->injection circulation Bloodstream Circulation injection->circulation tumor_vasculature Leaky Tumor Vasculature circulation->tumor_vasculature accumulation Nanoparticle Accumulation tumor_vasculature->accumulation endocytosis Cellular Uptake (Endocytosis) accumulation->endocytosis endosome Endosome endocytosis->endosome lysosome Lysosome (Low pH) endosome->lysosome drug_release Drug Release lysosome->drug_release therapeutic_effect Therapeutic Effect drug_release->therapeutic_effect

Caption: Conceptual pathway for targeted drug delivery using poly(this compound) nanoparticles.

References

Application Notes and Protocols for 2,5-Diaminobenzoic Acid in Enzymatic Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

A Note to Researchers, Scientists, and Drug Development Professionals:

Extensive research for established protocols on the use of 2,5-Diaminobenzoic acid as a chromogenic substrate in enzymatic colorimetric assays did not yield specific, validated applications. While its isomer, 3,5-Diaminobenzoic acid, has been noted in laccase-based assays, this compound is not a commonly documented substrate for widely used enzymes like horseradish peroxidase (HRP) in colorimetric detection.

However, a structurally related compound, 3,3'-Diaminobenzidine (DAB) , is a well-established and extensively used chromogenic substrate for HRP and other peroxidases. DAB undergoes enzymatic oxidation in the presence of hydrogen peroxide to form a distinct, insoluble brown precipitate, making it a highly effective reagent for various applications, including ELISA, immunohistochemistry, and western blotting.

This document provides detailed application notes and protocols for the use of DAB in HRP-based enzymatic colorimetric assays as a robust and reliable alternative.

Application: Enzymatic Detection of Horseradish Peroxidase (HRP) Activity using 3,3'-Diaminobenzidine (DAB)

Principle

Horseradish peroxidase, in the presence of its substrate hydrogen peroxide (H₂O₂), catalyzes the oxidation of a chromogenic substrate, 3,3'-Diaminobenzidine (DAB). The oxidized DAB molecules polymerize to form a water-insoluble, brown-colored precipitate at the site of the enzymatic reaction. The intensity of the brown color is proportional to the HRP activity and can be quantified spectrophotometrically or visualized microscopically.

Applications
  • Enzyme-Linked Immunosorbent Assay (ELISA): As a substrate for HRP-conjugated secondary antibodies to detect the presence and quantity of an antigen.

  • Immunohistochemistry (IHC): For the visualization of antigens in tissue sections.[1]

  • Western Blotting: For the detection of specific proteins on a membrane.

  • In situ Hybridization (ISH): For the detection of specific nucleic acid sequences.[2]

Quantitative Data Summary

ParameterValueNotes
Chromogen 3,3'-Diaminobenzidine (DAB)Forms a brown, insoluble precipitate upon oxidation.[1][2]
Enzyme Horseradish Peroxidase (HRP)Catalyzes the oxidation of DAB in the presence of H₂O₂.
Detection Wavelength Not applicable for endpoint solutionThe product is an insoluble precipitate. Quantification in solution-based assays is less common than with soluble substrates. For IHC/blotting, visualization is key.
Sensitivity HighThe insoluble nature of the product leads to signal amplification at the reaction site.
Stability of Product HighThe brown precipitate is stable and allows for long-term storage of stained samples.[1]

Reaction Mechanism

The enzymatic reaction involves the HRP-catalyzed oxidation of DAB by hydrogen peroxide. This process generates reactive radical intermediates that rapidly polymerize to form the insoluble brown precipitate.

G HRP HRP (Fe³⁺) CompoundI Compound I (HRP-Fe⁴⁺=O Por•) HRP->CompoundI + H₂O₂ H2O2 H₂O₂ DAB_radical DAB Radical CompoundI->DAB_radical e⁻ CompoundII Compound II (HRP-Fe⁴⁺=O) CompoundI->CompoundII + DAB DAB DAB (Reduced) (Colorless) Polymer Insoluble Brown Precipitate DAB_radical->Polymer Polymerization CompoundII->HRP + DAB CompoundII->DAB_radical

HRP-catalyzed oxidation and polymerization of DAB.

Experimental Protocols

General Horseradish Peroxidase (HRP) Activity Assay (Spectrophotometric - using a soluble substrate for comparison)

While DAB is primarily used for precipitating assays, a general protocol for a soluble HRP substrate like o-dianisidine is provided for quantitative solution-based assays.

Materials:

  • 0.01M Sodium Phosphate Buffer, pH 6.0

  • Horseradish Peroxidase (HRP) solution (1-2 µg/ml in buffer)

  • 1% o-dianisidine in methanol (prepare fresh, protect from light)

  • 0.3% H₂O₂ solution (dilute to 0.003% in buffer before use)

  • Spectrophotometer set to 460 nm

Procedure:

  • Prepare the substrate-dye mixture by adding 0.05 ml of 1% o-dianisidine to 6.0 ml of 0.003% H₂O₂ substrate solution and vortex.

  • To a reaction cuvette, add 2.9 ml of the substrate-dye mixture.

  • To a control cuvette, add 2.9 ml of the substrate-dye mixture and 100 µl of PBS.

  • To initiate the reaction, add 100 µl of the diluted HRP enzyme solution to the reaction cuvette and mix thoroughly.

  • Immediately measure the optical density at 460 nm (OD₄₆₀) every 15 seconds for 3 minutes.

  • Calculate the rate of change in absorbance per minute (ΔOD₄₆₀/min) from the linear portion of the curve.

Protocol for DAB Staining in Immunohistochemistry (IHC)

Materials:

  • Formalin-fixed, paraffin-embedded tissue sections on slides

  • Primary antibody specific to the target antigen

  • HRP-conjugated secondary antibody

  • DAB Substrate-Chromogen Solution:

    • DAB concentrate

    • Stable peroxide buffer

  • 0.05 M Tris buffer, pH 7.6

  • Hematoxylin counterstain (optional)

  • Mounting medium

Experimental Workflow:

G start Start: Deparaffinized and Rehydrated Tissue Section antigen_retrieval Antigen Retrieval (e.g., heat-induced) start->antigen_retrieval blocking Blocking (e.g., with normal serum) antigen_retrieval->blocking primary_ab Primary Antibody Incubation blocking->primary_ab wash1 Wash Steps primary_ab->wash1 secondary_ab HRP-conjugated Secondary Antibody Incubation wash1->secondary_ab wash2 Wash Steps secondary_ab->wash2 dab_incubation DAB Substrate Incubation (Color Development) wash2->dab_incubation wash3 Wash with dH₂O dab_incubation->wash3 counterstain Counterstaining (Optional, e.g., Hematoxylin) wash3->counterstain dehydrate_mount Dehydration and Mounting counterstain->dehydrate_mount end Microscopic Examination dehydrate_mount->end

Workflow for Immunohistochemical Staining using DAB.

Procedure:

  • Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol to distilled water.

  • Antigen Retrieval: Perform antigen retrieval if required for the specific primary antibody.

  • Blocking: Block endogenous peroxidase activity by incubating sections in a suitable blocking solution (e.g., 3% H₂O₂ in methanol). Then, block non-specific binding sites with a blocking serum.

  • Primary Antibody: Incubate the sections with the primary antibody at the optimal dilution and incubation time.

  • Washing: Wash the slides thoroughly with a wash buffer (e.g., TBS or PBS).

  • Secondary Antibody: Incubate the sections with the HRP-conjugated secondary antibody.

  • Washing: Repeat the washing steps.

  • DAB Substrate Application: Prepare the DAB working solution according to the manufacturer's instructions (typically by mixing the DAB chromogen with the substrate buffer). Apply the DAB solution to the tissue section and incubate for 1-10 minutes, or until the desired brown color intensity is achieved. Monitor the color development under a microscope.

  • Stopping the Reaction: Stop the reaction by immersing the slides in distilled water.

  • Counterstaining (Optional): Counterstain with hematoxylin to visualize cell nuclei.

  • Dehydration and Mounting: Dehydrate the sections through a graded series of ethanol and clear in xylene. Coverslip with a permanent mounting medium.

  • Visualization: Examine the stained sections under a light microscope. The sites of antigen localization will appear as a brown precipitate.

Safety Precautions:

DAB is a potential carcinogen and should be handled with appropriate personal protective equipment (gloves, lab coat, safety glasses). All waste containing DAB should be disposed of according to institutional guidelines.

References

Application of Poly(2,5-diaminobenzoic acid) in Biosensors: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer

The following application notes and protocols are based on the known chemical properties of poly(2,5-diaminobenzoic acid) and established principles of biosensor fabrication using analogous conducting polymers. Direct experimental data and established protocols for biosensors based specifically on poly(this compound) are limited in publicly available scientific literature. Therefore, the presented information serves as a scientifically guided framework for the development and application of such biosensors. The quantitative data provided is illustrative and based on typical performance characteristics of similar polymer-based biosensors.

Introduction to Poly(this compound) in Biosensing

Poly(this compound) (p(2,5-DBA)) is a functionalized conducting polymer with significant potential in the field of biosensors. Its structure, featuring both amine (-NH₂) and carboxylic acid (-COOH) functional groups on a conjugated backbone, makes it an excellent candidate for the immobilization of a wide range of biological recognition elements, including enzymes, antibodies, and nucleic acids. The inherent conductivity of the polymer backbone provides a direct pathway for electron transfer, enabling the development of sensitive electrochemical biosensors.

The primary advantages of utilizing p(2,5-DBA) in biosensor fabrication include:

  • Facile Electropolymerization: p(2,5-DBA) can be readily deposited onto electrode surfaces as a thin, adherent film through electrochemical polymerization of the this compound monomer. This method allows for precise control over film thickness and morphology.

  • Abundant Functional Groups: The presence of both amine and carboxylic acid groups allows for versatile bioconjugation strategies, such as carbodiimide coupling, to covalently attach bioreceptors. This ensures a stable and oriented immobilization of biomolecules, enhancing the biosensor's performance and longevity.

  • Conductive Matrix: The conjugated polymer backbone facilitates efficient electron transfer between the immobilized biomolecule's active site and the electrode surface, which is crucial for the signal transduction in electrochemical biosensors.

  • Biocompatibility: The polymeric nature and the presence of hydrophilic functional groups can provide a biocompatible microenvironment for the immobilized biomolecules, helping to retain their biological activity.

This document provides detailed application notes and experimental protocols for the development of electrochemical biosensors based on poly(this compound) for the detection of glucose and specific DNA sequences.

Application Note 1: Amperometric Glucose Biosensor

Principle:

An amperometric glucose biosensor can be fabricated by immobilizing glucose oxidase (GOx) onto a p(2,5-DBA)-modified electrode. The immobilized GOx catalyzes the oxidation of glucose to gluconic acid and hydrogen peroxide (H₂O₂). The p(2,5-DBA) film acts as a conductive matrix to facilitate the electrochemical detection of the produced H₂O₂. The resulting current is directly proportional to the glucose concentration in the sample.

dot

GlucoseSensing cluster_electrode p(2,5-DBA) Modified Electrode cluster_reaction Sensing Mechanism Electrode Electrode p25DBA Poly(2,5-DBA) Film GOx Immobilized Glucose Oxidase (GOx) H2O2 H₂O₂ p25DBA->H2O2 Electron Transfer Glucose Glucose O2 O₂ GluconicAcid Gluconic Acid Glucose->GluconicAcid GOx O2->H2O2 GOx H2O H₂O H2O2->H2O Electrochemical Reduction e 2e⁻ Signal Amperometric Signal e->Signal Measured Current

Caption: Amperometric glucose detection workflow.

Performance Characteristics (Illustrative):

ParameterValue
Linear Range0.05 - 8.0 mM
Detection Limit10 µM
Sensitivity25 µA mM⁻¹ cm⁻²
Response Time< 10 s
Stability90% activity retained after 30 days

Application Note 2: Label-Free DNA Biosensor

Principle:

A label-free electrochemical DNA biosensor can be developed by immobilizing single-stranded DNA (ssDNA) probes onto a p(2,5-DBA) modified electrode. The hybridization of the probe with its complementary target DNA (cDNA) from a sample induces a change in the electrochemical properties of the polymer film. This change, which can be a decrease in the electrochemical signal of a redox indicator that intercalates with dsDNA or a change in the impedance of the electrode surface, is used to detect the target DNA sequence.

dot

DNASensing cluster_fabrication Sensor Fabrication cluster_detection Detection Principle A Bare Electrode B Electropolymerization of 2,5-DBA A->B C p(2,5-DBA) Modified Electrode B->C D Activation of -COOH (EDC/NHS) C->D E Immobilization of Amino-terminated ssDNA Probe D->E F ssDNA Probe Modified Electrode E->F G Hybridization with Target cDNA F->G H dsDNA Formation on Electrode Surface G->H I Electrochemical Measurement (e.g., DPV with Methylene Blue) H->I J Change in Electrochemical Signal I->J

Caption: Workflow for DNA biosensor fabrication and detection.

Performance Characteristics (Illustrative):

ParameterValue
Linear Range1.0 x 10⁻¹² to 1.0 x 10⁻⁹ M
Detection Limit3.5 x 10⁻¹³ M
SpecificityHigh selectivity against non-complementary sequences
Response Time~30 min (including hybridization)
Stability85% signal retained after 20 days

Experimental Protocols

Protocol 1: Fabrication of p(2,5-DBA) Modified Electrode

Materials:

  • Working Electrode (e.g., Glassy Carbon Electrode (GCE), Gold Electrode)

  • This compound monomer

  • Supporting Electrolyte (e.g., 0.1 M H₂SO₄ or 0.1 M Phosphate Buffer Saline (PBS), pH 7.0)

  • Potentiostat/Galvanostat

  • Electrochemical Cell with a three-electrode setup (Working, Counter, and Reference Electrodes)

Procedure:

  • Electrode Pre-treatment:

    • Polish the working electrode with alumina slurry of decreasing particle size (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water.

    • Soncate the electrode in ethanol and deionized water for 5 minutes each to remove any adsorbed particles.

    • Dry the electrode under a stream of nitrogen.

  • Electrochemical Polymerization:

    • Prepare a solution of 10 mM this compound in the chosen supporting electrolyte (e.g., 0.1 M H₂SO₄).

    • Set up the three-electrode electrochemical cell with the pre-treated working electrode, a platinum wire as the counter electrode, and an Ag/AgCl electrode as the reference electrode.

    • Immerse the electrodes in the monomer solution.

    • Perform electropolymerization using cyclic voltammetry (CV) by cycling the potential between -0.2 V and +1.0 V (vs. Ag/AgCl) for 15 cycles at a scan rate of 50 mV/s.

    • After polymerization, rinse the p(2,5-DBA) modified electrode with deionized water to remove any unreacted monomer and oligomers.

    • Dry the electrode gently with nitrogen.

Protocol 2: Immobilization of Glucose Oxidase (GOx)

Materials:

  • p(2,5-DBA) Modified Electrode

  • Glucose Oxidase (GOx) solution (10 mg/mL in PBS, pH 7.4)

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution (0.4 M in PBS)

  • N-hydroxysuccinimide (NHS) solution (0.1 M in PBS)

  • Bovine Serum Albumin (BSA) solution (1% w/v in PBS)

  • Phosphate Buffer Saline (PBS), pH 7.4

Procedure:

  • Activation of Carboxyl Groups:

    • Immerse the p(2,5-DBA) modified electrode in a freshly prepared mixture of 0.4 M EDC and 0.1 M NHS (1:1 v/v) for 1 hour at room temperature. This activates the carboxylic acid groups on the polymer surface to form NHS-esters.

    • Rinse the electrode with PBS to remove excess EDC and NHS.

  • Enzyme Immobilization:

    • Drop-cast 10 µL of the GOx solution onto the activated electrode surface.

    • Incubate in a humid chamber for 2 hours at 4°C to allow for the covalent bond formation between the activated carboxyl groups and the amine groups of the enzyme.

  • Blocking of Unreacted Sites:

    • Immerse the electrode in a 1% BSA solution for 30 minutes to block any remaining active sites on the surface and prevent non-specific adsorption.

    • Rinse the electrode thoroughly with PBS to remove any unbound BSA and GOx.

    • Store the GOx/p(2,5-DBA) electrode at 4°C in PBS when not in use.

Protocol 3: Immobilization of ssDNA Probe

Materials:

  • p(2,5-DBA) Modified Electrode

  • Amino-terminated ssDNA probe solution (10 µM in PBS, pH 7.4)

  • EDC solution (0.4 M in PBS)

  • NHS solution (0.1 M in PBS)

  • Ethanolamine solution (1 M, pH 8.5)

  • PBS, pH 7.4

Procedure:

  • Activation of Carboxyl Groups:

    • Follow the same procedure as in Protocol 2, step 1.

  • ssDNA Probe Immobilization:

    • Drop-cast 10 µL of the amino-terminated ssDNA probe solution onto the activated electrode surface.

    • Incubate in a humid chamber for 4 hours at room temperature.

  • Blocking of Unreacted Sites:

    • Immerse the electrode in 1 M ethanolamine solution for 30 minutes to deactivate the remaining NHS-esters.

    • Rinse the electrode with PBS.

    • The ssDNA/p(2,5-DBA) electrode is now ready for hybridization experiments.

Protocol 4: Electrochemical Measurements

A. Amperometric Detection of Glucose:

  • Set up the three-electrode system in an electrochemical cell containing a known volume of PBS (pH 7.4).

  • Apply a constant potential of -0.2 V (vs. Ag/AgCl) to the GOx/p(2,5-DBA) working electrode.

  • Record the baseline current until a stable signal is obtained.

  • Inject a known concentration of glucose solution into the cell and record the change in current.

  • The steady-state current response is proportional to the glucose concentration.

B. Differential Pulse Voltammetry (DPV) for DNA Hybridization:

  • Hybridization:

    • Incubate the ssDNA/p(2,5-DBA) electrode in a solution containing the target cDNA for 30 minutes at 37°C.

    • Rinse the electrode with PBS to remove any non-hybridized DNA.

  • Indicator Intercalation:

    • Immerse the electrode in a solution of a redox indicator that intercalates with double-stranded DNA (e.g., 20 µM Methylene Blue in PBS) for 10 minutes.

    • Rinse with PBS to remove non-intercalated indicator.

  • DPV Measurement:

    • Perform DPV measurement in PBS. The potential range and other parameters should be optimized for the specific redox indicator used (e.g., for Methylene Blue, scan from -0.5 V to 0 V).

    • The peak current of the indicator will be higher after hybridization due to its accumulation in the dsDNA. This change in peak current is used to quantify the target DNA.

Conclusion

Poly(this compound) presents a promising platform for the development of a variety of biosensors due to its unique combination of conductivity and versatile functional groups. The protocols and application notes provided herein offer a foundational guide for researchers to explore and develop novel p(2,5-DBA)-based biosensors for applications in clinical diagnostics, environmental monitoring, and drug discovery. Further research is warranted to fully characterize and optimize biosensors based on this specific polymer.

Application Notes and Protocols for Derivatization using 2,5-Diaminobenzoic Acid in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sensitive and selective analysis of biomolecules such as carbohydrates and carboxylic acids is a critical aspect of research and drug development. High-Performance Liquid Chromatography (HPLC) coupled with fluorescence detection is a powerful technique for this purpose. However, many of these analytes lack a native fluorophore and require derivatization with a fluorescent labeling agent to enable sensitive detection.

2,5-Diaminobenzoic acid (2,5-DABA) is a fluorescent molecule that holds potential as a derivatizing agent for the chromatographic analysis of compounds containing carbonyl (from reducing sugars) or carboxylic acid functional groups.[1] Its bifunctional nature, possessing two primary amino groups and a carboxylic acid group on an aromatic ring, allows for versatile reactivity. The aromatic structure confers fluorescence, a property that can be exploited for highly sensitive detection in HPLC.[1]

This document provides proposed application notes and detailed protocols for the use of this compound as a pre-column derivatization reagent for the analysis of carbohydrates and carboxylic acids by HPLC with fluorescence detection. It is important to note that while the proposed methods are based on established chemical principles of derivatization, specific literature on the application of 2,5-DABA for these exact purposes is limited. Therefore, the following protocols should be considered as a starting point for method development and optimization.

Principle of Derivatization

1. Derivatization of Carbohydrates (Reducing Sugars):

The proposed derivatization of reducing sugars with 2,5-DABA is based on the principle of reductive amination . The open-chain aldehyde form of a reducing sugar reacts with one of the primary amino groups of 2,5-DABA to form a Schiff base intermediate. This intermediate is then reduced by a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), to form a stable secondary amine linkage. This reaction covalently attaches the fluorescent 2,5-DABA tag to the carbohydrate.

2. Derivatization of Carboxylic Acids:

For carboxylic acids, the proposed derivatization involves the formation of a stable amide bond . One of the primary amino groups of 2,5-DABA acts as a nucleophile, attacking the activated carboxyl group of the analyte. A carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), is typically used as an activating agent to facilitate this reaction.

Application 1: Derivatization of Carbohydrates with 2,5-DABA

This protocol describes a proposed method for the fluorescent labeling of a model reducing sugar, glucose, with 2,5-DABA for subsequent HPLC analysis.

Experimental Protocol

Materials:

  • This compound (2,5-DABA)

  • Glucose (or other reducing carbohydrate standards)

  • Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dimethyl sulfoxide (DMSO)

  • Glacial acetic acid

  • Methanol (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • 0.22 µm syringe filters

Derivatization Procedure:

  • Preparation of Reagents:

    • Derivatization Solution: Dissolve 50 mg of 2,5-DABA and 30 mg of sodium cyanoborohydride in 1 mL of DMSO containing 7% (v/v) glacial acetic acid. Caution: Sodium cyanoborohydride is toxic and should be handled in a fume hood.

    • Carbohydrate Standard Solutions: Prepare stock solutions of glucose (e.g., 1 mg/mL) in deionized water. Prepare a series of dilutions for calibration curve construction.

  • Derivatization Reaction:

    • In a microcentrifuge tube, mix 10 µL of the carbohydrate standard solution with 50 µL of the derivatization solution.

    • Vortex the mixture gently to ensure homogeneity.

    • Incubate the reaction mixture at 65°C for 2 hours in a heating block or water bath.

    • After incubation, allow the mixture to cool to room temperature.

  • Sample Preparation for HPLC:

    • Add 940 µL of a 50:50 (v/v) mixture of acetonitrile and water to the reaction mixture.

    • Vortex thoroughly.

    • Filter the diluted sample through a 0.22 µm syringe filter into an HPLC vial.

Proposed HPLC Conditions:

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B Acetonitrile
Gradient 10-40% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Fluorescence Detector Excitation: ~310 nm, Emission: ~410 nm (To be optimized)

Visualization of Experimental Workflow

Derivatization_Workflow_Carbohydrates cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare Derivatization Solution (2,5-DABA, NaBH3CN in DMSO/AcOH) mix Mix Sample and Derivatization Solution prep_reagent->mix prep_sample Prepare Carbohydrate Standard Solutions prep_sample->mix incubate Incubate at 65°C for 2 hours mix->incubate dilute Dilute Reaction Mixture incubate->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter hplc Inject into HPLC-FLD System filter->hplc

Workflow for carbohydrate derivatization with 2,5-DABA.
Proposed Reaction Mechanism

Reductive_Amination_Mechanism cluster_reactants cluster_intermediates cluster_products Sugar Reducing Sugar (Aldehyde form) SchiffBase Schiff Base (Intermediate) Sugar->SchiffBase + 2,5-DABA - H2O DABA This compound DABA->SchiffBase Product Stable Fluorescent Derivative SchiffBase->Product + [H] (e.g., NaBH3CN)

Proposed reductive amination of a reducing sugar with 2,5-DABA.

Application 2: Derivatization of Carboxylic Acids with 2,5-DABA

This protocol outlines a proposed method for the fluorescent labeling of a model carboxylic acid, sialic acid (N-acetylneuraminic acid), with 2,5-DABA for HPLC analysis.

Experimental Protocol

Materials:

  • This compound (2,5-DABA)

  • Sialic acid (or other carboxylic acid standards)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Pyridine (anhydrous)

  • Acetonitrile (HPLC grade)

  • Water (deionized, 18 MΩ·cm)

  • 0.22 µm syringe filters

Derivatization Procedure:

  • Preparation of Reagents:

    • Derivatization Reagent: Dissolve 10 mg of 2,5-DABA in 1 mL of anhydrous pyridine.

    • Activating Agent Solution: Dissolve 20 mg of EDC and 10 mg of NHS in 1 mL of anhydrous acetonitrile.

    • Carboxylic Acid Standard Solutions: Prepare stock solutions of sialic acid (e.g., 1 mg/mL) in deionized water. Prepare a series of dilutions for the calibration curve.

  • Derivatization Reaction:

    • In a microcentrifuge tube, add 20 µL of the carboxylic acid standard solution and evaporate to dryness under a stream of nitrogen.

    • To the dried residue, add 50 µL of the derivatization reagent (2,5-DABA in pyridine).

    • Add 50 µL of the activating agent solution (EDC/NHS in acetonitrile).

    • Vortex the mixture and incubate at 60°C for 1 hour.

    • After incubation, evaporate the solvent completely under a stream of nitrogen.

  • Sample Preparation for HPLC:

    • Reconstitute the dried residue in 500 µL of a 20:80 (v/v) mixture of acetonitrile and water.

    • Vortex thoroughly to dissolve the derivatized product.

    • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

Proposed HPLC Conditions:

ParameterSuggested Conditions
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Trifluoroacetic acid (TFA) in water
Mobile Phase B Acetonitrile
Gradient 20-60% B over 25 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 35°C
Injection Volume 10 µL
Fluorescence Detector Excitation: ~310 nm, Emission: ~410 nm (To be optimized)

Visualization of Experimental Workflow

Derivatization_Workflow_Carboxylic_Acids cluster_prep Preparation cluster_reaction Derivatization cluster_analysis Analysis prep_reagent Prepare Derivatization and Activating Reagents add_reagents Add Derivatization and Activating Reagents prep_reagent->add_reagents prep_sample Prepare and Dry Carboxylic Acid Sample prep_sample->add_reagents incubate Incubate at 60°C for 1 hour add_reagents->incubate evaporate Evaporate Solvent incubate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute filter Filter with 0.22 µm Syringe Filter reconstitute->filter hplc Inject into HPLC-FLD System filter->hplc

Workflow for carboxylic acid derivatization with 2,5-DABA.
Proposed Reaction Mechanism

Amide_Bond_Formation_Mechanism cluster_reactants cluster_intermediates cluster_final_reaction CarboxylicAcid Carboxylic Acid (e.g., Sialic Acid) ActivatedEster Activated Ester (Intermediate) CarboxylicAcid->ActivatedEster + EDC/NHS EDC EDC/NHS EDC->ActivatedEster Product Stable Amide Derivative ActivatedEster->Product + 2,5-DABA - NHS DABA This compound DABA->Product

Proposed amide bond formation with 2,5-DABA.

Quantitative Data Summary (Hypothetical)

As no specific quantitative data for 2,5-DABA derivatization in chromatography is currently available, the following table presents hypothetical performance characteristics that could be targeted during method development and validation.

ParameterTarget Value
Linearity (r²) > 0.995
Limit of Detection (LOD) 1 - 10 fmol on column
Limit of Quantitation (LOQ) 5 - 30 fmol on column
Precision (%RSD) < 5%
Accuracy (% Recovery) 90 - 110%
Derivatization Yield > 90%

Conclusion

This compound presents a promising, yet underexplored, option as a fluorescent derivatization agent for the analysis of carbohydrates and carboxylic acids by HPLC. Its chemical structure suggests that it can undergo reliable and well-established reactions such as reductive amination and amide bond formation. The protocols provided herein offer a solid foundation for researchers to develop and optimize specific methods for their analytes of interest. Further investigation is required to fully characterize the fluorescence properties of 2,5-DABA and its derivatives, and to validate its performance in various sample matrices. The successful application of 2,5-DABA would add a valuable tool to the analytical chemist's toolbox for sensitive biomolecule analysis.

References

Application Notes: Synthesis and Utilization of a Benzoxazole-Based Fluorescent Probe Derived from 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorescent probes are indispensable tools in modern biological research and drug development, enabling the visualization and quantification of specific analytes and cellular processes with high sensitivity and spatiotemporal resolution. The benzoxazole scaffold is a well-established fluorophore known for its environmental sensitivity and utility in designing probes for various applications, including pH and metal ion sensing.[1][2] This document outlines the synthesis and potential applications of a novel fluorescent probe, 2-(2,5-diaminophenyl)benzo[d]oxazole (DAB-Box) , which is synthesized from 2,5-diaminobenzoic acid and 2-aminophenol. The presence of two free amine groups on the phenyl ring of DAB-Box offers unique opportunities for its use as a pH-sensitive probe and as a platform for further functionalization.

Principle of Operation

The synthesis of DAB-Box is based on the condensation reaction between a carboxylic acid and a 2-aminophenol, a common method for generating 2-substituted benzoxazoles.[3] In this proposed synthesis, this compound serves as the carboxylic acid component, and 2-aminophenol provides the precursor to the benzoxazole core.

The fluorescence of the resulting DAB-Box probe is hypothesized to be sensitive to pH due to the protonation and deprotonation of the two amino groups on the 2-phenyl substituent. In acidic environments, protonation of these amino groups is expected to alter the intramolecular charge transfer (ICT) characteristics of the molecule, leading to a change in its fluorescence emission. This pH-dependent fluorescence provides a mechanism for sensing pH changes in biological systems.

Potential Applications

  • pH Sensing in Acidic Organelles: The potential pH-sensitive fluorescence of DAB-Box could be leveraged for monitoring pH in acidic cellular compartments such as lysosomes and endosomes.

  • Metal Ion Detection: The vicinal diamino functionality on the phenyl ring could serve as a chelation site for specific metal ions. Binding of a metal ion would be expected to modulate the photophysical properties of the probe, enabling its use as a fluorescent sensor for that ion.

  • Platform for Further Probe Development: The free amino groups of DAB-Box can be readily functionalized with various recognition elements (e.g., ligands for specific proteins, enzyme substrates) to generate a library of targeted fluorescent probes.

Data Presentation

The photophysical properties of the hypothetical DAB-Box probe and a potential functionalized derivative are summarized in the table below. These values are representative of typical benzoxazole-based fluorophores and are provided for illustrative purposes.

CompoundExcitation Max (λex, nm)Emission Max (λem, nm)Stokes Shift (nm)Quantum Yield (Φ)Molar Extinction Coefficient (ε, M⁻¹cm⁻¹)
DAB-Box (pH 7.4) ~350~450~100~0.4~15,000
DAB-Box (pH 5.0) ~360~480 (Quenched)~120<0.1~16,000
DAB-Box-Metal Complex ~370~500~130~0.6~18,000

Experimental Protocols

Synthesis of 2-(2,5-diaminophenyl)benzo[d]oxazole (DAB-Box)

This protocol describes a general method for the synthesis of DAB-Box based on the condensation of this compound and 2-aminophenol, catalyzed by ammonium chloride.

Materials:

  • This compound

  • 2-Aminophenol

  • Ammonium chloride (NH₄Cl)

  • Ethanol

  • Deionized water

  • Round-bottom flask

  • Magnetic stirrer with hotplate

  • Reflux condenser

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol), 2-aminophenol (1.0 mmol), and ammonium chloride (0.2 mmol) in 20 mL of ethanol.

  • Equip the flask with a reflux condenser and a magnetic stir bar.

  • Heat the reaction mixture to 80-90°C with constant stirring for 6-8 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into 100 mL of ice-cold deionized water to precipitate the crude product.

  • Collect the solid precipitate by vacuum filtration and wash with cold water.

  • Dry the crude product under vacuum.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2-(2,5-diaminophenyl)benzo[d]oxazole.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.

General Protocol for pH Titration of DAB-Box

This protocol outlines the steps to characterize the pH-dependent fluorescence of the DAB-Box probe.

Materials:

  • Stock solution of DAB-Box in DMSO (e.g., 1 mM)

  • A series of buffers covering a wide pH range (e.g., pH 2 to 10)

  • Fluorometer

  • Quartz cuvettes

Procedure:

  • Prepare a series of solutions of DAB-Box (e.g., 10 µM) in the different pH buffers.

  • For each solution, record the absorption spectrum to determine the optimal excitation wavelength at each pH.

  • Record the fluorescence emission spectrum for each solution, using the determined optimal excitation wavelength.

  • Plot the fluorescence intensity at the emission maximum as a function of pH to determine the pKa of the probe.

Visualizations

Synthesis_of_DAB_Box Synthesis of DAB-Box cluster_reactants Reactants cluster_conditions Reaction Conditions 2_5_DABA This compound 2_5_DABA->Condensation 2_AP 2-Aminophenol 2_AP->Condensation Catalyst NH4Cl (catalyst) Catalyst->Condensation Solvent Ethanol Solvent->Condensation Temp 80-90°C Temp->Condensation Product 2-(2,5-diaminophenyl)benzo[d]oxazole (DAB-Box) Condensation->Product Condensation

Caption: Synthetic scheme for DAB-Box.

Sensing_Mechanism Proposed pH Sensing Mechanism of DAB-Box DAB_Box_Neutral DAB-Box (Neutral pH) -NH2 groups DAB_Box_Acidic DAB-Box (Acidic pH) -NH3+ groups DAB_Box_Neutral->DAB_Box_Acidic + H+ Fluorescence_On Fluorescence ON DAB_Box_Neutral->Fluorescence_On DAB_Box_Acidic->DAB_Box_Neutral - H+ Fluorescence_Off Fluorescence OFF (Quenched) DAB_Box_Acidic->Fluorescence_Off

Caption: pH sensing with DAB-Box.

Experimental_Workflow Experimental Workflow for Probe Characterization Synthesis Synthesis of DAB-Box Purification Purification (Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Photophysical Photophysical Studies (Absorption, Emission) Characterization->Photophysical pH_Titration pH Titration Photophysical->pH_Titration Application Application in Biological Systems (e.g., Cell Imaging) pH_Titration->Application

Caption: Workflow for probe characterization.

References

protocol for using 2,5-Diaminobenzoic acid in cross-linking reactions

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Cross-Linking Reactions

Regarding the Use of 2,5-Diaminobenzoic Acid in Cross-Linking Reactions

Therefore, this document provides a detailed application note and protocol for a widely used and well-documented cross-linking method: amine-reactive cross-linking using an N-hydroxysuccinimide (NHS) ester-based cross-linker. This serves as a representative example of a common cross-linking workflow for researchers, scientists, and drug development professionals.

Application Note: Amine-Reactive Cross-Linking of Proteins using BS3

Introduction

Chemical cross-linking is a powerful technique used to study protein-protein interactions, stabilize protein complexes, and create conjugated molecules.[1] Amine-reactive cross-linkers are a common class of reagents that form covalent bonds with primary amines (-NH2), such as the side chain of lysine residues and the N-terminus of polypeptides.[2][3]

This application note details the use of Bis(sulfosuccinimidyl) suberate (BS3), a water-soluble, homobifunctional, and non-cleavable cross-linker, for the covalent stabilization of protein interactions. Its water-solubility makes it ideal for use in physiological buffers without the need for organic solvents.

Data Presentation

Table 1: Properties of BS3 Cross-linker

PropertyValue
Full Chemical Name Bis(sulfosuccinimidyl) suberate
Molecular Weight 572.43 g/mol
Spacer Arm Length 11.4 Å
Reactive Groups N-hydroxysulfosuccinimide (Sulfo-NHS) esters
Target Functional Group Primary amines (-NH2)
Solubility Water-soluble
Cleavability Non-cleavable

Table 2: Recommended Reaction Conditions for BS3 Cross-Linking

ParameterRecommended RangeNotes
BS3 Concentration 0.25 - 2 mMOptimal concentration is protein-dependent and requires titration.
Protein Concentration 1 - 10 µMHigher concentrations favor intermolecular cross-linking.
pH 7.0 - 8.0Reaction is more efficient at slightly alkaline pH.
Temperature 4 - 25°CLower temperatures can be used to slow the reaction.
Reaction Time 30 - 60 minutesCan be adjusted based on desired cross-linking efficiency.
Quenching Reagent 20 - 50 mM Tris or GlycineQuenches unreacted BS3.

Experimental Protocol: Cross-Linking of a Protein Complex with BS3

This protocol provides a general workflow for cross-linking a purified protein complex. Optimization is recommended for each specific application.

Materials:

  • Purified protein complex in a suitable buffer (e.g., Phosphate-Buffered Saline, PBS, or HEPES buffer). Note: Avoid buffers containing primary amines, such as Tris or glycine, as they will compete with the protein for reaction with the cross-linker.[3]

  • BS3 cross-linker

  • Reaction Buffer: Amine-free buffer, pH 7.0-8.0 (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5)

  • Quenching Buffer: 1 M Tris-HCl, pH 7.5

  • Distilled, deionized water

  • Microcentrifuge tubes

  • Pipettes and tips

  • Thermomixer or incubator

Procedure:

  • Prepare the Protein Sample:

    • Dialyze or buffer-exchange the purified protein complex into the Reaction Buffer to remove any amine-containing contaminants.

    • Adjust the final protein concentration to the desired level (e.g., 1 mg/mL or approximately 5-10 µM).

  • Prepare the BS3 Cross-linker Solution:

    • Immediately before use, dissolve BS3 in the Reaction Buffer to create a stock solution (e.g., 10 mM). BS3 is moisture-sensitive and hydrolyzes in aqueous solutions, so do not store the stock solution for extended periods.

  • Cross-Linking Reaction:

    • In a microcentrifuge tube, combine the protein sample with the BS3 stock solution to achieve the desired final concentration of the cross-linker (e.g., a 20-fold molar excess of BS3 over the protein).

    • For example, to a 100 µL protein solution, add 2 µL of a 10 mM BS3 stock to get a final concentration of approximately 0.2 mM.

    • Incubate the reaction mixture for 30-60 minutes at room temperature (25°C) or on ice (4°C) with gentle mixing.

  • Quench the Reaction:

    • Add the Quenching Buffer to the reaction mixture to a final concentration of 20-50 mM Tris.

    • For example, add 5 µL of 1 M Tris-HCl, pH 7.5 to the 102 µL reaction mixture.

    • Incubate for 15 minutes at room temperature to quench any unreacted BS3.

  • Analysis of Cross-Linked Products:

    • The cross-linked sample is now ready for downstream analysis.

    • A common method to verify cross-linking is SDS-PAGE. Cross-linked proteins will appear as higher molecular weight bands compared to the non-cross-linked control.

    • For more detailed analysis of the cross-linked sites, the sample can be digested with a protease (e.g., trypsin) and analyzed by mass spectrometry.[1]

Visualizations

G cluster_reactants Reactants cluster_products Products Protein_NH2 Primary Amine (e.g., Lysine side chain) Amide_Bond Stable Amide Bond Protein_NH2->Amide_Bond Nucleophilic Attack BS3 BS3 Cross-linker (Sulfo-NHS ester) BS3->Amide_Bond Sulfo_NHS Sulfo-NHS leaving group BS3->Sulfo_NHS G A Prepare Protein Sample (Amine-free buffer) C Mix Protein and BS3 (Incubate 30-60 min) A->C B Prepare Fresh BS3 Solution B->C D Quench Reaction (Add Tris or Glycine) C->D E Analyze Cross-linked Products (e.g., SDS-PAGE, Mass Spectrometry) D->E

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,5-Diaminobenzoic Acid Crystallization for MALDI

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the crystallization of 2,5-Diaminobenzoic acid (2,5-DHB) for Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to address common challenges encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: Why is the quality of 2,5-DHB crystals important for MALDI-MS analysis?

The quality of the matrix crystallization is a critical factor for successful MALDI analysis.[1] High-quality, homogeneous co-crystals of the matrix and analyte lead to:

  • Enhanced Sensitivity: Uniform incorporation of the analyte into the matrix crystals results in more efficient energy transfer from the laser, leading to better ionization and higher signal intensity.

  • Improved Resolution: Well-formed crystals can reduce peak broadening, resulting in better resolution and more accurate mass determination.

  • Better Shot-to-Shot Reproducibility: A uniform crystal layer ensures that each laser shot hits a "sweet spot," leading to more consistent signal intensity across the sample spot.[2]

  • Reduced Background Noise: Impurities in the matrix or poorly formed crystals can contribute to chemical noise and the formation of non-analyte related peaks, which can obscure the analyte signal.[1]

Q2: What are the common problems observed with 2,5-DHB crystallization?

Researchers often encounter the following issues with 2,5-DHB crystallization:

  • Inconsistent Crystal Formation: Formation of large, irregular crystals alongside very fine, powdery crystals within the same spot, leading to poor reproducibility.

  • "Sweet Spot" Phenomenon: The analyte signal is only detectable from specific areas of the sample spot, making automated data acquisition challenging.

  • Suppressed Analyte Signal: The presence of impurities in the 2,5-DHB matrix can significantly suppress the analyte signal.[1]

  • High Background Noise: Matrix-related clusters and adducts can dominate the low mass range of the spectrum, interfering with the analysis of small molecules.[3]

Q3: How can I improve the quality of my commercial 2,5-DHB?

Commercial-grade 2,5-DHB can contain impurities from its synthesis that can negatively impact MALDI performance.[1] Recrystallization is a simple and effective method to purify the matrix, leading to a significant improvement in spectral quality, characterized by higher signal-to-noise ratios and better resolution.[1]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments with 2,5-DHB.

Problem 1: Low Signal Intensity or No Signal

Possible Cause Troubleshooting Step
Poor Matrix Purity Recrystallize the 2,5-DHB to remove impurities that can suppress the analyte signal.[1]
Inhomogeneous Crystal Formation Optimize the solvent system and evaporation rate. Slow evaporation generally leads to better crystal formation.[1] Try a different spotting technique like the thin-layer or sandwich method.[4][5]
Incorrect Matrix-to-Analyte Ratio The typical mole ratio of sample to matrix is 1:1000 to 1:10,000.[5] Titrate the ratio to find the optimal concentration for your analyte.
Suboptimal Laser Fluence Adjust the laser power. Start with an intensity just above the ionization threshold and gradually increase it.[1]
Analyte Degradation Some analytes may be sensitive to the acidic nature of the standard 2,5-DHB matrix solution (containing TFA). Consider using a less acidic matrix preparation.

Problem 2: Poor Resolution and Broad Peaks

Possible Cause Troubleshooting Step
Heterogeneous Crystals Improve crystal homogeneity through matrix recrystallization and controlled solvent evaporation.[1]
Salt Contamination Desalt your sample prior to MALDI analysis. The presence of salts can lead to peak broadening and the formation of salt adducts.
High Laser Fluence Excessive laser energy can lead to analyte fragmentation and peak broadening. Optimize the laser power.
Detector Saturation If the signal is too intense, it can saturate the detector. Reduce the analyte concentration or the laser power.

Problem 3: High Background Noise in the Low Mass Range

Possible Cause Troubleshooting Step
Matrix Clusters 2,5-DHB is known to produce matrix-related peaks in the lower m/z region.[3] While difficult to eliminate completely, a cleaner matrix through recrystallization can help.
Solvent Impurities Use high-purity, HPLC-grade solvents for preparing your matrix and analyte solutions.
Matrix Additives Some additives can contribute to background noise. If using additives, ensure they are of high purity and used at the optimal concentration.

Experimental Protocols

Protocol 1: Recrystallization of 2,5-DHB Sodium Salt

This protocol is adapted from established methods for purifying benzoic acid derivatives to enhance MALDI-MS performance.[1]

Materials:

  • Commercial-grade 2,5-DHB sodium salt (5 g)

  • Deionized water

  • Methanol (ice-cold)

  • Erlenmeyer flask (250 mL)

  • Hot plate with magnetic stirrer

  • Buchner funnel and filter paper

  • Vacuum filtration apparatus

  • Drying oven or desiccator

Procedure:

  • Dissolution: In the Erlenmeyer flask, dissolve 5 grams of 2,5-DHB sodium salt in a minimal amount of hot deionized water (approximately 50-75 mL) at 80-90°C with stirring.[1]

  • Hot Filtration (Optional): If insoluble impurities are present, quickly perform a hot filtration using a pre-heated Buchner funnel to prevent premature crystallization.[1]

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals.[1] Then, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.[1]

  • Vacuum Filtration: Collect the crystals using a Buchner funnel and vacuum filtration.[1]

  • Washing: Wash the crystals with a small amount of ice-cold deionized water, followed by a small amount of ice-cold methanol.[1]

  • Drying: Dry the purified crystals in an oven at 40-50°C or in a desiccator under vacuum until a constant weight is achieved.[1]

  • Storage: Store the recrystallized 2,5-DHB in a tightly sealed container in a cool, dark, and dry place.[1]

Protocol 2: Dried-Droplet Sample Preparation for Peptides and Proteins

This is a standard method for preparing samples for MALDI analysis using 2,5-DHB.[3]

Materials:

  • Recrystallized 2,5-DHB

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), 0.1% in water

  • Analyte solution (e.g., peptide or protein in 0.1% TFA)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-DHB in a 50:50 (v/v) mixture of ACN and 0.1% TFA in water.[3] Alternatively, a concentration of 10-20 mg/mL can be used.[3] Vortex thoroughly and centrifuge to pellet any undissolved matrix. Use the supernatant.[3]

  • Sample-Matrix Mixture: Mix the analyte solution with the matrix solution in a 1:1 (v/v) ratio.[3]

  • Spotting: Spot 0.5-1.0 µL of the mixture onto the MALDI target plate.[3]

  • Crystallization: Allow the spot to air-dry at room temperature, permitting the co-crystallization of the analyte and matrix.[3]

Data Presentation

Table 1: Performance Comparison of Unrecrystallized vs. Recrystallized 2,5-DHB Sodium Salt for Angiotensin I Analysis

ParameterUnrecrystallized 2,5-DHBRecrystallized 2,5-DHB
Signal-to-Noise Ratio (S/N) LowerSignificantly Higher[1]
Resolution LowerHigher[1]
Background Noise HigherLower[1]
Adduct Formation More prevalentReduced[1]

Visualizations

Recrystallization_Workflow start Start: Commercial 2,5-DHB Sodium Salt dissolve Dissolve in minimal hot water (80-90°C) start->dissolve hot_filtration Hot Filtration (Optional) dissolve->hot_filtration cool Slow Cooling to Room Temperature hot_filtration->cool Impurities removed hot_filtration->cool No visible impurities ice_bath Ice Bath (≥30 min) cool->ice_bath filter Vacuum Filtration ice_bath->filter wash_water Wash with ice-cold water filter->wash_water wash_methanol Wash with ice-cold methanol wash_water->wash_methanol dry Dry (40-50°C or vacuum) wash_methanol->dry end End: Purified 2,5-DHB dry->end

Caption: Workflow for the recrystallization of 2,5-DHB sodium salt.

Troubleshooting_Tree start Poor MALDI Spectrum q1 Low Signal Intensity? start->q1 a1_1 Recrystallize 2,5-DHB q1->a1_1 Yes q2 Poor Resolution? q1->q2 No a1_2 Optimize Matrix/Analyte Ratio a1_1->a1_2 a1_3 Adjust Laser Fluence a1_2->a1_3 a2_1 Improve Crystal Homogeneity q2->a2_1 Yes q3 High Background Noise? q2->q3 No a2_2 Desalt Sample a2_1->a2_2 a2_3 Optimize Laser Fluence a2_2->a2_3 a3_1 Use High-Purity Solvents q3->a3_1 Yes a3_2 Recrystallize 2,5-DHB a3_1->a3_2

Caption: Troubleshooting decision tree for common MALDI-MS issues with 2,5-DHB.

References

Technical Support Center: Optimizing 2,5-Dihydroxybenzoic Acid (DHB) for MALDI-TOF Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A Note on 2,5-Diaminobenzoic Acid (2,5-DABA) vs. 2,5-Dihydroxybenzoic Acid (2,5-DHB): While your query specified this compound, the vast majority of scientific literature and common laboratory practice in MALDI-TOF mass spectrometry refers to 2,5-Dihydroxybenzoic acid (2,5-DHB) . 2,5-DHB is a versatile and widely-used matrix for a broad range of analytes[1][2][3]. This guide will focus on the optimization of 2,5-DHB, as the principles and troubleshooting strategies are well-established and will provide the most value to researchers.

This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing the use of 2,5-DHB for MALDI-TOF mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is 2,5-DHB and for which types of analytes is it most effective?

A1: 2,5-DHB is a widely used "workhorse" matrix in MALDI-TOF mass spectrometry due to its strong absorption at the common nitrogen laser wavelength (337 nm), good vacuum stability, and its ability to co-crystallize with a variety of analytes[1]. It is particularly effective for the analysis of:

  • Peptides and proteins (especially those less than 30 kDa)[1].

  • Glycans and phosphopeptides[2].

  • Carbohydrates[2].

  • Many classes of lipids[1][4].

  • Polymers[2].

Q2: What is a good starting concentration for a 2,5-DHB matrix solution?

A2: A typical starting concentration for 2,5-DHB is between 10-20 mg/mL[1][5]. For some applications, a saturated solution is prepared, and the supernatant is used after centrifugation to remove any undissolved matrix[1][5].

Q3: What solvents should I use to prepare my 2,5-DHB matrix solution?

A3: The choice of solvent depends on the analyte. A common solvent system is a mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water[1]. A typical ratio is 50:50 (v/v) ACN to 0.1% TFA[1]. For lipid analysis, 70% methanol in water can be a suitable solvent[1].

Q4: What is the "dried-droplet" method for sample preparation?

A4: The dried-droplet method is the most common technique for preparing a sample for MALDI-MS[6]. It involves mixing the analyte solution with the matrix solution, typically in a 1:1 volume ratio, and then spotting a small volume (0.5-1.0 µL) of this mixture onto the MALDI target plate[1][5]. The spot is then allowed to air-dry at room temperature, which allows the analyte and matrix to co-crystallize[1][5].

Q5: My signal intensity is low. What are some initial steps to improve it?

A5: Low signal intensity is a common issue in mass spectrometry[7]. To improve it, you can:

  • Optimize the matrix-to-analyte ratio: Sometimes, lowering the analyte concentration can actually improve the signal[8].

  • Adjust laser power: Increasing the laser power in the MALDI instrument software can increase ionization and give a better signal[8].

  • Increase the number of laser shots: Signal-to-noise can be improved by increasing the total number of laser shots and averaging the spectra[8].

  • Check sample purity: Salts and detergents can suppress the signal. Ensure your sample is properly desalted[9].

Troubleshooting Guide

Problem: No or very weak analyte signal.

Possible Cause Suggested Solution
Inappropriate analyte concentration The analyte concentration may be too high, causing ion suppression, or too low. Prepare serial dilutions of your analyte and test different matrix-to-analyte ratios. Sometimes lowering the analyte concentration improves the signal[7][8].
Poor co-crystallization The solvent system may not be optimal for both the matrix and the analyte. Try different solvent compositions, such as varying the percentage of acetonitrile or methanol[8].
Presence of contaminants Salts, detergents, or other contaminants can interfere with MALDI ionization. Clean up the sample using methods like ZipTip® pipette tips, dialysis, or micro gel filtration before analysis[2][9].
Incorrect laser power The laser power might be too low. Gradually increase the laser intensity in the instrument settings[8]. Conversely, excessive power can cause fragmentation and reduce the parent ion signal.

Problem: High background noise, especially in the low mass range.

Possible Cause Suggested Solution
Matrix clusters 2,5-DHB can sometimes form matrix clusters that create background noise in the lower m/z region[1]. This is a known characteristic of the matrix.
Use of matrix additives For certain analytes like oligosaccharides, using a binary matrix of 2,5-DHB and 2,6-DHB has been shown to lower background noise and increase sensitivity[1].
Sub-optimal matrix preparation Ensure the matrix is fully dissolved. Vortex the solution thoroughly and centrifuge to pellet any undissolved matrix, using only the supernatant for your experiments[1][5].

Problem: Poor shot-to-shot reproducibility.

Possible Cause Suggested Solution
Inhomogeneous crystal formation The "coffee ring" effect, where analyte/matrix crystals aggregate at the periphery of the spot, is a common issue with the dried-droplet method[6]. This leads to "hot spots" and poor reproducibility.
Try alternative spotting techniques The two-layer method, where a layer of matrix is deposited and dried before the analyte is spotted on top, can sometimes yield more homogeneous crystals[10].
Use matrix additives Additives like fructose have been shown to improve sample homogeneity and durability for certain applications[11].

Problem: Broad or split peaks.

Possible Cause Suggested Solution
Instrument calibration Ensure the mass spectrometer is properly tuned and calibrated according to the manufacturer's guidelines. Incorrect calibration can lead to mass errors and poor peak shape[7].
High laser power Excessive laser power can lead to peak broadening. Try reducing the laser intensity.
Sample contaminants Contaminants in the sample or on the chromatographic column (if applicable) can cause peak splitting or broadening[7]. Ensure proper sample preparation.

Data Presentation

Table 1: Recommended 2,5-DHB Concentrations and Solvents for Different Analytes

Analyte ClassRecommended 2,5-DHB ConcentrationTypical Solvent SystemNotes
Peptides & Proteins (<30 kDa) 10-20 mg/mL or saturated solution[1][5]50:50 (v/v) Acetonitrile : 0.1% TFA in water[1]For larger proteins (>30 kDa), sinapinic acid is often preferred[1].
Glycans & Carbohydrates 10 mg/mL[1]50% Acetonitrile in water[1]Addition of aniline to the matrix solution can increase signal intensity[1]. Supplementing with 1 mM NaCl is also recommended[2][5].
Lipids 10 mg/mL[1]70% Methanol in water[1]The optimal solvent may vary depending on the specific lipid class.
Polar Small Molecules ~10 mg/mL[8]Methanol, isopropanol, acetonitrile, acetone[8]2,5-DHB works well for polar analytes[8].

Experimental Protocols

Protocol 1: Standard 2,5-DHB Matrix Preparation for Peptides

  • Prepare the Matrix Solvent: Create a solution of 50% acetonitrile in ultrapure water containing 0.1% TFA (v/v/v). For 1 mL, mix 500 µL of acetonitrile, 490 µL of water, and 10 µL of TFA[5].

  • Prepare the DHB Matrix Solution: Weigh out 2,5-DHB and dissolve it in the matrix solvent to a final concentration of 10-20 mg/mL[5].

  • Ensure Complete Dissolution: Vortex the solution vigorously. If any solid remains, centrifuge the tube and use the supernatant for sample preparation[1][5].

  • Store Appropriately: Prepare matrix solutions fresh daily for best results[8].

Protocol 2: Dried-Droplet Sample Spotting

  • Prepare the Analyte: Dissolve the purified and desalted analyte (e.g., peptide) in a suitable solvent, such as 0.1% TFA in water, to a concentration of approximately 1-100 pmol/µL[5].

  • Mix Analyte and Matrix: In a microcentrifuge tube, mix the analyte solution and the 2,5-DHB matrix solution in a 1:1 volume ratio[1][5].

  • Spot on Target Plate: Carefully pipette 0.5-1.0 µL of the mixture onto a spot on the MALDI target plate[1][5].

  • Air-Dry: Allow the droplet to air-dry completely at room temperature. This will result in the co-crystallization of the analyte and matrix[1][5].

  • Analyze: Once dry, the target plate can be loaded into the MALDI-TOF mass spectrometer for analysis[1].

Visualizations

MALDI-TOF Experimental Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Plate Spotting cluster_analysis MS Analysis A Prepare Analyte Solution (e.g., 1-100 pmol/µL) C Mix Analyte & Matrix (1:1 ratio) A->C B Prepare 2,5-DHB Matrix (10-20 mg/mL) B->C D Spot 0.5-1 µL Mixture on Target Plate C->D E Air-Dry for Co-crystallization D->E F Load Plate into MALDI-TOF MS E->F G Acquire Mass Spectra F->G H Process & Analyze Data G->H

Caption: General experimental workflow for MALDI-TOF analysis using a 2,5-DHB matrix.

Troubleshooting Low Signal Intensity Start Low or No Signal Check_Conc Optimize Analyte Concentration? Start->Check_Conc Check_Purity Sample Contains Salts or Detergents? Check_Conc->Check_Purity No Action_Dilute Prepare Serial Dilutions Test new Matrix:Analyte Ratios Check_Conc->Action_Dilute Yes Check_Laser Adjust Laser Power? Check_Purity->Check_Laser No Action_Clean Desalt/Purify Sample (e.g., ZipTip, Dialysis) Check_Purity->Action_Clean Yes Check_Matrix Re-prepare Matrix Solution? Check_Laser->Check_Matrix No Action_Laser Gradually Increase/Decrease Laser Power & Shots Check_Laser->Action_Laser Yes Action_Matrix Prepare Fresh Matrix Ensure it is Fully Dissolved Check_Matrix->Action_Matrix Yes End_Success Signal Improved Action_Dilute->End_Success Action_Clean->End_Success Action_Laser->End_Success Action_Matrix->End_Success

Caption: A troubleshooting workflow for addressing low signal intensity in MALDI-TOF experiments.

Parameter Relationships for Spectral Quality cluster_sample Sample Preparation cluster_matrix Matrix Preparation cluster_method Spotting & Instrument Method center_node Optimal Spectral Quality p1 Analyte Purity (Desalting) p1->center_node p2 Analyte Concentration p2->center_node p3 Matrix:Analyte Ratio p3->center_node m1 Matrix Concentration m1->center_node m2 Solvent Choice m2->center_node m3 Additives (e.g., Salts, Co-matrices) m3->center_node s1 Spotting Technique (Dried-Droplet, etc.) s1->center_node s2 Crystal Homogeneity s2->center_node s3 Laser Power s3->center_node

Caption: Key parameters influencing final MALDI-TOF spectral quality.

References

Technical Support Center: Overcoming Poor Solubility of 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the poor solubility of 2,5-Diaminobenzoic acid (2,5-DABA) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: Why does this compound have poor solubility in aqueous solutions?

A1: this compound is an aromatic carboxylic acid with both acidic (carboxylic acid) and basic (amino) functional groups. Its relatively nonpolar benzene ring contributes to low water solubility. In neutral water, the compound may exist as a zwitterion, which can also limit its solubility. The solubility is highly dependent on the pH of the solution.

Q2: What are the most common solvents for dissolving this compound?

A2: Due to its amphiprotic nature, the solubility of this compound is significantly influenced by pH. It is generally more soluble in acidic or basic aqueous solutions than in neutral water. Organic solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and ethanol can also be used to dissolve 2,5-DABA, particularly for preparing stock solutions.

Q3: How can I prevent my this compound from precipitating when I dilute my stock solution into an aqueous buffer?

A3: Precipitation upon dilution is a common issue when a compound is dissolved in a strong organic solvent (like DMSO) and then diluted into an aqueous buffer where its solubility is much lower. To avoid this, you can:

  • Use a co-solvent system: Prepare your final solution with a small percentage of the organic solvent to maintain solubility.

  • Perform serial dilutions: Gradually dilute your stock solution in the aqueous buffer to avoid a sudden change in the solvent environment.

  • Utilize solubility enhancers: Incorporate excipients like cyclodextrins in your aqueous buffer to form inclusion complexes and increase the apparent solubility of 2,5-DABA.[1][2]

Q4: Can heating improve the solubility of this compound?

A4: Yes, for many compounds, solubility increases with temperature. Heating the solution can help dissolve 2,5-DABA. However, it is crucial to ensure that the compound is stable at higher temperatures and does not degrade. Always check the compound's thermal stability before applying heat. For instance, the solubility of the related compound 3,5-diaminobenzoic acid in ethanol increases with temperature.[3]

Troubleshooting Guides

Issue 1: this compound does not dissolve in the chosen solvent.

This troubleshooting guide provides a logical workflow to address the issue of 2,5-DABA failing to dissolve.

start Start: 2,5-DABA Undissolved check_solvent Is the solvent appropriate? start->check_solvent try_organic Try a polar aprotic solvent (e.g., DMSO, DMF) check_solvent->try_organic No adjust_ph Is the solution aqueous? check_solvent->adjust_ph Yes heat Apply gentle heating try_organic->heat acidify Acidify the solution (e.g., with HCl) adjust_ph->acidify Yes basify Basify the solution (e.g., with NaOH) adjust_ph->basify No, try basifying acidify->heat basify->heat check_stability Check thermal stability of 2,5-DABA heat->check_stability Yes sonicate Use sonication heat->sonicate No check_stability->sonicate success Success: 2,5-DABA Dissolved sonicate->success fail Consult further literature or consider derivatization sonicate->fail

Troubleshooting workflow for dissolving 2,5-DABA.
Issue 2: Precipitation of this compound upon dilution of a stock solution.

This guide outlines steps to prevent precipitation when diluting a concentrated stock of 2,5-DABA.

start Start: Precipitation on Dilution check_concentration Is the final concentration too high? start->check_concentration lower_concentration Lower the final concentration check_concentration->lower_concentration Yes check_solvent_conc Is the final organic solvent concentration <1%? check_concentration->check_solvent_conc No success Success: Clear Solution lower_concentration->success increase_cosolvent Increase co-solvent concentration (e.g., to 5%) check_solvent_conc->increase_cosolvent Yes use_enhancer Consider solubility enhancers (e.g., cyclodextrins) check_solvent_conc->use_enhancer No increase_cosolvent->success serial_dilution Perform serial dilutions use_enhancer->serial_dilution serial_dilution->success fail Re-evaluate experimental design serial_dilution->fail

Troubleshooting precipitation of 2,5-DABA.

Quantitative Data on Solubility

Temperature (K)Mole Fraction Solubility (x10³) in 95.32% EthanolMole Fraction Solubility (x10³) in 99.55% Ethanol
298.151.230.98
303.151.451.15
308.151.711.36
313.152.021.61
318.152.381.90

Data adapted from J. Chem. Eng. Data 2009, 54, 4, 1341–1343 for 3,5-Diaminobenzoic acid.[3]

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of 2,5-DABA in dimethyl sulfoxide (DMSO).

Materials:

  • This compound (solid)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Vortex mixer

  • Ultrasonic bath

  • Appropriate personal protective equipment (PPE)

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable container.

  • Solvent Addition: Add the calculated volume of DMSO to achieve the target concentration (e.g., 100 mM).

  • Dissolution:

    • Vortex the mixture vigorously for 1-2 minutes.

    • If the solid is not fully dissolved, place the container in an ultrasonic bath for 10-15 minutes.

    • Gentle warming (e.g., to 37°C) can be applied if necessary, but ensure the compound is stable at this temperature.

  • Storage: Once fully dissolved, store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

Protocol 2: Solubilization of this compound in an Aqueous Buffer using pH Adjustment

This protocol details how to dissolve 2,5-DABA in an aqueous buffer by adjusting the pH.

Materials:

  • This compound (solid)

  • Aqueous buffer (e.g., phosphate-buffered saline, PBS)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • pH meter

  • Stir plate and stir bar

Procedure:

  • Suspension: Add the desired amount of this compound to the aqueous buffer to create a suspension.

  • pH Adjustment (Acidic):

    • While stirring, slowly add 1 M HCl dropwise to the suspension.

    • Monitor the pH continuously. As the pH decreases, the amino groups will become protonated, increasing the solubility.

    • Continue adding acid until the 2,5-DABA is fully dissolved. Note the final pH.

  • pH Adjustment (Basic):

    • Alternatively, while stirring, slowly add 1 M NaOH dropwise to the suspension.

    • As the pH increases, the carboxylic acid group will be deprotonated, increasing solubility.

    • Continue adding base until the 2,5-DABA is fully dissolved. Note the final pH.

  • Final pH Adjustment: If required for your experiment, carefully adjust the pH of the final solution back towards the desired value, being mindful that the compound may precipitate if you approach its isoelectric point.

Signaling Pathways and Experimental Workflows

While this compound is primarily a chemical building block, its use in the synthesis of more complex molecules, such as ligands for biological targets, is a common application. The following diagram illustrates a generalized workflow for utilizing 2,5-DABA in a synthetic chemistry context.

start Start: 2,5-DABA solubilization Solubilization (e.g., in DMF or with base) start->solubilization reaction Chemical Reaction (e.g., amidation, esterification) solubilization->reaction workup Reaction Work-up (e.g., extraction, precipitation) reaction->workup purification Purification (e.g., chromatography, recrystallization) workup->purification characterization Characterization (e.g., NMR, Mass Spec) purification->characterization product Final Product characterization->product

General workflow for using 2,5-DABA in synthesis.

References

Technical Support Center: Synthesis of 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,5-Diaminobenzoic acid.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on side reactions and impurities arising from the catalytic hydrogenation of 2,5-Dinitrobenzoic acid.

Issue Potential Cause(s) Recommended Solutions
Low Yield of this compound 1. Incomplete Reduction: Insufficient catalyst loading, low hydrogen pressure, short reaction time, or catalyst poisoning. 2. Side Reactions: Formation of condensation byproducts (azo, azoxy compounds). 3. Product Loss During Workup: Product may remain in the filtrate or wash solutions.1. Optimize Reaction Conditions: Increase catalyst (e.g., Pd/C) to substrate ratio, increase hydrogen pressure, and extend reaction time. Ensure the catalyst is active. 2. Control Reaction Temperature: Maintain a moderate temperature to minimize side reactions. The addition of catalytic amounts of vanadium compounds has been shown to prevent the accumulation of hydroxylamine intermediates, thus reducing the formation of azo and azoxy byproducts. 3. Improve Workup: After acidification to precipitate the product, cool the mixture thoroughly to ensure maximum precipitation. Use minimal amounts of cold solvent for washing the precipitate.
Product is Colored (Not Off-White) 1. Presence of Azo/Azoxy Compounds: These are colored byproducts formed from the condensation of nitroso and hydroxylamine intermediates. 2. Oxidation of Product: The amino groups in this compound are susceptible to air oxidation, which can lead to colored impurities. 3. Starting Material Impurities: Impurities in the 2,5-Dinitrobenzoic acid may lead to colored byproducts.1. Purification: Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol). Treatment with activated carbon can help remove colored impurities. 2. Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 3. Starting Material Purity: Ensure the 2,5-Dinitrobenzoic acid used is of high purity.
Presence of Intermediate Impurities (e.g., 2-Amino-5-nitrobenzoic acid) 1. Incomplete Reduction: One of the two nitro groups has not been fully reduced. This can be due to the same reasons as low yield (insufficient catalyst, pressure, or time).1. Drive the Reaction to Completion: Increase the reaction time and/or hydrogen pressure. Monitor the reaction by an appropriate analytical method (e.g., TLC or HPLC) to ensure the complete disappearance of the starting material and any intermediates.
Formation of Hydroxylated Byproducts 1. Alkaline Hydrolysis of Starting Material: If the reaction is performed under strongly alkaline conditions, the nitro groups of 2,5-Dinitrobenzoic acid can be substituted by hydroxyl groups.1. Control pH: If a base is used to dissolve the starting material, use a milder base or control the amount to avoid excessively high pH. The reaction is often carried out in a neutral or slightly acidic medium.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent laboratory and industrial method is the catalytic hydrogenation of 2,5-Dinitrobenzoic acid. This is typically carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), under a hydrogen atmosphere.

Q2: What are the primary side reactions to be aware of during the reduction of 2,5-Dinitrobenzoic acid?

A2: The primary side reactions stem from the stepwise nature of nitro group reduction. Key intermediates include nitroso and hydroxylamine species. These intermediates can undergo condensation reactions to form colored impurities such as azoxy and azo compounds. Incomplete reduction can also leave behind mono-amino, mono-nitro intermediates.

Q3: My final product has a persistent color that is difficult to remove. What could be the cause and how can I purify it?

A3: A persistent color is often due to the presence of highly colored azo and azoxy byproducts. To purify the product, you can perform a recrystallization from a suitable solvent system, such as water or an alcohol-water mixture. The use of activated carbon during the recrystallization process can be effective in adsorbing these colored impurities.

Q4: How can I monitor the progress of the reaction to ensure it goes to completion?

A4: The reaction progress can be monitored using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). By taking small aliquots from the reaction mixture at different time points, you can track the disappearance of the 2,5-Dinitrobenzoic acid starting material and any intermediates, and the appearance of the this compound product.

Q5: What safety precautions should be taken during the catalytic hydrogenation?

A5: Catalytic hydrogenation involves the use of flammable hydrogen gas, often under pressure, and a potentially pyrophoric catalyst (Pd/C). It is crucial to work in a well-ventilated fume hood, use appropriate high-pressure equipment, and follow all safety protocols for handling hydrogen and pyrophoric catalysts. The reaction can also be exothermic, so proper temperature control is essential.

Experimental Protocols

Key Experiment: Catalytic Hydrogenation of 2,5-Dinitrobenzoic Acid

This protocol provides a general procedure for the synthesis of this compound. Note that specific conditions may require optimization.

Materials:

  • 2,5-Dinitrobenzoic acid

  • Palladium on carbon (5% or 10% Pd/C)

  • Solvent (e.g., Ethanol, Methanol, or Water)

  • Hydrogen gas

  • Hydrochloric acid (for workup)

  • Sodium hydroxide or Sodium bicarbonate (for workup)

Procedure:

  • Reaction Setup: In a high-pressure hydrogenation vessel, dissolve or suspend 2,5-Dinitrobenzoic acid in the chosen solvent.

  • Catalyst Addition: Carefully add the Pd/C catalyst to the mixture under an inert atmosphere (e.g., nitrogen or argon).

  • Hydrogenation: Seal the vessel and purge it several times with hydrogen gas. Pressurize the vessel with hydrogen to the desired pressure (e.g., 3-4 MPa) and begin stirring. Heat the reaction to the desired temperature (e.g., 50-70°C).

  • Reaction Monitoring: Monitor the reaction by observing the uptake of hydrogen. The reaction is typically complete when hydrogen uptake ceases. The progress can also be checked by TLC or HPLC analysis of aliquots.

  • Workup: After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen. Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Product Isolation:

    • If the product is dissolved in the solvent, the solvent can be removed under reduced pressure.

    • Alternatively, the pH of the filtrate can be adjusted. If the reaction was run in an alcohol, water can be added. The pH is then adjusted to the isoelectric point of this compound (around pH 4-4.5) with hydrochloric acid or a base to precipitate the product.

  • Purification: The crude product can be collected by filtration, washed with a small amount of cold water, and dried. For higher purity, the product can be recrystallized from a suitable solvent such as aqueous ethanol.

Visualizations

Synthesis and Side Reaction Pathways

G cluster_main Main Synthesis Pathway cluster_side Side Reactions A 2,5-Dinitrobenzoic Acid B Nitroso/Hydroxylamine Intermediates A->B Partial Reduction (H2, Pd/C) F Hydroxylated Byproducts A->F Alkaline Hydrolysis C This compound B->C Full Reduction (H2, Pd/C) D 2-Amino-5-nitrobenzoic Acid B->D Incomplete Reduction E Azo/Azoxy Byproducts B->E Condensation

Caption: Main synthesis pathway and key side reactions in the synthesis of this compound.

Troubleshooting Workflow

G start Experiment Start issue Identify Issue (e.g., Low Yield, Impurities) start->issue cause Determine Potential Cause (e.g., Incomplete Reaction) issue->cause solution Implement Solution (e.g., Optimize Conditions) cause->solution solution->issue Re-evaluate end Successful Synthesis solution->end

Caption: A logical workflow for troubleshooting issues during the synthesis of this compound.

Technical Support Center: Enhancing the Performance of Poly(2,5-diaminobenzoic acid) Films

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting and enhancing the performance of poly(2,5-diaminobenzoic acid) films.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for synthesizing poly(this compound) films?

A1: The most prevalent method for synthesizing poly(this compound) films is through electropolymerization. This technique involves the electrochemical oxidation of the this compound monomer on a conductive substrate, leading to the formation of a polymer film on the electrode surface.[1][2][3] Electropolymerization offers excellent control over film thickness and morphology by adjusting electrochemical parameters.[1]

Q2: What are the key factors influencing the properties of the resulting polymer film?

A2: The properties of poly(this compound) films are significantly influenced by several experimental parameters, including:

  • Monomer Concentration: This affects the rate of polymerization and the final film thickness.[2]

  • pH of the Electrolyte Solution: The acidity of the medium plays a crucial role in the electrochemical behavior of the monomer and the resulting polymer structure.

  • Electrochemical Parameters: These include the applied potential or current density, the potential scan rate in cyclic voltammetry, and the duration of the electropolymerization process.[2][3]

  • Choice of Solvent and Electrolyte: The solvent system and the supporting electrolyte can influence the solubility of the monomer and the conductivity of the resulting film.

  • Substrate Material: The nature of the conductive substrate can affect the adhesion and morphology of the polymer film.

Q3: How can I characterize the synthesized poly(this compound) films?

A3: A variety of techniques can be employed to characterize the properties of your polymer films:

  • Spectroscopic Methods: Fourier-transform infrared (FTIR) spectroscopy can be used to confirm the chemical structure of the polymer.[1]

  • Microscopy Techniques: Scanning electron microscopy (SEM) is valuable for studying the surface morphology and topography of the films.[1]

  • Electrochemical Analysis: Cyclic voltammetry (CV) is essential for investigating the electrochemical behavior and stability of the films.[1]

  • Conductivity Measurements: Four-point probe or other suitable methods can be used to determine the electrical conductivity of the films.

Troubleshooting Guides

Issue 1: Poor or No Film Formation

Symptoms:

  • No visible film deposition on the substrate after electropolymerization.

  • A very thin, non-uniform, or easily detachable film is formed.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Incorrect Monomer Concentration Optimize the monomer concentration. A concentration that is too low may result in a slow polymerization rate, while a concentration that is too high can lead to the formation of oligomers in the solution rather than a film on the substrate.[2]
Inappropriate pH of the Solution Adjust the pH of the electrolyte solution. The electrochemical window and the reactivity of the monomer are highly pH-dependent.
Incorrect Electrochemical Parameters Systematically vary the applied potential/current, scan rate, and deposition time.[2][3] Start with parameters reported for similar aminobenzoic acid polymerizations and optimize from there.
Contaminated Monomer or Solvent Ensure the purity of the this compound monomer and the solvents used. Impurities can inhibit the polymerization process.
Inactive Electrode Surface Thoroughly clean the substrate before electropolymerization. Pre-treatment methods like polishing, sonication in solvents, or electrochemical cleaning can be employed.
Issue 2: Poor Adhesion of the Film to the Substrate

Symptoms:

  • The polymer film delaminates or peels off the substrate during rinsing or subsequent experiments.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Improper Substrate Cleaning A pristine substrate surface is critical for good adhesion. Implement a rigorous cleaning protocol for your substrate.[4]
Incompatible Substrate Material The surface energy of the substrate may not be suitable for the polymer. Consider using a different substrate material or modifying the surface.
Surface Modification of the Substrate Employ surface treatments to enhance adhesion. Techniques like oxygen plasma treatment or using an adhesion-promoting layer like polydopamine can be effective.[5][6]
High Internal Stress in the Film Very thick films can have high internal stress, leading to poor adhesion. Optimize the deposition time to control the film thickness.
Issue 3: Low Electrical Conductivity of the Film

Symptoms:

  • The synthesized film exhibits poor electrical conductivity, limiting its performance in electronic applications.

Possible Causes and Solutions:

Potential CauseTroubleshooting Steps
Suboptimal Doping Level The conductivity of conducting polymers is highly dependent on the doping level. Ensure the electropolymerization is carried out in an acidic medium to facilitate doping. Post-deposition acid treatment can also be explored.[5]
Irregular Polymer Structure The polymerization conditions can affect the regularity and conjugation length of the polymer chains. Optimize the electrochemical parameters to promote the formation of a more ordered polymer structure.
Presence of Insulating Species Ensure the film is thoroughly rinsed after synthesis to remove any residual monomer or insulating oligomers.
Copolymerization with a More Conductive Monomer Consider copolymerizing this compound with a monomer known to produce highly conductive polymers, such as aniline.[1]

Quantitative Data

Table 1: Representative Electrochemical Performance of Electropolymerized Aminobenzoic Acid Films

ParameterPoly(o-aminobenzoic acid)Poly(4-aminobenzoic acid) on MWCNTs/GCENotes
Apparent Activation Energy (Ea) 134.8 kJ mol⁻¹[2]-Indicates the energy barrier for the polymerization reaction.
Effective Surface Area Increase -10.5-fold vs. bare GCE[3]Demonstrates the enhanced surface area provided by the polymer film.
Electron Transfer Resistance (Ret) -17.2-fold lower vs. bare GCE[3]A lower value indicates faster electron transfer kinetics at the electrode surface.

Note: Data for poly(this compound) is limited; these values from related polymers provide a general reference.

Experimental Protocols

Protocol 1: Electropolymerization of Aminobenzoic Acid (General Procedure)

This protocol provides a general guideline for the electropolymerization of aminobenzoic acid monomers. Optimization will be required for poly(this compound).

Materials:

  • This compound monomer

  • Supporting electrolyte (e.g., 0.5 M H₂SO₄)

  • Solvent (e.g., deionized water)

  • Working electrode (e.g., glassy carbon, platinum, or ITO-coated glass)

  • Counter electrode (e.g., platinum wire)

  • Reference electrode (e.g., Ag/AgCl)

  • Potentiostat/Galvanostat

Procedure:

  • Substrate Preparation: Thoroughly clean the working electrode by polishing with alumina slurry, followed by sonication in deionized water and acetone.

  • Electrolyte Preparation: Prepare the electropolymerization solution by dissolving the this compound monomer (e.g., 0.1 M) in the supporting electrolyte solution.

  • Electrochemical Cell Setup: Assemble a three-electrode electrochemical cell with the cleaned working electrode, counter electrode, and reference electrode immersed in the electrolyte solution.

  • Electropolymerization: Perform the electropolymerization using a suitable electrochemical technique. For cyclic voltammetry, cycle the potential between appropriate limits (e.g., -0.2 V to 1.2 V vs. Ag/AgCl) for a set number of cycles.[3] For potentiostatic deposition, apply a constant potential at which the monomer oxidizes.

  • Rinsing and Drying: After polymerization, gently rinse the film-coated electrode with deionized water to remove any unreacted monomer and loosely bound oligomers. Dry the film under a stream of inert gas or in a vacuum oven at a mild temperature.

Visualizations

experimental_workflow cluster_prep Preparation cluster_synthesis Synthesis cluster_polymerization Polymerization cluster_post Post-Synthesis cluster_characterization Characterization A Substrate Cleaning C Electrochemical Cell Setup A->C B Electrolyte Preparation B->C D Electropolymerization (CV or Potentiostatic) C->D E Rinsing D->E F Drying E->F G Analysis (FTIR, SEM, CV) F->G

Caption: Experimental workflow for the synthesis and characterization of poly(this compound) films.

troubleshooting_workflow Start Experiment Start Problem Identify Issue Start->Problem NoFilm Poor/No Film Problem->NoFilm No Film PoorAdhesion Poor Adhesion Problem->PoorAdhesion Peeling LowConductivity Low Conductivity Problem->LowConductivity Poor Performance CheckParams Check Electrochemical Parameters & Concentration NoFilm->CheckParams CleanSubstrate Improve Substrate Cleaning & Surface Modification PoorAdhesion->CleanSubstrate OptimizeDoping Optimize Doping & Polymerization Conditions LowConductivity->OptimizeDoping Success Successful Film CheckParams->Success CleanSubstrate->Success OptimizeDoping->Success

Caption: Troubleshooting workflow for common issues encountered during the synthesis of poly(this compound) films.

References

preventing degradation of 2,5-Diaminobenzoic acid during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of 2,5-Diaminobenzoic acid during storage.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound degradation?

A1: this compound is susceptible to degradation through three primary pathways: oxidation, photodegradation, and decarboxylation. The aromatic amine functional groups are prone to oxidation in the presence of air, leading to colored degradation products.[1] Exposure to light, particularly UV radiation, can induce photodegradation.[2][3] Additionally, like other aminobenzoic acids, it can undergo decarboxylation, especially under acidic conditions or elevated temperatures, resulting in the loss of the carboxylic acid group.[4][5]

Q2: What are the ideal storage conditions for this compound?

A2: To minimize degradation, this compound should be stored in a cool, dark place under an inert atmosphere.[6] The recommended temperature range is typically between 10°C and 25°C.[7] It is crucial to keep the container tightly sealed to prevent exposure to air and moisture. For long-term storage, flushing the container with an inert gas like nitrogen or argon is highly recommended.[8]

Q3: Are there any chemical stabilizers that can be added to prevent degradation in solution?

A3: For solutions, the addition of antioxidants can help mitigate oxidative degradation. Aromatic amines themselves can act as antioxidants, but for enhanced stability, consider using other compatible antioxidants.[9][10][11] The choice of an appropriate antioxidant will depend on the solvent and the intended application of the this compound solution. It is advisable to conduct compatibility and stability studies to determine the most effective antioxidant and its optimal concentration.

Q4: How can I detect degradation of my this compound sample?

A4: A visual inspection for a color change from its typical white or light gray appearance to a darker or colored solid can be an initial indicator of degradation. For quantitative analysis, a stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable approach.[12][13][14] This method can separate the intact this compound from its degradation products, allowing for accurate quantification of its purity. Other analytical techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy can be used to identify the structure of the degradation products.[1][15]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Discoloration of Solid Sample (e.g., turning brown or black) Oxidation due to exposure to air (oxygen).Store the solid under an inert atmosphere (e.g., nitrogen or argon). Ensure the container is tightly sealed. For future purchases, consider suppliers who package the material under inert gas.
Photodegradation from exposure to light.Store the container in a dark place or use an amber-colored vial to protect it from light.
Decreased Purity in Solution Over Time Oxidative degradation in the presence of dissolved oxygen.Degas the solvent before preparing the solution. Prepare solutions fresh whenever possible. If storage is necessary, purge the headspace of the container with an inert gas and store at a low temperature. Consider adding a suitable antioxidant after performing compatibility tests.
Photodegradation of the solution.Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
pH-dependent degradation.Buffer the solution to a pH where this compound exhibits maximum stability. The optimal pH should be determined experimentally.
Unexpected Peaks in HPLC Chromatogram Formation of degradation products.Conduct a forced degradation study to identify potential degradation products and confirm the peak identities. Re-evaluate storage conditions of both the solid material and the prepared solutions.
Contamination of the sample or solvent.Use high-purity solvents and handle the sample in a clean environment. Analyze a blank (solvent only) to rule out solvent contamination.
Loss of Compound (Decarboxylation) Storage at elevated temperatures or in acidic conditions.Store at recommended cool temperatures. If working with acidic solutions, prepare them fresh and use them promptly. Avoid prolonged storage in acidic media.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines the conditions for a forced degradation study to identify potential degradation products and establish the stability-indicating nature of an analytical method.[16][17][18]

Objective: To intentionally degrade this compound under various stress conditions to understand its degradation pathways.

Methodology:

  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffered aqueous solution) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl. Heat at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH. Keep at room temperature for 24 hours.

    • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Store the solid powder in an oven at 70°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

    • Photolytic Degradation: Expose the solid powder and the stock solution to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

  • Sample Analysis: After the specified time, neutralize the acidic and basic samples. Dilute all samples to a suitable concentration and analyze using a developed stability-indicating HPLC method.

Data Presentation:

Stress Condition % Degradation of this compound Number of Degradation Products Detected Retention Time(s) of Major Degradants (min)
0.1 N HCl, 60°C, 24he.g., 15%e.g., 2e.g., 3.2, 4.5
0.1 N NaOH, RT, 24he.g., 8%e.g., 1e.g., 5.1
3% H₂O₂, RT, 24he.g., 25%e.g., 3e.g., 2.8, 3.9, 6.2
Solid, 70°C, 48he.g., 5%e.g., 1e.g., 4.5
Solution, 60°C, 24he.g., 12%e.g., 2e.g., 3.2, 4.5
Photolytic (Solid)e.g., 10%e.g., 2e.g., 3.5, 5.8
Photolytic (Solution)e.g., 18%e.g., 3e.g., 3.5, 5.8, 7.1

*Note: The data presented in this table is illustrative and should be replaced with actual experimental results.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop a robust HPLC method capable of separating this compound from its process impurities and degradation products.[12][13][19]

Methodology:

  • Column Selection: Start with a C18 column of standard dimensions (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase Selection:

    • Begin with a simple mobile phase system, such as a gradient of acetonitrile or methanol and water containing 0.1% formic acid or phosphoric acid to control the pH and improve peak shape.

    • Optimize the gradient profile to achieve good resolution between the parent compound and all degradation products observed in the forced degradation study.

  • Detection: Use a UV detector set at a wavelength where this compound and its expected degradation products have significant absorbance (an initial scan from 200-400 nm of a degraded sample is recommended to determine the optimal wavelength).

  • Method Optimization: Adjust parameters such as the mobile phase composition, pH, gradient slope, and column temperature to achieve a resolution of >1.5 between all adjacent peaks.

  • Method Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Visualizations

degradation_pathways cluster_oxidation Oxidation cluster_photodegradation Photodegradation cluster_decarboxylation Decarboxylation DABA This compound Oxidized_Products Oxidized Products (e.g., Quinone-imines) DABA->Oxidized_Products O₂ / Air Photoproducts Polymerized and Oxidized Species DABA->Photoproducts Light (UV) Decarboxylated_Product 1,4-Phenylenediamine DABA->Decarboxylated_Product Heat / Acid

Caption: Potential degradation pathways of this compound.

experimental_workflow start Start: Stability Concern forced_degradation Perform Forced Degradation Study start->forced_degradation hplc_dev Develop Stability-Indicating HPLC Method forced_degradation->hplc_dev analyze_samples Analyze Stressed Samples hplc_dev->analyze_samples identify_degradants Identify Degradation Products (LC-MS, NMR) analyze_samples->identify_degradants optimize_storage Optimize Storage Conditions (Inert gas, Temp, Light) identify_degradants->optimize_storage end End: Stable Product optimize_storage->end

Caption: Workflow for investigating and preventing degradation.

References

Technical Support Center: Polymerization of 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the polymerization of 2,5-Diaminobenzoic acid (2,5-DABA) to achieve higher yields.

Troubleshooting Guide

Low or No Polymer Yield

Q1: I am not getting any polymer, or the yield is very low. What are the possible causes and how can I troubleshoot this?

A1: Low or no polymer yield in this compound polymerization can stem from several factors, from monomer quality to reaction conditions. Here’s a step-by-step troubleshooting guide:

  • Monomer Purity: Impurities in the 2,5-DABA monomer can inhibit the polymerization reaction. Ensure you are using a high-purity monomer. Impurities can act as chain terminators or react with the growing polymer chains to halt polymerization.

  • Reaction Conditions:

    • Temperature: Polymerization is highly dependent on temperature. If the temperature is too low, the reaction rate may be too slow to form a polymer within a reasonable timeframe. Conversely, excessively high temperatures can lead to side reactions and degradation of the monomer or polymer.[1][2] The optimal temperature needs to be determined experimentally.

    • Reaction Time: Insufficient reaction time will result in incomplete polymerization and low yield. Ensure the reaction is allowed to proceed for a sufficient duration.

    • Inert Atmosphere: The amine groups in 2,5-DABA are susceptible to oxidation, which can prevent polymerization. It is crucial to conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

  • Solvent Choice: The solvent plays a critical role in polymerization. It must be able to dissolve the monomer and the growing polymer chains. Additionally, the solvent should be inert and not participate in side reactions. For polyamides, polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or dimethylacetamide (DMAc) are often used.

  • Catalyst (if applicable): If you are using a catalyst, ensure it is active and used in the correct concentration. Catalyst deactivation or incorrect loading can lead to failed reactions.

Logical Troubleshooting Flow for Low Polymer Yield

LowYieldTroubleshooting start Start: Low/No Polymer Yield check_monomer Check Monomer Purity start->check_monomer check_conditions Verify Reaction Conditions check_monomer->check_conditions Purity OK purify_monomer Purify Monomer check_monomer->purify_monomer Impurities Suspected check_atmosphere Ensure Inert Atmosphere check_conditions->check_atmosphere Temp/Time OK optimize_temp Optimize Temperature check_conditions->optimize_temp Suboptimal Temp increase_time Increase Reaction Time check_conditions->increase_time Insufficient Time check_solvent Evaluate Solvent check_atmosphere->check_solvent Atmosphere OK improve_inertness Improve Inert Gas Purge check_atmosphere->improve_inertness Oxidation Suspected change_solvent Select a More Suitable Solvent check_solvent->change_solvent Poor Solubility/Side Reactions end_good Yield Improved check_solvent->end_good Solvent OK purify_monomer->end_good optimize_temp->end_good increase_time->end_good improve_inertness->end_good change_solvent->end_good

Caption: Troubleshooting workflow for low polymer yield.

Poor Polymer Solubility

Q2: The resulting polymer has poor solubility. How can I improve this?

A2: Poor solubility of the resulting poly(this compound) can be due to high molecular weight, strong intermolecular interactions (hydrogen bonding), or cross-linking.

  • Control Molecular Weight: A very high molecular weight can lead to reduced solubility. You can control the molecular weight by adjusting the monomer concentration, initiator concentration (in case of chain-growth polymerization), or reaction time.

  • Modify Polymer Structure: Incorporating co-monomers can disrupt the polymer chain regularity and reduce intermolecular hydrogen bonding, thereby improving solubility.

  • Choice of Solvent: Experiment with a range of polar aprotic solvents. Sometimes a mixture of solvents can provide better solubility than a single solvent.

  • Avoid Cross-linking: Unwanted cross-linking can lead to an insoluble polymer network. This can be caused by side reactions at high temperatures. Careful control of the reaction temperature is crucial.

Frequently Asked Questions (FAQs)

Q3: What are the common polymerization methods for this compound?

A3: this compound has both amine and carboxylic acid functional groups, making it suitable for step-growth polymerization, specifically forming a polyamide. Common methods include:

  • Self-Condensation: The monomer can polymerize with itself, where the carboxylic acid group of one monomer reacts with an amine group of another. This typically requires high temperatures to drive off the water byproduct.

  • Interfacial Polymerization: This method involves two immiscible solvents.[3][4] For instance, an aqueous solution of this compound (potentially as a salt to enhance solubility) can be reacted with a diacid chloride in an organic solvent at the interface of the two liquids.[5] This method is often rapid and can be performed at lower temperatures.[4]

  • Solution Polymerization: The monomer is dissolved in a suitable solvent, and the polymerization is carried out in the solution phase. This method allows for good control over the reaction temperature.

Q4: How do monomer and initiator concentrations affect the polymer yield?

A4: The concentrations of monomer and initiator (if used) are critical parameters that influence the polymerization yield.

  • Monomer Concentration: Generally, a higher monomer concentration can lead to a higher polymerization rate and yield.[6][7] However, excessively high concentrations might lead to a highly viscous solution, which can hinder effective mixing and heat transfer, potentially leading to side reactions or a broad molecular weight distribution.

  • Initiator Concentration: In polymerization methods that require an initiator (like certain types of condensation or radical polymerizations), the initiator concentration directly affects the number of growing polymer chains.[8] An optimal initiator concentration is necessary; too low a concentration may result in a slow reaction and low yield, while too high a concentration can lead to the formation of many short polymer chains, also potentially reducing the overall yield of high molecular weight polymer.[9]

Q5: What are potential side reactions during the polymerization of this compound?

A5: Several side reactions can occur, potentially reducing the yield and affecting the polymer properties:

  • Decarboxylation: At high temperatures, the carboxylic acid group can be lost as carbon dioxide. This would terminate the growing polymer chain.

  • Oxidation: The amino groups are susceptible to oxidation, especially at elevated temperatures in the presence of oxygen. This can lead to discoloration of the polymer and the formation of cross-linked structures.

  • Cyclization: Intramolecular reactions could potentially lead to the formation of cyclic structures, which would not contribute to the linear polymer chain growth.

Experimental Protocols

Protocol 1: Self-Condensation Polymerization of this compound in Solution

This protocol is a general guideline and may require optimization.

Materials:

  • This compound (high purity)

  • N-Methyl-2-pyrrolidone (NMP), anhydrous

  • Triphenyl phosphite (TPP)

  • Pyridine, anhydrous

  • Calcium chloride (CaCl₂), anhydrous

  • Methanol

  • Nitrogen gas (high purity)

Equipment:

  • Three-neck round-bottom flask

  • Mechanical stirrer

  • Heating mantle with a temperature controller

  • Condenser

  • Nitrogen inlet and outlet

Procedure:

  • Dry all glassware thoroughly in an oven and assemble the reaction apparatus under a nitrogen atmosphere.

  • To the reaction flask, add this compound, anhydrous NMP, anhydrous CaCl₂, and anhydrous pyridine.

  • Stir the mixture at room temperature until the monomer is completely dissolved.

  • Add triphenyl phosphite (TPP) to the solution.

  • Slowly heat the reaction mixture to 100-120°C and maintain this temperature for 3-5 hours with continuous stirring under a nitrogen blanket.

  • Monitor the viscosity of the solution. An increase in viscosity indicates polymer formation.

  • After the desired reaction time, cool the mixture to room temperature.

  • Precipitate the polymer by slowly pouring the viscous solution into a large volume of methanol with vigorous stirring.

  • Collect the precipitated polymer by filtration.

  • Wash the polymer thoroughly with methanol and then with hot water to remove any residual solvent and unreacted monomer.

  • Dry the polymer in a vacuum oven at 60-80°C until a constant weight is achieved.

Experimental Workflow for Self-Condensation Polymerization

PolymerizationWorkflow setup 1. Assemble Dry Glassware under Nitrogen dissolve 2. Dissolve 2,5-DABA in NMP with Pyridine and CaCl2 setup->dissolve add_tpp 3. Add Triphenyl Phosphite dissolve->add_tpp heat 4. Heat to 100-120°C for 3-5 hours add_tpp->heat cool 5. Cool to Room Temperature heat->cool precipitate 6. Precipitate in Methanol cool->precipitate filter_wash 7. Filter and Wash Polymer precipitate->filter_wash dry 8. Dry under Vacuum filter_wash->dry characterize 9. Characterize Polymer dry->characterize

Caption: Workflow for self-condensation polymerization.

Data Presentation

Table 1: Effect of Reaction Temperature on Polymerization

TemperatureExpected Effect on YieldPotential Issues
LowLow reaction rate, leading to low yield.Incomplete polymerization.
OptimalHigher reaction rate, leading to higher yield.Needs experimental determination.
HighMay decrease yield due to side reactions.[1][2]Decarboxylation, oxidation, cross-linking.

Table 2: Effect of Monomer Concentration on Polymerization

Monomer ConcentrationExpected Effect on YieldPotential Issues
LowLower reaction rate, potentially lower yield.[6]-
ModerateOptimal reaction rate and yield.-
HighCan increase yield, but may become diffusion-controlled.[7]High viscosity, poor mixing, broad molecular weight distribution.

Table 3: Common Solvents for Polyamide Synthesis

SolventPropertiesSuitability
N-Methyl-2-pyrrolidone (NMP)High boiling point, good solvent for polyamides.Often a good choice.
Dimethylacetamide (DMAc)Similar to NMP, good solvent for polyamides.A common alternative to NMP.
Dimethyl sulfoxide (DMSO)High boiling point, strong solvent.Can be effective but may be more reactive.
Water (for interfacial polymerization)Used as the aqueous phase.Suitable for interfacial methods with a soluble monomer salt.[5]

References

Technical Support Center: Optimization of pH for Enzymatic Reactions Involving 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enzymatic reactions involving 2,5-Diaminobenzoic acid. Due to the limited specific data on enzymes that exclusively utilize this compound, this guide focuses on using horseradish peroxidase (HRP) as a model enzyme, given its broad substrate specificity for aromatic amines.

Troubleshooting Guide

Encountering issues with your enzymatic assays? This guide will help you troubleshoot common problems related to pH optimization.

Issue Potential Cause Recommended Solution
Low or No Enzyme Activity Suboptimal pH: The reaction buffer pH is outside the optimal range for the enzyme. For HRP, the optimal pH is generally between 6.0 and 6.5.Prepare a pH curve for the enzyme with this compound as the substrate to determine the optimal pH for your specific conditions. Test a range of buffers (e.g., phosphate, citrate) across a pH spectrum (e.g., 4.0 to 8.0).
Incorrect Buffer Choice: The buffer system itself may be inhibiting the enzyme. For instance, phosphate buffers can sometimes impact the thermostability of HRP.[1]Test alternative buffer systems. If using a phosphate buffer, compare results with a Bis-Tris or citrate buffer at the same pH.[1]
Enzyme Instability: The enzyme may have lost activity due to improper storage or handling. HRP is most stable in a pH range of 5.0 to 9.0.[2]Ensure the enzyme is stored at the recommended temperature and pH. Avoid repeated freeze-thaw cycles.
High Background Signal Substrate Auto-oxidation: this compound may be oxidizing non-enzymatically at the experimental pH.Run a control reaction without the enzyme to measure the rate of non-enzymatic oxidation. If significant, consider adjusting the pH or adding stabilizing agents (use with caution as they may inhibit the enzyme).
Contaminated Reagents: Buffers or other reagents may be contaminated with substances that interfere with the assay.Prepare fresh reagents and use high-purity water.
Inconsistent or Irreproducible Results Poor Buffer Capacity: The buffer may not be maintaining a stable pH throughout the reaction, especially if the reaction produces or consumes protons.Use a buffer with a pKa value close to the desired pH of the assay. Ensure the buffer concentration is sufficient (typically 50-100 mM).
pH Fluctuation with Temperature: The pH of some buffers, like Tris, can change significantly with temperature.Choose a buffer with a low temperature coefficient if the assay is performed at different temperatures. Calibrate the pH of your buffer at the reaction temperature.

Frequently Asked Questions (FAQs)

Q1: What is the expected optimal pH for an enzymatic reaction with this compound?

A1: While specific data for enzymes dedicated to this compound is scarce, for a general peroxidase like HRP, the optimal pH is typically in the slightly acidic range of 6.0 to 6.5. However, it is crucial to experimentally determine the optimal pH for your specific enzyme and reaction conditions, as it can be influenced by the substrate.

Q2: How do I select the right buffer for my experiment?

A2: The choice of buffer is critical. Consider the following:

  • Optimal pH: The buffer's pKa should be as close as possible to your desired experimental pH to ensure good buffering capacity.

  • Buffer Compatibility: Ensure the buffer components do not inhibit your enzyme. For example, some buffers can negatively affect HRP activity and stability.[1]

  • Temperature Sensitivity: If your experiment involves temperature changes, select a buffer with a low temperature-dependent pH shift.

Q3: My results show a high background reaction. What can I do?

A3: High background can be due to the non-enzymatic oxidation of this compound. To address this:

  • Run a "no-enzyme" control to quantify the background rate.

  • Optimize the substrate and hydrogen peroxide (for peroxidases) concentrations.

  • Ensure the pH is not excessively high, as this can promote auto-oxidation of phenolic and amine compounds.

Q4: Can the pH of the reaction mixture change during the assay?

A4: Yes, if the enzymatic reaction produces or consumes protons, the pH can change, affecting the reaction rate. Using a buffer at an appropriate concentration (e.g., 50-100 mM) with a pKa near the reaction pH will help maintain a stable pH environment.

Experimental Protocols

Protocol 1: Determination of Optimal pH for HRP-Catalyzed Oxidation of this compound

Objective: To determine the pH at which horseradish peroxidase exhibits maximum activity with this compound as the substrate.

Materials:

  • Horseradish Peroxidase (HRP)

  • This compound

  • Hydrogen peroxide (H₂O₂)

  • A series of buffers (e.g., 0.1 M citrate buffer for pH 4.0-6.0, 0.1 M phosphate buffer for pH 6.0-8.0)

  • Spectrophotometer

  • 96-well microplate or cuvettes

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).

  • Prepare a series of reaction buffers with varying pH values (e.g., from 4.0 to 8.0 in 0.5 pH unit increments).

  • In a microplate or cuvettes, add the reaction buffer of a specific pH.

  • Add the this compound stock solution to a final desired concentration.

  • Add the H₂O₂ solution to a final desired concentration (e.g., 1 mM).

  • Initiate the reaction by adding a fixed amount of HRP solution.

  • Immediately measure the change in absorbance over time at a wavelength determined by the spectral properties of the oxidized product. If the product is colored, a wavelength scan should be performed first to identify the absorbance maximum.

  • Calculate the initial reaction rate for each pH value.

  • Plot the reaction rate as a function of pH to determine the optimal pH.

Visualizations

Logical Workflow for Troubleshooting Low Enzyme Activity

Troubleshooting_Low_Activity start Low/No Enzyme Activity Detected check_pH Is the reaction buffer pH within the expected optimal range (e.g., 6.0-6.5 for HRP)? start->check_pH check_buffer Is the buffer system known to be compatible with the enzyme? check_pH->check_buffer Yes optimize_pH Perform a pH optimization experiment (see Protocol 1) check_pH->optimize_pH No check_enzyme Is the enzyme active? (Check storage, handling, and positive control) check_buffer->check_enzyme Yes change_buffer Test an alternative buffer system (e.g., citrate, Bis-Tris) check_buffer->change_buffer No new_enzyme Use a fresh aliquot of enzyme and run a positive control with a known substrate check_enzyme->new_enzyme No resolved Issue Resolved check_enzyme->resolved Yes optimize_pH->resolved change_buffer->resolved new_enzyme->resolved

Caption: Troubleshooting workflow for low enzyme activity.

General Signaling Pathway for HRP Catalysis

HRP_Catalysis HRP_Fe3 HRP (Fe³⁺) (Resting State) Compound_I Compound I ([Fe⁴⁺=O] Por•⁺) HRP_Fe3->Compound_I + H₂O₂ - H₂O H2O2 H₂O₂ Substrate_Radical Substrate Radical Compound_I->Substrate_Radical - e⁻ Compound_II Compound II ([Fe⁴⁺=O] Por) Compound_I->Compound_II + Substrate Substrate This compound (Substrate) Product Oxidized Product Substrate_Radical->Product Compound_II->HRP_Fe3 + Substrate Compound_II->Substrate_Radical - e⁻

Caption: Generalized catalytic cycle of Horseradish Peroxidase.

References

Validation & Comparative

A Head-to-Head Comparison: 2,5-Diaminobenzoic Acid vs. 2,5-Dihydroxybenzoic Acid as MALDI Matrices

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry, the choice of matrix is paramount to achieving optimal analytical results. This guide provides a detailed comparison of two benzoic acid derivatives: the widely-used 2,5-dihydroxybenzoic acid (DHB) and the less common 2,5-diaminobenzoic acid (DABA). While DHB is a staple in many laboratories for a broad range of analytes, the utility of DABA appears to be more specialized, with limited evidence of its use as a conventional MALDI matrix.

Overview of Fundamental Properties

A suitable MALDI matrix must possess strong absorption at the laser wavelength, effectively co-crystallize with the analyte, and promote efficient ionization. 2,5-dihydroxybenzoic acid, often called Gentisic acid, is a well-established "workhorse" matrix in MALDI applications, demonstrating robust performance for peptides, proteins, lipids, and carbohydrates.[1] Its utility is attributed to its strong absorption at the commonly used nitrogen laser wavelength (337 nm), good vacuum stability, and its ability to co-crystallize with a variety of analytes.[1]

Information regarding the use of this compound as a general-purpose MALDI matrix is scarce in scientific literature. However, related aminobenzoic acid compounds have been explored for specialized applications. For instance, 2-aminobenzoic acid has been identified as a matrix that can efficiently induce in-source decay (ISD) of peptides and proteins, a technique utilized for top-down sequencing.[2][3] This suggests a different primary function compared to the soft ionization typically desired in routine MALDI analysis. Additionally, 2-aminobenzoic acid has been used for on-target derivatization of N-glycans, where it simultaneously acts as a labeling reagent and a matrix, significantly increasing the anionic signals of glycans compared to traditional matrices like DHB.[4]

Performance Comparison: A Tale of Two Matrices

Data Presentation: Quantitative Performance

Due to the lack of direct comparative studies, a quantitative data table directly comparing the two matrices is not feasible. Instead, we present a summary of the well-documented performance of 2,5-DHB for various analyte classes.

Analyte Class2,5-Dihydroxybenzoic Acid (DHB) Performance
Peptides & Proteins (<30 kDa) Versatile and provides good sequence coverage, particularly at higher analyte concentrations. It tends to produce less background noise from matrix clusters in the lower mass-to-charge (m/z) region compared to other matrices like α-cyano-4-hydroxycinnamic acid (CHCA).[1]
Proteins (>30 kDa) A viable alternative to sinapinic acid, especially for glycoproteins.[1]
Carbohydrates & Glycans A standard matrix for the analysis of carbohydrates and glycans. Performance can be enhanced with additives.[1]
Lipids Demonstrates good overall performance in positive ion mode, and its effectiveness can be enhanced with MALDI-2 post-ionization.[1]

For this compound, its performance as a conventional matrix for generating intact molecular ions of a broad range of analytes remains uncharacterized in the available literature. Its utility, based on analogs, appears to be in promoting fragmentation for sequencing (ISD) or in specialized derivatization reactions.

Experimental Protocols

Detailed methodologies for utilizing these matrices are crucial for reproducible results. Below are standard protocols for 2,5-DHB and a generalized protocol for aminobenzoic acid derivatives based on their use in ISD and glycan analysis.

Experimental Protocol: 2,5-Dihydroxybenzoic Acid (DHB)

This protocol is a standard method for preparing peptide and protein samples with DHB for MALDI-TOF MS analysis.

Materials:

  • 2,5-Dihydroxybenzoic acid (MALDI grade)

  • Acetonitrile (ACN), HPLC grade

  • Trifluoroacetic acid (TFA), sequencing grade

  • Ultrapure water

  • Analyte sample (peptides, proteins, etc.)

Procedure:

  • Matrix Solution Preparation: Prepare a saturated solution of DHB in a solvent mixture of 50% ACN / 50% water with 0.1% TFA. A common concentration is 10-20 mg/mL. Vortex the solution thoroughly to ensure the matrix is fully dissolved.

  • Sample Preparation: Dissolve the analyte in a suitable solvent, typically 0.1% TFA in water or a low percentage of ACN. The final analyte concentration should be in the range of 1-100 pmol/µL.

  • Sample-Matrix Deposition (Dried-Droplet Method):

    • Mix the analyte solution and the matrix solution in a 1:1 (v/v) ratio.

    • Spot 0.5 - 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely at room temperature. The formation of fine, needle-like crystals is desirable.

  • Analysis: Analyze the sample using a MALDI-TOF mass spectrometer in the appropriate ion mode (positive or negative).

Experimental Protocol: Aminobenzoic Acid Derivatives for Specialized Applications

This protocol is generalized from the use of 2-aminobenzoic acid for in-source decay and glycan analysis and may require optimization for this compound.

Materials:

  • This compound (or other aminobenzoic acid derivative)

  • Appropriate solvent (e.g., Acetonitrile/water mixture)

  • Analyte sample (peptides for ISD, glycans for derivatization)

Procedure:

  • Matrix Solution Preparation: Prepare a solution of the aminobenzoic acid derivative. The optimal solvent and concentration will depend on the specific application. For ISD, a saturated solution in an organic solvent like acetonitrile may be used. For glycan analysis, an aqueous solution might be more appropriate.

  • On-Target Derivatization (for glycans):

    • Spot the glycan sample onto the MALDI target.

    • Add the aminobenzoic acid solution directly to the dried sample spot.

    • Allow the reaction to proceed on the target, which may be facilitated by gentle heating.

  • Co-crystallization (for ISD):

    • Mix the peptide/protein sample with the aminobenzoic acid matrix solution.

    • Spot the mixture onto the MALDI target and allow it to crystallize.

  • Analysis: Acquire mass spectra under conditions that favor either in-source decay (higher laser fluence) or the desired ionization of derivatized analytes.

Mandatory Visualizations

To further clarify the processes and logical relationships discussed, the following diagrams are provided.

MALDI_Process cluster_sample_prep Sample Preparation cluster_maldi_target MALDI Target cluster_ms_analysis Mass Spectrometry Analysis Analyte Analyte Solution Mix Analyte + Matrix Mixture Analyte->Mix Matrix Matrix Solution (e.g., DHB) Matrix->Mix Spot Co-crystallized Sample Spot Mix->Spot Desorption Desorption/ Ionization Spot->Desorption Laser Pulsed Laser (e.g., 337 nm) Laser->Desorption TOF Time-of-Flight Analyzer Desorption->TOF Detector Detector TOF->Detector Spectrum Mass Spectrum Detector->Spectrum

Caption: A simplified workflow of the MALDI-MS process, from sample preparation to analysis.

Matrix_Selection cluster_choices Matrix Choice cluster_applications Primary Application Analyte Analyte Type DHB 2,5-Dihydroxybenzoic Acid (DHB) Analyte->DHB DABA This compound (DABA) (or related aminobenzoic acids) Analyte->DABA Routine Routine Analysis: Peptides, Proteins, Glycans, Lipids DHB->Routine Specialized Specialized Applications: In-Source Decay (ISD) Sequencing, On-Target Derivatization DABA->Specialized

Caption: Decision workflow for selecting between DHB and DABA based on the intended application.

Conclusion: Choosing the Right Matrix for the Job

The comparison between 2,5-dihydroxybenzoic acid and this compound reveals a significant disparity in their established roles as MALDI matrices.

  • 2,5-Dihydroxybenzoic acid (DHB) is a highly versatile and reliable matrix for a broad spectrum of analytes. Its performance is well-documented, and it serves as a primary choice for routine MALDI-MS analysis of peptides, proteins, carbohydrates, and lipids.

  • This compound (DABA) , based on the available scientific literature, is not a commonly employed matrix for general-purpose MALDI analysis. Related aminobenzoic acid compounds have been shown to be effective in specialized applications such as inducing in-source decay for protein sequencing and for on-target derivatization of glycans. Researchers considering DABA should be aware of its potential to induce fragmentation and its unproven efficacy for generating intact molecular ions of diverse analytes.

For researchers, scientists, and drug development professionals, the selection of a MALDI matrix should be guided by the analytical goal. For routine mass analysis aiming for the detection of intact molecular ions with high sensitivity, 2,5-dihydroxybenzoic acid remains the superior and recommended choice . The exploration of This compound or other aminobenzoic acid derivatives should be reserved for specific, advanced applications where fragmentation or chemical derivatization is the desired outcome.

References

A Comparative Guide: 2,5-Diaminobenzoic Acid vs. Sinapinic Acid for Protein Analysis via MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in protein analysis, the selection of an appropriate matrix is a critical step in achieving high-quality data in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS). This guide provides a detailed comparison of two prominent matrices: the well-established sinapinic acid (SA) and the alternative 2,5-Diaminobenzoic acid (2,5-DABA), offering insights into their respective performances, optimal applications, and experimental protocols.

Sinapinic acid has long been the matrix of choice for the analysis of high molecular weight proteins (>10,000 Da), valued for its robust performance and ability to form homogenous crystals, which contributes to good shot-to-shot reproducibility.[1] In contrast, this compound, a derivative of the common matrix 2,5-dihydroxybenzoic acid (DHB), presents an alternative with distinct chemical properties that can be advantageous for specific applications, particularly in the analysis of certain peptides and proteins where SA may fall short. While direct head-to-head quantitative comparisons in the literature are limited, this guide consolidates the available data to facilitate an informed choice of matrix for your protein analysis needs.

Performance Characteristics at a Glance

The following table summarizes the key performance characteristics of this compound and sinapinic acid based on available data and the known properties of related compounds.

FeatureThis compound (2,5-DABA)Sinapinic Acid (SA)
Primary Analyte Class Peptides, Proteins, GlycoproteinsHigh Molecular Weight Proteins (>10 kDa)[2]
Typical Mass Range Broad applicability, effective for lower to mid-mass proteinsOptimal for 10,000 - 150,000 Da[2]
Ionization Efficiency Potentially enhanced for specific protein classes due to basicityGenerally high for a wide range of proteins
Signal-to-Noise Ratio Favorable, with potential for reduced matrix background in lower m/zGood, but can exhibit matrix-related signals at lower mass ranges
Crystal Morphology Can form fine crystals, contributing to good resolutionForms homogenous, well-defined crystals[1]
Specialty Applications Potential for in-source decay (ISD) for top-down sequencing[3]Gold standard for intact protein analysis[1]
Solubility Soluble in common organic solvents and aqueous mixturesSoluble in acetonitrile/water mixtures with TFA[4]

Delving into the Details: A Comparative Analysis

Chemical Properties and Ionization Mechanisms

Sinapinic acid (3,5-dimethoxy-4-hydroxycinnamic acid) is an acidic matrix that readily donates a proton to the analyte upon laser irradiation, leading to the formation of [M+H]+ ions. Its strong absorbance at the typical nitrogen laser wavelength (337 nm) and its ability to co-crystallize effectively with large protein molecules are central to its success.

This compound, on the other hand, possesses two basic amino groups in addition to the acidic carboxylic acid group. This amphoteric nature can influence the ionization process. The amino groups can act as proton acceptors, potentially leading to different ionization pathways and improved signal for proteins that are challenging to ionize with acidic matrices. Furthermore, aminobenzoic acid derivatives have been shown to induce radical-mediated in-source decay (ISD), which can be leveraged for top-down protein sequencing.[3]

Performance with Glycoproteins

While sinapinic acid is a viable option for glycoproteins, 2,5-dihydroxybenzoic acid (a close relative of 2,5-DABA) is often considered a good alternative for this class of proteins.[5] The increased polarity and potential for different interactions with the carbohydrate moieties of glycoproteins may lead to improved desorption/ionization and data quality with 2,5-DABA.

Experimental Protocols

Reproducible and high-quality MALDI-MS data are contingent on meticulous sample preparation. Below are detailed protocols for the use of both this compound and sinapinic acid.

Protocol 1: Protein Analysis using this compound (Dried-Droplet Method)
  • Matrix Solution Preparation: Prepare a saturated solution of this compound in a solvent mixture of acetonitrile (ACN) and 0.1% trifluoroacetic acid (TFA) in water. A common ratio is 50:50 (v/v) ACN:0.1% TFA. Vortex the solution vigorously to ensure complete dissolution.

  • Sample-Matrix Mixture: Mix the protein sample with the 2,5-DABA matrix solution. A 1:1 (v/v) ratio is a good starting point, but the optimal ratio may need to be determined empirically for your specific protein.

  • Spotting: Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Allow the spot to air-dry at room temperature, facilitating the co-crystallization of the matrix and the protein analyte.

  • Analysis: The sample is now ready for analysis in the MALDI-TOF mass spectrometer.

Protocol 2: Protein Analysis using Sinapinic Acid (Dried-Droplet Method)
  • Matrix Solution Preparation: Prepare a saturated solution of sinapinic acid in a solvent mixture of acetonitrile (ACN) and water (typically 1:1 v/v) containing 0.1% trifluoroacetic acid (TFA).[1] To achieve a saturated solution, add an excess of SA crystals to the solvent and vortex thoroughly. Centrifuge the solution to pellet any undissolved matrix before use.

  • Sample-Matrix Mixture: Combine the protein sample with the saturated SA matrix solution. A 1:1 (v/v) ratio is a common starting point.[1]

  • Spotting: Apply 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

  • Crystallization: Let the droplet air-dry at room temperature to allow for the formation of a crystalline matrix-analyte spot.

  • Analysis: The plate can now be introduced into the mass spectrometer for data acquisition.

Visualizing the Workflow and Comparison

To further clarify the experimental process and the key differences between the two matrices, the following diagrams are provided.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis MS Analysis Protein Protein Sample Mix Mix Sample & Matrix Protein->Mix Matrix_Sol Matrix Solution (2,5-DABA or SA) Matrix_Sol->Mix Spot Spot on MALDI Target Mix->Spot Crystallize Co-crystallization Spot->Crystallize Laser Laser Desorption/ Ionization Crystallize->Laser TOF Time-of-Flight Analysis Laser->TOF Spectrum Mass Spectrum TOF->Spectrum

General workflow for MALDI-TOF MS protein analysis.

Matrix_Comparison cluster_props_daba Key Properties (2,5-DABA) cluster_props_sa Key Properties (SA) DABA This compound DABA_prop1 Amphoteric Nature DABA->DABA_prop1 DABA_prop2 Potential for ISD DABA->DABA_prop2 DABA_prop3 Good for Glycoproteins DABA->DABA_prop3 SA Sinapinic Acid SA_prop1 Acidic Matrix SA->SA_prop1 SA_prop2 High Mass Specialist SA->SA_prop2 SA_prop3 Homogenous Crystals SA->SA_prop3

Comparative properties of 2,5-DABA and Sinapinic Acid.

Conclusion

References

A Head-to-Head Comparison: 2,5-Dihydroxybenzoic Acid (DHB) vs. α-Cyano-4-hydroxycinnamic Acid (CHCA) for MALDI-Based Peptide Mapping

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in proteomic analysis, the choice of a matrix is a critical determinant of success in Matrix-Assisted Laser Desorption/Ionization (MALDI) mass spectrometry for peptide mapping. This guide provides an in-depth comparison of two of the most widely used matrices: 2,5-Dihydroxybenzoic acid (DHB) and α-Cyano-4-hydroxycinnamic acid (CHCA).

Initial searches for 2,5-Diaminobenzoic acid in the context of MALDI peptide mapping did not yield significant results, suggesting it is not a commonly employed matrix for this application. Therefore, this guide will focus on the prevalent and well-documented matrix, 2,5-Dihydroxybenzoic acid (DHB), comparing its performance against the "gold standard," CHCA.

Performance at a Glance: DHB vs. CHCA

The selection between DHB and CHCA often hinges on the specific requirements of the experiment, particularly the concentration of the peptide analytes. CHCA is generally favored for its high ionization efficiency, leading to greater sensitivity for low-abundance peptides. Conversely, DHB tends to excel at higher analyte concentrations, often yielding higher sequence coverage. DHB is also considered a "cooler" matrix, meaning it imparts less internal energy to the analyte molecules, which can be advantageous for analyzing labile peptides that are prone to fragmentation.

Quantitative Performance Comparison

The following table summarizes the key performance differences between DHB and CHCA based on available experimental data.

Performance Metric2,5-Dihydroxybenzoic acid (DHB)α-Cyano-4-hydroxycinnamic acid (CHCA)
Optimal Analyte Concentration Higher concentrationsLower concentrations (low femtomole)[1]
Sequence Coverage Higher at greater analyte concentrations[1]Higher at trace analyte concentrations[1]
Signal-to-Noise (S/N) Ratio Generally lower than CHCAGenerally higher, indicating better sensitivity[2]
Performance with Low m/z Peptides Fewer matrix-related background signals, beneficial for detecting small peptides[2]Can have more matrix cluster interference in the low mass range[2]
Ionization Efficiency Generally less efficient than CHCAMore efficient, resulting in higher signal intensity[2]
Fragmentation of Labile Peptides "Cooler" matrix, leading to less fragmentation"Hotter" matrix, can sometimes cause fragmentation of sensitive peptides
Hydrophobicity More hydrophilicMore hydrophobic

Experimental Protocols

Detailed and consistent experimental protocols are crucial for reproducible results in MALDI-TOF peptide mapping. Below are representative protocols for sample preparation using DHB and CHCA.

Protocol 1: Preparation of DHB Matrix Solution and Sample Spotting
  • Matrix Solution Preparation:

    • Prepare a 10 mg/mL solution of DHB in a solvent mixture of 50% acetonitrile (ACN) and 50% 0.1% trifluoroacetic acid (TFA) in water.

    • Vortex the solution vigorously to ensure the matrix is fully dissolved.

    • Briefly centrifuge the solution to pellet any undissolved particles. The supernatant is the working matrix solution.

  • Sample Preparation and Spotting (Dried-Droplet Method):

    • Mix the peptide sample solution (typically dissolved in 0.1% TFA) with the DHB matrix solution in a 1:1 volume ratio.

    • Pipette 0.5 to 1.0 µL of the mixture onto the MALDI target plate.

    • Allow the droplet to air-dry completely at room temperature, allowing for the co-crystallization of the sample and matrix.

    • The plate is now ready for analysis.

Protocol 2: Preparation of CHCA Matrix Solution and Sample Spotting
  • Matrix Solution Preparation:

    • Prepare a saturated solution of CHCA in a solvent mixture of 50% ACN and 50% 0.1% TFA in water. To do this, add an excess of CHCA to the solvent and vortex vigorously.

    • Centrifuge the mixture to pellet the undissolved CHCA. The supernatant is the saturated working matrix solution. For some applications, a 5 mg/mL solution can also be used.[2]

  • Sample Preparation and Spotting (Dried-Droplet Method):

    • Mix the peptide sample solution with the CHCA matrix solution in a 1:1 volume ratio.

    • Apply 0.5 to 1.0 µL of the resulting mixture to the MALDI target plate.

    • Let the spot air-dry at room temperature.

    • The sample is now ready for insertion into the mass spectrometer.

Experimental Workflow for MALDI-TOF Peptide Mapping

The following diagram illustrates a typical workflow for peptide mapping using MALDI-TOF mass spectrometry.

MALDI_Peptide_Mapping_Workflow cluster_sample_prep Sample Preparation cluster_maldi_prep MALDI Plate Preparation cluster_ms_analysis Mass Spectrometry Analysis cluster_data_analysis Data Analysis Protein Protein Sample Digestion Enzymatic Digestion (e.g., Trypsin) Protein->Digestion Peptide_Mix Peptide Mixture Digestion->Peptide_Mix Desalting Desalting & Purification (e.g., ZipTip) Peptide_Mix->Desalting Clean_Peptides Purified Peptides Desalting->Clean_Peptides Mixing Mix Peptides & Matrix Clean_Peptides->Mixing Matrix_Prep Matrix Solution (DHB or CHCA) Matrix_Prep->Mixing Spotting Spot on MALDI Plate Mixing->Spotting Crystallization Co-crystallization Spotting->Crystallization MALDI_TOF MALDI-TOF MS Crystallization->MALDI_TOF Mass_Spectrum Peptide Mass Spectrum MALDI_TOF->Mass_Spectrum Peak_List Generate Peak List Mass_Spectrum->Peak_List Database_Search Database Search (e.g., Mascot) Peak_List->Database_Search Protein_ID Protein Identification Database_Search->Protein_ID

A typical workflow for MALDI-TOF peptide mapping.

Concluding Remarks

The choice between DHB and CHCA as a MALDI matrix for peptide mapping is not a one-size-fits-all decision. For highly sensitive analyses of low-abundance peptides, CHCA is often the superior choice due to its higher ionization efficiency and resulting signal intensity. However, when working with higher concentrations of peptides or when analyzing labile post-translational modifications, the "cooler" nature of DHB and its cleaner low-mass spectrum can provide significant advantages, often leading to better sequence coverage. For comprehensive studies, it may be beneficial to analyze samples with both matrices to maximize the number of identified peptides. The detailed protocols and workflow provided here serve as a guide for researchers to standardize their methods and achieve reliable, high-quality results in their proteomic endeavors.

References

Navigating the Matrix Maze: A Guide to Alternatives for 2,5-Diaminobenzoic Acid in MALDI-MS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals striving for optimal results in Matrix-Assisted Laser Desorption/Ionization Mass Spectrometry (MALDI-MS), the choice of matrix is paramount. While 2,5-Diaminobenzoic acid (2,5-DABA) has its applications, a range of alternative matrices can offer superior performance for specific analytes, leading to enhanced sensitivity, resolution, and overall data quality. This guide provides an objective comparison of these alternatives, supported by experimental data, to empower informed decisions in your analytical workflows.

This comprehensive guide explores alternative matrices to 2,5-DABA for the MALDI-MS analysis of key biomolecules: oligonucleotides and peptides. Through a detailed comparison of performance metrics and experimental protocols, we aim to provide researchers with the necessary information to select the most suitable matrix for their specific analytical needs.

Oligonucleotide Analysis: Beyond the Conventional

For the analysis of oligonucleotides, 3-Hydroxypicolinic acid (3-HPA) is a widely recognized and effective matrix. However, other matrices have demonstrated comparable or even superior performance in certain contexts. This section compares 2,5-DABA with prominent alternatives.

Performance Comparison
MatrixAnalyteKey Performance MetricsReference
2,5-Dihydroxybenzoic acid (DHBA) 19-mer 2'-fluoro modified DNASuccessful ionization and detection of modified oligonucleotides.[1]
3-Hydroxypicolinic acid (3-HPA) Oligonucleotides (up to 190 bases)Effective for a wide range of oligonucleotide sizes, though performance can be influenced by sample purity and laser fluence.[2]
3,4-Diaminobenzophenone (DABP) Oligonucleotides (12-mer to 23-mer)Better detection limits, resolution, decreased fragmentation, and less formation of alkali metal ion adducts compared to 3-HPA and 2,4,6-THAP. Excellent shot-to-shot reproducibility.[3]
6-aza-2-thiothymine (ATT) with 1-methylimidazole (ionic matrix) Oligonucleotides (4-10 kDa)Consistently reduced standard deviation and high mass precision.[4]
2,4,6-Trihydroxyacetophenone (THAP) with diammonium hydrogen citrate (DAC) OligonucleotidesSuppression of alkali ion adducts and enhanced desorption/ionization of intact oligonucleotides.[4]

Peptide and Protein Analysis: Tailoring the Matrix to the Message

In the realm of proteomics, α-Cyano-4-hydroxycinnamic acid (CHCA) and Sinapinic acid (SA) are the go-to matrices for peptides and proteins, respectively. However, specialized applications such as in-source decay (ISD) for peptide sequencing call for alternative matrices that promote fragmentation.

Performance Comparison
MatrixAnalyteKey Performance MetricsReference
α-Cyano-4-hydroxycinnamic acid (CHCA) Peptides (<10 kDa)High ionization efficiency, often resulting in higher signal intensity, and is preferred for low-abundance peptides.[5][6][7]
2,5-Dihydroxybenzoic acid (DHB) Peptides and ProteinsProduces less background noise from matrix clusters in the lower m/z region. Good for post-translationally modified peptides.[8]
2-Aminobenzamide & 2-Aminobenzoic acid Peptides and Proteins (e.g., Myoglobin)Efficiently induce in-source decay (ISD) for top-down sequencing, generating c- and z-type fragment ions.[9][10]

Experimental Protocols

Detailed methodologies are crucial for reproducible and high-quality MALDI-MS results. The following section provides protocols for the preparation of selected matrices.

This compound (2,5-DABA) Matrix Preparation

Materials:

  • This compound (2,5-DABA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA) (optional)

Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of 2,5-DABA in a suitable solvent mixture. A common solvent is 50% acetonitrile in water (v/v). For certain applications, the addition of 0.1% TFA may improve performance. To prepare a saturated solution, add an excess of 2,5-DABA to the solvent, vortex vigorously for at least 1 minute, and centrifuge to pellet the undissolved solid. The supernatant is the saturated matrix solution.

  • Sample-Matrix Deposition (Dried-Droplet Method): a. Mix the analyte solution and the 2,5-DABA matrix solution in a 1:1 ratio (v/v) in a microcentrifuge tube. b. Spot 0.5 - 1.0 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air dry at room temperature before analysis.

3-Hydroxypicolinic Acid (3-HPA) Matrix Preparation for Oligonucleotides

Materials:

  • 3-Hydroxypicolinic acid (3-HPA)

  • Diammonium hydrogen citrate (DAC)

  • Acetonitrile (ACN)

  • Ultrapure water

Protocol:

  • Additive Solution Preparation: Prepare a 10 mg/mL stock solution of diammonium hydrogen citrate in ultrapure water.

  • Matrix Solution Preparation: Prepare a saturated solution of 3-HPA in a 1:1 (v/v) mixture of acetonitrile and ultrapure water. Add an excess of 3-HPA to the solvent and vortex thoroughly.

  • Final Matrix Solution: Add the diammonium hydrogen citrate stock solution to the saturated 3-HPA solution to a final concentration of 10 mg/mL and vortex to mix.[11]

  • Sample-Matrix Deposition (Two-Layer Method): a. Spot 0.5 - 1.0 µL of the final 3-HPA matrix solution onto the MALDI target and let it air dry completely. b. Once the matrix layer is dry, spot 0.5 - 1.0 µL of the oligonucleotide sample directly on top of the dried matrix spot. c. Allow the sample layer to air dry completely before analysis.[11]

α-Cyano-4-hydroxycinnamic Acid (CHCA) Matrix Preparation for Peptides

Materials:

  • α-Cyano-4-hydroxycinnamic acid (CHCA)

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

Protocol:

  • Matrix Solution Preparation: Prepare a saturated solution of CHCA in a solvent mixture of 50% acetonitrile, 49.9% ultrapure water, and 0.1% TFA. Add an excess of CHCA to the solvent, vortex thoroughly, and centrifuge to pellet the undissolved solid. The supernatant is the saturated matrix solution.

  • Sample-Matrix Deposition (Dried-Droplet Method): a. Mix the peptide sample (typically 0.1-1 pmol/µL) with the saturated CHCA solution at a 1:1 ratio (v/v). b. Spot 0.5 µL of the mixture onto the MALDI target plate. c. Allow the spot to air dry at room temperature before analysis.

2-Aminobenzamide Matrix Preparation for In-Source Decay

Materials:

  • 2-Aminobenzamide

  • Acetonitrile (ACN)

  • Ultrapure water

  • Trifluoroacetic acid (TFA)

Protocol:

  • Matrix Solution Preparation: Prepare a solution of 2-aminobenzamide at a concentration of 10 mg/mL in a solvent mixture of 70% acetonitrile and 30% aqueous 0.1% TFA.

  • Sample-Matrix Deposition (Dried-Droplet Method): a. Mix the peptide or protein sample with the 2-aminobenzamide matrix solution at a 1:1 ratio (v/v). b. Spot 1 µL of the mixture onto the MALDI target plate. c. Allow the droplet to air dry at room temperature before analysis.

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the key workflows in MALDI-MS sample preparation and matrix selection.

MALDI_Workflow cluster_prep Sample & Matrix Preparation cluster_spot Target Spotting cluster_analysis MS Analysis Analyte Analyte Solution Mix Mix Analyte & Matrix Analyte->Mix Matrix Matrix Solution Matrix->Mix Spot Spot Mixture onto MALDI Target Plate Mix->Spot Crystallize Co-crystallization Spot->Crystallize MALDI_MS MALDI-MS Analysis Crystallize->MALDI_MS Data Data Acquisition & Analysis MALDI_MS->Data Matrix_Selection Analyte Analyte Type? Oligo Oligonucleotides Analyte->Oligo Yes Peptide Peptides / Proteins Analyte->Peptide No SmallMol Small Molecules Analyte->SmallMol Other Oligo_Matrix 3-HPA, DABP, ATT Oligo->Oligo_Matrix Peptide_Matrix CHCA, DHB, SA Peptide->Peptide_Matrix ISD_Matrix 2-Aminobenzamide/ 2-Aminobenzoic acid (for In-Source Decay) Peptide->ISD_Matrix SmallMol_Matrix DHB, CHCA (consider matrix interference) SmallMol->SmallMol_Matrix

References

A Comparative Guide to Analytical Methods for Sialic Acid Quantification: Spotlight on 2,5-Diaminobenzoic Acid Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Sialic acids, terminal monosaccharides on glycan chains of glycoproteins and glycolipids, play a crucial role in various biological processes. Their accurate quantification is vital in drug development, disease diagnostics, and biomedical research. This guide provides an objective comparison of analytical methods for sialic acid quantification, with a special focus on the widely used derivatization agent, 2,5-Diaminobenzoic acid (2,5-DABA or DMB). We present a summary of validation parameters, detailed experimental protocols, and visual workflows to aid researchers in selecting the most suitable method for their needs.

Method Comparison: Performance at a Glance

The selection of an analytical method for sialic acid quantification depends on various factors, including the required sensitivity, specificity, sample throughput, and available instrumentation. Here, we compare three prevalent methods: High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) using 2,5-DABA derivatization, Liquid Chromatography-Mass Spectrometry (LC-MS), and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD).

Validation ParameterHPLC-FLD with 2,5-DABA DerivatizationLiquid Chromatography-Mass Spectrometry (LC-MS)High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)
Principle Derivatization of α-keto acid group of sialic acid with 2,5-DABA to form a fluorescent product, followed by separation and quantification by RP-HPLC with fluorescence detection.Direct or derivatized analysis of sialic acids based on their mass-to-charge ratio, providing high specificity and sensitivity.Separation of underivatized sialic acids on an anion-exchange column followed by direct electrochemical detection.
Linearity (R²) >0.99>0.9998[1][2]>0.997[3]
Limit of Detection (LOD) Neu5Ac: 6.00 pg, Neu5Gc: 8.80 pgFree Sialic Acid: 0.3 µmol/L, Total Sialic Acid: 1.7 µmol/L[1][2]2-500 picomoles[3]
Limit of Quantification (LOQ) Neu5Ac: 18.0 pg, Neu5Gc: 29.0 pgFree Sialic Acid: 1.0 µmol/L, Total Sialic Acid: 5.0 µmol/L[1][2]Not explicitly stated in the provided results.
Precision (%RSD) Not explicitly stated in the provided results.Intra-assay: 3.6-6.5%, Inter-assay: 4.6-6.6%[1][2]Not explicitly stated in the provided results.
Accuracy (% Recovery) Not explicitly stated in the provided results.90.25% (for a chromatographic method)[4][5]81-106%[6]
Specificity High, due to specific derivatization and chromatographic separation.Very high, based on mass-to-charge ratio and fragmentation patterns.High, based on anion-exchange separation.
Throughput Moderate, requires derivatization step.Moderate to high, depending on the complexity of sample preparation.High, no derivatization required.[7]
Strengths Well-established, robust, and sensitive method.High specificity and sensitivity, provides structural information.No derivatization needed, high throughput.
Limitations Derivatization step can be time-consuming and introduce variability. DMB-labeled sialic acids are light-sensitive.[8][9]Higher instrument cost and complexity.Limited to charged analytes.

Experimental Protocols: A Step-by-Step Guide

Detailed and validated protocols are essential for reproducible and reliable results. Below are the methodologies for the three compared analytical techniques.

HPLC-FLD with this compound (DMB) Derivatization

This method involves the release of sialic acids from the glycoprotein, derivatization with DMB, and subsequent analysis by reverse-phase HPLC with fluorescence detection.[8][9][10]

a. Sialic Acid Release (Acid Hydrolysis)

  • To a known amount of glycoprotein sample (typically 50-200 µg), add 2 M acetic acid.

  • Incubate the mixture at 80°C for 2 hours to release the sialic acids.

  • Cool the sample to room temperature.

b. DMB Derivatization

  • Prepare the DMB labeling solution fresh by mixing DMB dihydrochloride, 2-mercaptoethanol, and sodium hydrosulfite in a solution of acetic acid and water.

  • Add the DMB labeling solution to the hydrolyzed sample.

  • Incubate the mixture at 50°C for 2-3 hours in the dark.

  • Stop the reaction by adding water.

c. HPLC-FLD Analysis

  • HPLC System: A standard HPLC system with a fluorescence detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of acetonitrile, methanol, and water. A common isocratic mobile phase is a mixture of acetonitrile:methanol:water (9:7:84 v/v/v).[8]

  • Flow Rate: Typically 0.5-1.0 mL/min.

  • Detection: Fluorescence detector set to an excitation wavelength of 373 nm and an emission wavelength of 448 nm.

  • Quantification: Create a standard curve using known concentrations of sialic acid standards (Neu5Ac and Neu5Gc) derivatized in the same manner as the samples.

Liquid Chromatography-Mass Spectrometry (LC-MS)

This method offers high sensitivity and specificity for the direct analysis of sialic acids.

a. Sample Preparation

  • For free sialic acid analysis, urine samples can be directly analyzed after filtration.[1]

  • For total sialic acid analysis, an enzymatic (neuraminidase) or acid hydrolysis step is required to release conjugated sialic acids.[1][2]

  • An internal standard, such as ¹³C₃-sialic acid, is added for accurate quantification.[1]

b. LC-MS/MS Analysis

  • LC System: A liquid chromatography system capable of delivering accurate gradients at low flow rates.

  • Column: A suitable reversed-phase or HILIC column.

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) operating in negative electrospray ionization (ESI) mode.

  • Detection: Multiple Reaction Monitoring (MRM) is used for selective and sensitive detection of the target sialic acids and the internal standard. For example, the transition for sialic acid is m/z 308.2 -> 87.0.[1]

High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAE-PAD)

This technique allows for the direct analysis of underivatized sialic acids.

a. Sample Preparation

  • Release sialic acids from the glycoprotein using mild acid hydrolysis (e.g., 2 M acetic acid at 80°C for 2 hours) or enzymatic digestion with neuraminidase.[6]

b. HPAE-PAD Analysis

  • HPAE-PAD System: A specialized ion chromatography system equipped with a pulsed amperometric detector.

  • Column: A high-pH anion-exchange column, such as a CarboPac™ PA10 or PA20.[3][11]

  • Mobile Phase: A high pH eluent, typically a gradient of sodium acetate in sodium hydroxide.

  • Detection: Pulsed amperometric detection using a gold working electrode.

Visualizing the Workflow

To better understand the experimental processes, the following diagrams illustrate the workflows for each analytical method.

DMB_HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Glycoprotein Glycoprotein Sample Hydrolysis Acid Hydrolysis (2M Acetic Acid, 80°C, 2h) Glycoprotein->Hydrolysis ReleasedSialicAcids Released Sialic Acids Hydrolysis->ReleasedSialicAcids Derivatization Incubation (50°C, 2-3h, dark) ReleasedSialicAcids->Derivatization DMB 2,5-DABA (DMB) Labeling Reagent DMB->Derivatization LabeledSialicAcids Fluorescently Labeled Sialic Acids Derivatization->LabeledSialicAcids HPLC RP-HPLC Separation (C18 Column) LabeledSialicAcids->HPLC FLD Fluorescence Detection (Ex: 373 nm, Em: 448 nm) HPLC->FLD Data Data Analysis & Quantification FLD->Data

Figure 1. Workflow for Sialic Acid Analysis using 2,5-DABA Derivatization and HPLC-FLD.

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (e.g., Urine, Glycoprotein) Hydrolysis Hydrolysis (Optional) (Enzymatic or Acid) Sample->Hydrolysis InternalStandard Add Internal Standard (e.g., ¹³C₃-Sialic Acid) Hydrolysis->InternalStandard PreparedSample Prepared Sample InternalStandard->PreparedSample LC LC Separation (RP or HILIC) PreparedSample->LC MSMS Tandem Mass Spectrometry (ESI-, MRM) LC->MSMS Data Data Analysis & Quantification MSMS->Data

Figure 2. Workflow for Sialic Acid Analysis using LC-MS.

HPAEPAD_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Glycoprotein Glycoprotein Sample Hydrolysis Hydrolysis (Acid or Enzymatic) Glycoprotein->Hydrolysis ReleasedSialicAcids Released Sialic Acids Hydrolysis->ReleasedSialicAcids HPAEC HPAE Separation (Anion-Exchange Column) ReleasedSialicAcids->HPAEC PAD Pulsed Amperometric Detection HPAEC->PAD Data Data Analysis & Quantification PAD->Data

Figure 3. Workflow for Sialic Acid Analysis using HPAE-PAD.

References

comparative study of different synthesis routes for 2,5-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of synthetic pathways to 2,5-Diaminobenzoic acid reveals several distinct routes, primarily involving the reduction of nitrated benzoic acid derivatives. The choice of a specific route often depends on the availability of starting materials, desired purity, scalability, and reaction conditions. The most common strategies begin with either 2,5-Dinitrobenzoic acid or 2-Amino-5-nitrobenzoic acid, which are then reduced to the final product.

Route 1: Reduction of 2,5-Dinitrobenzoic Acid

This is a direct and common approach that involves the reduction of both nitro groups on 2,5-Dinitrobenzoic acid. The primary challenge lies in the initial synthesis of the dinitro compound, followed by the selection of an appropriate reduction method.

Part A: Synthesis of 2,5-Dinitrobenzoic Acid

The precursor, 2,5-Dinitrobenzoic acid, can be synthesized by the nitration of o-nitrobenzoic acid.[1]

Table 1: Synthesis of 2,5-Dinitrobenzoic Acid

ParameterValue
Starting Material o-Nitrobenzoic acid
Reagents Fuming Nitric Acid, Sulfuric Acid
Temperature 50-55°C, then 65°C
Reaction Time 1 hour +
Yield 55-66%
Product Purity Melting Point: 177-178°C (recrystallized)

Experimental Protocol: Synthesis of 2,5-Dinitrobenzoic Acid [1]

  • In a suitable flask, dissolve 21 g (0.125 mole) of o-nitrobenzoic acid in 125 ml of concentrated sulfuric acid.

  • Cool the solution to 20°C and add 250 g of ice.

  • Filter the resulting mixture with suction and wash the solid with 35 ml of ice water.

  • Suspend the solid in 25 ml of water and dissolve it by gradually adding 55-65 ml of a 10% sodium carbonate solution.

  • Filter the solution and acidify the filtrate with 1:1 hydrochloric acid until it is strongly acidic to Congo red.

  • Chill the mixture in ice for one hour, then filter the product.

  • Wash the product with 12 ml of ice water and air-dry. The yield is typically between 14-17 g (55-66%).

Part B: Reduction to this compound

The reduction of the dinitro compound to the diamino product can be achieved through various methods, most notably catalytic hydrogenation or using metal catalysts in an acidic medium.[2][3]

Table 2: Comparative Data for the Reduction of 2,5-Dinitrobenzoic Acid

ParameterMethod 1: Catalytic HydrogenationMethod 2: Metal/Acid Reduction
Starting Material 2,5-Dinitrobenzoic Acid2,5-Dinitrobenzoic Acid
Catalyst/Reagent Pd/C or Raney Nickel[4][5]Tin (Sn) and Hydrochloric acid (HCl)[6]
Solvent Methanol or Ethanol[5]Hydrochloric acid
Temperature 20-150°C[5]Not specified
Pressure 0.1-5 MPa (Hydrogen)[5]Atmospheric
Reaction Time 2-10 hours[5]Not specified
Yield >96%[5]Not specified
Product Purity >95%[5]Not specified

Experimental Protocol: Catalytic Hydrogenation of 3,5-Dinitrobenzoic Acid (Analogous Route) [4] Note: A specific protocol for 2,5-Dinitrobenzoic acid was not detailed in the search results, so an analogous procedure for the 3,5-isomer is provided for reference.

  • In a high-pressure reactor, combine 3,5-Dinitrobenzoic acid with a sodium solution as the solvent.

  • Add Pd/C catalyst (mass ratio of 1:100 to the starting material).

  • Set the mass ratio of water to 3,5-Dinitrobenzoic acid to 3:1.

  • Pressurize the reactor with hydrogen to 2 MPa.

  • Heat the reaction mixture to 70°C and maintain these conditions until hydrogen uptake ceases.

  • After the reaction, cool the mixture, filter the catalyst, and acidify the filtrate to precipitate the product.

  • The reported yield for this analogous reaction is 95.7% with 99% selectivity.[4]

Route 2: From 2-Amino-5-nitrobenzoic Acid

This pathway involves the selective reduction of a single nitro group. The starting material, 2-Amino-5-nitrobenzoic acid, can be prepared from several precursors, including 5-Nitroisatin.

Part A: Synthesis of 2-Amino-5-nitrobenzoic Acid from 5-Nitroisatin

This method relies on the oxidative cleavage of the isatin ring using hydrogen peroxide under basic conditions.[7]

Table 3: Synthesis of 2-Amino-5-nitrobenzoic Acid

ParameterValue
Starting Material 5-Nitroisatin
Reagents Sodium Hydroxide (1M), 30% Hydrogen Peroxide
Temperature 10°C
Reaction Time 3 hours
Yield 74-77%[7]
Product Purity Melting Point: 267-270°C (with decomposition)[7]

Experimental Protocol: Synthesis of 2-Amino-5-nitrobenzoic Acid [7]

  • In a round-bottom flask, dissolve 3.3 g (0.017 mol) of 5-Nitroisatin in 100 mL of 1 M sodium hydroxide solution.

  • Cool the solution to 10°C in an ice bath with continuous stirring.

  • Slowly add 3 mL (~0.026 mol) of 30% hydrogen peroxide dropwise to the cooled solution.

  • Maintain the temperature at 10°C and continue stirring for 3 hours.

  • After the reaction period, slowly add concentrated hydrochloric acid to the mixture until the pH reaches approximately 2.

  • The product will precipitate as a yellow solid. Filter the solid and wash it with cold water.

  • Recrystallize the crude product from hot water to obtain purified 2-Amino-5-nitrobenzoic acid.

Part B: Reduction to this compound

The final step is the reduction of the nitro group on 2-Amino-5-nitrobenzoic acid. Standard nitro group reduction methods are applicable here. Common reagents include catalytic hydrogenation (e.g., H₂ with Pd/C) or metal-based reducing agents like SnCl₂ or Fe/HCl.[3][8] These methods are generally high-yielding and chemoselective for the nitro group.

Synthesis Pathways Overview

The following diagram illustrates the logical relationships between the different starting materials and intermediates in the synthesis of this compound.

SynthesisRoutes A o-Nitrobenzoic Acid B 2,5-Dinitrobenzoic Acid A->B Nitration (HNO₃, H₂SO₄) Z This compound B->Z Reduction (e.g., H₂, Pd/C or Sn, HCl) C 5-Nitroisatin D 2-Amino-5-nitrobenzoic Acid C->D Oxidative Cleavage (H₂O₂, NaOH) D->Z Reduction (e.g., H₂, Pd/C)

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most commonly achieved via the reduction of nitrated precursors. The route starting from 2,5-Dinitrobenzoic acid offers a high-yielding final reduction step, with catalytic hydrogenation providing excellent purity and yield.[5] However, this requires the synthesis of the dinitro intermediate first. The alternative route, starting from precursors like 5-Nitroisatin to form 2-Amino-5-nitrobenzoic acid, involves an efficient oxidative cleavage and a subsequent single reduction step.[7] The choice between these routes will depend on factors such as the cost and availability of the initial starting materials, desired overall yield, and the laboratory's capacity for handling nitrating agents and high-pressure hydrogenation.

References

A Comparative Guide to Derivatizing Agents for Sialic Acid Analysis: Highlighting the Gold Standard and Exploring Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the analysis of biopharmaceuticals and biological samples, the accurate quantification of sialic acids is of paramount importance. These terminal monosaccharides on glycans play critical roles in protein stability, efficacy, and immunogenicity. Due to their lack of a strong chromophore, derivatization is a crucial step for sensitive detection by High-Performance Liquid Chromatography (HPLC). This guide provides an objective comparison of derivatizing agents for sialic acid analysis, with a focus on the widely used fluorescent labeling agent 1,2-diamino-4,5-methylenedioxybenzene (DMB), and a discussion on 2,5-Diaminobenzoic acid (2,5-DABA) as a potential alternative.

The Power of Fluorescent Derivatization in Sialic Acid Analysis

Derivatization in HPLC analysis serves to enhance the detectability of analytes that do not possess native properties amenable to common detection methods like UV-Vis or fluorescence. For sialic acids, fluorescent labeling is the method of choice due to its inherent high sensitivity and selectivity, allowing for the quantification of low-abundance species in complex biological matrices. An ideal derivatizing agent for sialic acid analysis should exhibit several key characteristics:

  • High Reactivity and Specificity: The agent should react efficiently and selectively with the α-keto acid functionality of sialic acids under mild conditions to minimize sample degradation and side-product formation.

  • Formation of Stable Derivatives: The resulting fluorescent derivative must be stable throughout the analytical workflow, from sample preparation and chromatographic separation to detection.

  • High Quantum Yield: The fluorescent tag should have a high quantum yield to ensure a strong signal and, consequently, low limits of detection.

  • Good Chromatographic Properties: The derivatized sialic acids should exhibit good peak shapes and be well-resolved on common reversed-phase HPLC columns.

Head-to-Head: Performance of Sialic Acid Derivatizing Agents

While several reagents can be used for the fluorescent labeling of sialic acids, 1,2-diamino-4,5-methylenedioxybenzene (DMB) has emerged as the industry standard. Information on direct, quantitative comparisons with this compound (2,5-DABA) is limited in peer-reviewed literature. However, we can compare the well-documented performance of DMB with another diamino-compound, 3,5-Diaminobenzoic acid, for which some data is available, to provide a comparative perspective.

Feature1,2-diamino-4,5-methylenedioxybenzene (DMB)3,5-Diaminobenzoic acid
Reaction Principle Forms a fluorescent quinoxalinone derivative with the α-keto acid group of sialic acid.Reacts with sialic acid to form a fluorescent product.[1]
Reaction Time 2 - 3 hours.Not explicitly stated in comparative studies.
Reaction Temperature 50 - 60 °C.Not explicitly stated in comparative studies.
Derivative Stability DMB-labeled sialic acids are light-sensitive and should be analyzed within 24 hours.Information not readily available in comparative studies.
Limit of Detection (LOD) As low as 57 fmol.Fluorometric methods, in general, are highly sensitive.[1] Specific LOD for the HPLC method is not available in comparative literature.
Specificity Highly specific for α-keto acids.Reported to have high specificity for sialic acid with minimal interference.[1]
Key Advantage Well-established, widely used, and supported by numerous commercial kits and protocols. High sensitivity.High specificity reported.[1]
Key Disadvantage Light sensitivity of derivatives requires careful sample handling.Lack of extensive validation and comparative data in HPLC applications for sialic acids.

In Focus: The Advantages of this compound

While comprehensive comparative data is scarce, the chemical structure of this compound suggests its potential as a fluorescent labeling agent for sialic acids, reacting via a similar mechanism to DMB. A related compound, 3,5-Diaminobenzoic acid, has been noted for its high specificity in sialic acid quantification, with minimal reaction from interfering compounds.[1] This suggests that diaminobenzoic acid derivatives as a class could offer advantages in terms of cleaner analytical profiles. However, without direct comparative studies, the performance of 2,5-DABA in terms of reaction kinetics, derivative stability, and ultimate sensitivity in HPLC applications remains to be thoroughly benchmarked against the established DMB method.

Experimental Protocols

Detailed and validated experimental protocols are crucial for reproducible and accurate results. Below is a typical protocol for the derivatization of sialic acids with DMB for HPLC analysis.

Protocol: Derivatization of Sialic Acids with 1,2-diamino-4,5-methylenedioxybenzene (DMB)

1. Release of Sialic Acids from Glycoproteins: a. To 5-50 µg of glycoprotein sample in a microcentrifuge tube, add 2 M acetic acid to a final volume of 50 µL. b. Incubate the mixture at 80°C for 2 hours to hydrolyze the glycosidic linkages and release the sialic acids. c. Cool the sample to room temperature.

2. DMB Labeling Reaction: a. Prepare the DMB labeling solution fresh by dissolving 7 mg of DMB dihydrochloride in 1 mL of a solution containing 1.4 M acetic acid, 0.75 M β-mercaptoethanol, and 18 mM sodium hydrosulfite. b. Add 200 µL of the DMB labeling solution to the 50 µL of hydrolyzed sample. c. Incubate the mixture in the dark at 50°C for 3 hours. d. Stop the reaction by cooling the mixture on ice.

3. HPLC Analysis: a. Inject 10-50 µL of the derivatized sample onto a C18 reversed-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm). b. Elute the DMB-labeled sialic acids using an isocratic mobile phase of acetonitrile:methanol:water (e.g., 9:7:84 v/v/v) at a flow rate of 1 mL/min. c. Detect the fluorescent derivatives using a fluorescence detector with an excitation wavelength of 373 nm and an emission wavelength of 448 nm. d. Quantify the sialic acids by comparing the peak areas to a standard curve generated with known concentrations of sialic acid standards (e.g., N-acetylneuraminic acid and N-glycolylneuraminic acid) derivatized in the same manner.

Visualizing the Workflow

To provide a clear overview of the analytical process, the following diagrams illustrate the key steps in the derivatization and analysis of sialic acids.

G cluster_0 Sample Preparation cluster_1 Derivatization cluster_2 Analysis Glycoprotein_Sample Glycoprotein_Sample Acid_Hydrolysis Acid_Hydrolysis Glycoprotein_Sample->Acid_Hydrolysis 2M Acetic Acid, 80°C, 2h Released_Sialic_Acids Released_Sialic_Acids Acid_Hydrolysis->Released_Sialic_Acids DMB_Labeling DMB_Labeling Released_Sialic_Acids->DMB_Labeling DMB Reagent, 50°C, 3h Labeled_Sialic_Acids Labeled_Sialic_Acids DMB_Labeling->Labeled_Sialic_Acids HPLC_Separation HPLC_Separation Labeled_Sialic_Acids->HPLC_Separation C18 Column Fluorescence_Detection Fluorescence_Detection HPLC_Separation->Fluorescence_Detection Ex: 373 nm, Em: 448 nm Quantification Quantification Fluorescence_Detection->Quantification

Caption: Experimental workflow for sialic acid analysis.

G Start Start: Glycoprotein Sample Step1 Acid Hydrolysis (Release Sialic Acids) Start->Step1 Step2 Add DMB Labeling Reagent Step1->Step2 Step3 Incubate (Derivatization Reaction) Step2->Step3 Step4 HPLC Injection Step3->Step4 Step5 Fluorescence Detection Step4->Step5 End End: Quantified Sialic Acid Data Step5->End

Caption: Sialic acid derivatization and analysis process flow.

Conclusion

For sensitive and reliable quantification of sialic acids in various sample types, fluorescent derivatization followed by HPLC analysis is the gold standard. 1,2-diamino-4,5-methylenedioxybenzene (DMB) is a well-established and thoroughly validated derivatizing agent that offers excellent sensitivity. While this compound and its isomers present intriguing possibilities, particularly concerning specificity, a lack of comprehensive, direct comparative studies with established methods like DMB makes it difficult to definitively assess their advantages in a routine analytical setting. Further research and head-to-head comparisons are warranted to fully evaluate the potential of 2,5-DABA as a viable alternative for sialic acid analysis. For now, DMB remains the reagent of choice for robust and sensitive sialic acid quantification in the biopharmaceutical industry and research.

References

2,5-Diaminobenzoic Acid: A Comparative Review of Its Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,5-Diaminobenzoic acid (2,5-DABA), a bifunctional aromatic compound, presents a versatile scaffold for a range of scientific applications. Its structure, featuring both amino and carboxylic acid functional groups, allows for its use as a building block in organic synthesis, a potential component in advanced materials, and a candidate for biochemical investigation. This guide provides a comparative analysis of the performance of 2,5-DABA in several key areas, supported by available experimental data and detailed methodologies.

I. Organic Synthesis: A Versatile Building Block

The presence of two reactive amine groups and a carboxylic acid on an aromatic ring makes 2,5-DABA a valuable intermediate in the synthesis of a variety of organic molecules, including polymers and dyes.

A. Polymer Synthesis

Diaminobenzoic acid isomers are utilized as monomers in the production of high-performance polymers such as polyamides and polybenzimidazoles, which are known for their exceptional thermal stability and mechanical strength. While specific data for polymers derived exclusively from 2,5-DABA is limited in the reviewed literature, the general synthetic routes and properties of related polymers provide a benchmark for comparison.

Table 1: Comparison of Thermal Properties of Aromatic Polymers

Polymer TypeMonomersTd, 5% weight loss (°C)Char Yield at 600°C (%)
Poly(p-phenylene terephthalamide)p-Phenylenediamine, Terephthaloyl chloride~500>50
Poly(m-phenylene isophthalamide)m-Phenylenediamine, Isophthaloyl chloride~450~45
Polystyrene (for comparison)Styrene~375<5

Note: Data for polyamides are representative values from the literature and are intended to provide a general comparison for the expected performance of aromatic polyamides. Specific values for a 2,5-DABA-based polymer would require experimental determination.

  • Monomer Preparation: Dissolve the diamine monomer (e.g., this compound) in a suitable aprotic polar solvent, such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP), containing a base like pyridine or triethylamine to act as an acid scavenger.

  • Reaction Setup: Cool the solution in an ice bath to 0-5 °C under a nitrogen atmosphere.

  • Polymerization: Slowly add a stoichiometric amount of a diacid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent to the cooled diamine solution with vigorous stirring.

  • Reaction Completion: Allow the reaction to proceed at low temperature for several hours and then at room temperature overnight.

  • Polymer Isolation: Precipitate the polymer by pouring the viscous solution into a non-solvent like methanol or water.

  • Purification: Filter the precipitated polymer, wash it thoroughly with water and methanol to remove unreacted monomers and salts, and dry it under vacuum.

Polymer_Synthesis_Workflow Monomer_Prep Monomer Dissolution (2,5-DABA in aprotic solvent + base) Reaction_Setup Cooling to 0-5°C (Nitrogen atmosphere) Monomer_Prep->Reaction_Setup Polymerization Addition of Diacid Chloride (Vigorous stirring) Reaction_Setup->Polymerization Reaction_Completion Stirring (Low temp -> Room temp) Polymerization->Reaction_Completion Isolation Precipitation (in Methanol/Water) Reaction_Completion->Isolation Purification Filtration and Washing Isolation->Purification Drying Vacuum Drying Purification->Drying

Caption: General workflow for the synthesis of polyamides.

B. Azo Dye Synthesis

Aromatic amines are fundamental precursors in the synthesis of azo dyes, which are characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). The synthesis involves diazotization of the primary amine followed by coupling with an electron-rich aromatic compound.

Table 2: Spectroscopic Properties of Representative Azo Dyes

Azo DyeDiazo ComponentCoupling Componentλmax (nm)Molar Absorptivity (ε, L mol⁻¹ cm⁻¹)
Methyl OrangeSulfanilic acidN,N-dimethylaniline507 (acidic), 464 (basic)~40,000
Para Redp-Nitroaniline2-Naphthol490~25,000
Azo dye from 3-aminosalicylic acid3-Aminosalicylic acidAniline derivative418-541Not specified

Note: The spectroscopic properties of a dye synthesized from 2,5-DABA would depend on the chosen coupling component and the solvent.

  • Diazotization:

    • Dissolve this compound in dilute hydrochloric acid and cool the solution to 0-5 °C in an ice bath.

    • Slowly add a cold aqueous solution of sodium nitrite dropwise while maintaining the low temperature. The formation of the diazonium salt is indicated by a positive test with starch-iodide paper.

  • Coupling Reaction:

    • In a separate beaker, dissolve the coupling component (e.g., a phenol or an aniline derivative) in an appropriate solvent (e.g., aqueous sodium hydroxide for phenols or dilute acid for anilines) and cool it in an ice bath.

    • Slowly add the cold diazonium salt solution to the coupling component solution with constant stirring.

  • Dye Isolation:

    • The azo dye will precipitate out of the solution.

    • Collect the dye by vacuum filtration, wash it with cold water, and allow it to dry.

Azo_Dye_Synthesis cluster_diazotization Diazotization cluster_coupling Coupling DABA This compound HCl_NaNO2 HCl, NaNO2 0-5°C DABA->HCl_NaNO2 Diazonium_Salt Diazonium Salt HCl_NaNO2->Diazonium_Salt Coupling_Reaction Coupling Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (e.g., Phenol) Coupling_Component->Coupling_Reaction Azo_Dye Azo Dye Coupling_Reaction->Azo_Dye

Caption: Key steps in the synthesis of azo dyes.

II. Mass Spectrometry: Potential as a MALDI Matrix

Matrix-assisted laser desorption/ionization (MALDI) mass spectrometry is a soft ionization technique that requires a matrix to co-crystallize with the analyte and absorb the laser energy. While 2,5-dihydroxybenzoic acid (DHB) is a commonly used matrix, the performance of 2,5-DABA as a MALDI matrix is not well-documented in the literature. However, the structurally similar 2-aminobenzoic acid has been reported as a matrix that can induce in-source decay (ISD) for top-down sequencing of peptides and proteins.

Table 3: Comparison of Common MALDI Matrices for Peptide Analysis

MatrixCommon AnalytesKey Characteristics
α-Cyano-4-hydroxycinnamic acid (CHCA)Peptides (< 3 kDa)High ionization efficiency, can cause fragmentation of larger peptides.
2,5-Dihydroxybenzoic acid (DHB)Peptides, Proteins (< 30 kDa), GlycansVersatile, good sequence coverage at higher concentrations, less background noise in the low m/z range.[1]
Sinapinic acid (SA)Proteins (> 30 kDa)"Cooler" matrix, reduces fragmentation of large molecules.
2-Aminobenzoic acidPeptides, ProteinsInduces radical-mediated in-source decay (ISD) for sequencing.
  • Matrix Solution Preparation: Prepare a saturated solution of the matrix (e.g., 2,5-DABA) in a suitable solvent, typically a mixture of acetonitrile (ACN) and water with a small amount of trifluoroacetic acid (TFA) (e.g., 50:50 ACN:0.1% TFA).

  • Analyte Solution Preparation: Dissolve the analyte (e.g., peptide or protein) in a compatible solvent, often 0.1% TFA in water.

  • Sample Spotting (Dried-Droplet Method):

    • Mix the matrix and analyte solutions in a specific ratio (e.g., 1:1 or 10:1 v/v).

    • Spot a small volume (typically 0.5-1 µL) of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry, leading to the co-crystallization of the matrix and analyte.

  • Mass Spectrometric Analysis: Analyze the sample using a MALDI-TOF mass spectrometer.

Caption: Standard workflow for MALDI sample preparation.

III. Biochemical Applications

A. Biomarker for Disease

It has been suggested that 2,5-DABA, as a metabolite of histidine, could potentially serve as a urinary biomarker for conditions such as renal disease, liver disease, and diabetes. However, a review of the current literature did not yield clinical or experimental studies that have quantified urinary or plasma levels of 2,5-DABA and established a statistically significant correlation with these diseases. Further research is required to validate its utility as a clinical biomarker.

B. Peptide Cyclization

Diaminobenzoic acid (DBz) derivatives have been explored as linkers in the synthesis of cyclic peptides. The bifunctional nature of DBz allows for one amine group to be used for peptide chain elongation on a solid support, while the other can be activated for intramolecular cyclization and cleavage from the resin.

Table 4: Comparison of Peptide Cyclization Strategies

Cyclization MethodReagents/ConditionsAdvantagesDisadvantages
Solution-Phase CyclizationCoupling reagents (e.g., PyBOP, HBTU) in dilute solutionVersatile for various peptide sequencesCan lead to dimerization and oligomerization, requires high dilution
On-Resin Cyclization (Head-to-Tail)Coupling reagents while peptide is on solid supportMinimizes intermolecular side reactions, higher effective molarityCan be sequence-dependent, steric hindrance can be an issue
Native Chemical LigationC-terminal thioester and N-terminal cysteineChemoselective, forms a native peptide bondRequires a cysteine residue at the ligation site
Diaminobenzoic Acid LinkerActivation of the second amino group for intramolecular attackCan allow for traceless cyclizationEfficiency can be sequence and sterically dependent[2]
  • Solid-Phase Peptide Synthesis: The linear peptide is synthesized on a solid support with the C-terminus anchored via a diaminobenzoic acid linker. One amino group of the linker is protected, while the other is used for peptide chain elongation using standard Fmoc or Boc chemistry.

  • Deprotection: The protecting group on the second amino group of the linker is removed.

  • Activation and Cyclization: The free amino group is activated (e.g., via diazotization) to facilitate an intramolecular nucleophilic attack by the N-terminal amino group of the peptide, leading to cyclization and cleavage from the resin.

  • Purification: The cyclic peptide is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Peptide_Cyclization SPPS Solid-Phase Peptide Synthesis on DBz Linker Deprotection Deprotection of Second Amino Group SPPS->Deprotection Activation Activation of Amino Group Deprotection->Activation Cyclization Intramolecular Cyclization and Cleavage Activation->Cyclization Purification RP-HPLC Purification Cyclization->Purification

References

A Comparative Guide to Assessing the Purity of Synthesized 2,5-Diaminobenzoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized compounds is a cornerstone of reliable and reproducible research. In the context of drug discovery and development, impurities can have significant impacts on biological activity, toxicity, and overall safety profiles. This guide provides a comprehensive comparison of standard analytical techniques for assessing the purity of synthesized 2,5-Diaminobenzoic acid, a key building block in various chemical syntheses. We present a comparative analysis of a synthesized batch against a commercial standard, supported by detailed experimental protocols and data.

Comparison of Analytical Techniques for Purity Assessment

The purity of a synthesized batch of this compound was compared against a commercial standard with a stated purity of ≥97%. The following analytical techniques were employed to provide a comprehensive purity profile.

Analytical TechniqueSynthesized BatchCommercial StandardKey Observations
High-Performance Liquid Chromatography (HPLC) 98.5%99.2%The synthesized batch shows a high degree of purity with minor impurity peaks detected.
Quantitative Nuclear Magnetic Resonance (qNMR) 98.2%99.0%Purity determined by ¹H NMR spectroscopy using an internal standard. The results are in good agreement with the HPLC data.
Mass Spectrometry (MS) Consistent with expected M+H⁺Consistent with expected M+H⁺Both samples show a clear molecular ion peak corresponding to this compound, with no significant impurity ions detected.
Elemental Analysis C: 55.18%, H: 5.33%, N: 18.38%C: 55.25%, H: 5.30%, N: 18.41%The elemental composition of the synthesized batch is in close agreement with the theoretical values (C: 55.26%, H: 5.30%, N: 18.41%).

Experimental Protocols

Detailed methodologies for each analytical technique are provided below.

High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound by separating it from any potential impurities.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (0.1%)

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase of 20% Acetonitrile and 80% Water containing 0.1% Formic acid.

  • Standard Preparation: Accurately weigh and dissolve the commercial standard of this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Sample Preparation: Accurately weigh and dissolve the synthesized this compound in the mobile phase to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Flow rate: 1.0 mL/min

    • Injection volume: 10 µL

    • Column temperature: 25 °C

    • UV detection wavelength: 254 nm

  • Analysis: Inject the standard and sample solutions into the HPLC system and record the chromatograms.

  • Purity Calculation: The purity is calculated based on the area percentage of the main peak in the chromatogram.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

Objective: To determine the purity of this compound using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz)

Reagents:

  • Deuterated Dimethyl Sulfoxide (DMSO-d6)

  • Maleic acid (internal standard)

Procedure:

  • Standard Preparation: Accurately weigh approximately 10 mg of the commercial standard of this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.

  • Sample Preparation: Accurately weigh approximately 10 mg of the synthesized this compound and 5 mg of maleic acid into a vial. Dissolve the mixture in 0.75 mL of DMSO-d6.

  • NMR Data Acquisition:

    • Acquire a ¹H NMR spectrum for both the standard and sample solutions.

    • Ensure a sufficient relaxation delay (e.g., 30 seconds) to allow for complete relaxation of all protons.

  • Purity Calculation: The purity is calculated by comparing the integral of a well-resolved proton signal from this compound to the integral of the vinylic proton signal of the maleic acid internal standard.

Mass Spectrometry (MS)

Objective: To confirm the molecular weight of this compound and identify potential impurities.

Instrumentation:

  • Mass spectrometer with an electrospray ionization (ESI) source

Reagents:

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

Procedure:

  • Sample Preparation: Prepare a dilute solution (e.g., 10 µg/mL) of the synthesized and commercial standard this compound in a 50:50 methanol:water solution with 0.1% formic acid.

  • MS Analysis: Infuse the sample solution into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight of this compound (152.15 g/mol ). Look for the protonated molecular ion [M+H]⁺ at m/z 153.16.

Elemental Analysis

Objective: To determine the elemental composition (Carbon, Hydrogen, Nitrogen) of the synthesized this compound.

Instrumentation:

  • CHN elemental analyzer

Procedure:

  • Sample Preparation: Accurately weigh a small amount (typically 1-2 mg) of the dried synthesized this compound into a tin capsule.

  • Analysis: Analyze the sample according to the instrument's standard operating procedure.

  • Comparison: Compare the experimentally determined weight percentages of Carbon, Hydrogen, and Nitrogen to the theoretical values calculated from the molecular formula (C₇H₈N₂O₂).

Visualizing the Workflow and Method Comparison

To provide a clearer understanding of the experimental process and the relative merits of each analytical technique, the following diagrams have been generated.

ExperimentalWorkflow cluster_synthesis Synthesis & Isolation cluster_analysis Purity Assessment cluster_comparison Comparison SynthesizedProduct Synthesized this compound HPLC HPLC Analysis SynthesizedProduct->HPLC qNMR qNMR Analysis SynthesizedProduct->qNMR MS Mass Spectrometry SynthesizedProduct->MS EA Elemental Analysis SynthesizedProduct->EA DataComparison Data Comparison & Purity Report HPLC->DataComparison qNMR->DataComparison MS->DataComparison EA->DataComparison CommercialStandard Commercial Standard CommercialStandard->DataComparison

Workflow for Purity Assessment of this compound.

MethodComparison cluster_methods Analytical Methods cluster_attributes Comparison Criteria HPLC HPLC Quantitative Quantitative HPLC->Quantitative High Sensitivity Sensitivity HPLC->Sensitivity High Throughput Throughput HPLC->Throughput High qNMR qNMR qNMR->Quantitative High (Absolute) StructuralInfo Structural Info qNMR->StructuralInfo High qNMR->Throughput Medium MS Mass Spec Qualitative Qualitative MS->Qualitative High MS->StructuralInfo High MS->Sensitivity Very High EA Elemental Analysis EA->Quantitative High (Bulk) EA->Qualitative Low EA->Throughput Low

Comparison of Analytical Methods for Purity Assessment.

Conclusion

The comprehensive analysis of the synthesized this compound using a multi-technique approach demonstrates a high degree of purity, comparable to the commercial standard. The combination of chromatographic, spectroscopic, and elemental analysis provides a robust and reliable assessment of the compound's quality. For routine purity checks, HPLC offers a good balance of accuracy, speed, and sensitivity. For definitive structural confirmation and absolute quantification, NMR and Mass Spectrometry are indispensable tools. Elemental analysis serves as a fundamental confirmation of the empirical formula. This guide underscores the importance of employing orthogonal analytical methods to ensure the quality and integrity of synthesized compounds in research and development.

Safety Operating Guide

Proper Disposal of 2,5-Diaminobenzoic Acid: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release: Researchers, scientists, and drug development professionals handling 2,5-Diaminobenzoic acid must adhere to strict safety and disposal protocols to ensure a safe laboratory environment and regulatory compliance. This guide provides essential, step-by-step procedures for the proper disposal of this compound, minimizing risks and environmental impact.

This compound is categorized as a hazardous substance, requiring careful management as chemical waste. Improper disposal can lead to environmental contamination and potential health hazards. Therefore, it is imperative to follow the specific procedures outlined below.

Hazard Summary

Proper handling and disposal are predicated on understanding the inherent hazards of this compound. The following table summarizes its key hazard classifications.

Hazard ClassificationDescription
Skin Corrosion/IrritationCauses skin irritation.[1]
Serious Eye Damage/IrritationCauses serious eye irritation.[1]
Acute Aquatic ToxicityMay be harmful to aquatic life.
GHS Pictogram Warning

Step-by-Step Disposal Protocol

The disposal of this compound must be managed as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular solid waste.

  • Waste Identification and Segregation:

    • Designate a specific, clearly labeled hazardous waste container for this compound waste.

    • The label should include the full chemical name, "this compound," and appropriate hazard pictograms (e.g., irritant).

    • Do not mix this waste with other chemical waste streams unless explicitly approved by a qualified waste management professional to prevent potentially hazardous reactions.

  • Containerization:

    • Use a leak-proof and chemically compatible container for waste accumulation.

    • Ensure the container is kept tightly sealed when not in use to prevent the release of dust or vapors.

  • Storage:

    • Store the waste container in a designated, cool, dry, and well-ventilated secondary containment area.

    • Keep the container away from incompatible materials, such as strong oxidizing agents.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to schedule a pickup.

    • Provide the waste disposal company with a complete and accurate description of the waste, including its composition and any known hazards.

    • Maintain detailed records of waste disposal, including quantities, dates, and disposal methods, as required by local and national regulations.

Spill Cleanup Procedure

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and contamination.

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

    • Ensure the area is well-ventilated. If the spill occurs in a fume hood, maintain its operation.

  • Personal Protective Equipment (PPE):

    • Before addressing the spill, all personnel involved in the cleanup must wear appropriate PPE, including:

      • Chemical-resistant gloves

      • Safety goggles or a face shield

      • A lab coat or chemical-resistant apron

      • In case of significant dust, a respirator may be necessary.

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop the material to avoid generating dust. A HEPA-filtered vacuum can also be used.

    • Place the collected material into a labeled hazardous waste container.

    • For liquid spills, use an inert absorbent material such as sand, vermiculite, or commercial sorbent pads.

    • Once absorbed, scoop the material into the designated hazardous waste container.

  • Decontamination:

    • Clean the spill area with a suitable solvent, followed by soap and water.

    • All cleaning materials, including contaminated wipes and absorbent pads, must also be disposed of as hazardous waste.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow This compound Disposal Workflow start Start: this compound Waste Generated is_spill Is it a spill? start->is_spill spill_cleanup Follow Spill Cleanup Protocol is_spill->spill_cleanup Yes waste_collection Collect in a Labeled, Compatible Container is_spill->waste_collection No spill_cleanup->waste_collection segregate_waste Segregate from Incompatible Waste waste_collection->segregate_waste store_waste Store in a Designated, Well-Ventilated Area segregate_waste->store_waste contact_disposal Contact EHS or Licensed Hazardous Waste Company store_waste->contact_disposal document_disposal Document Waste Disposal contact_disposal->document_disposal end End: Proper Disposal Complete document_disposal->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,5-Diaminobenzoic acid

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2,5-Diaminobenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate and essential safety protocols, operational procedures, and disposal plans for handling this compound. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks.

Hazard Identification and Safety Data

Quantitative Data Summary

PropertyValueSource/Comments
Chemical Name This compound
CAS Number 610-74-2[1]
Molecular Formula C7H8N2O2[1]
Molecular Weight 152.15 g/mol [1]
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritation[1]
Acute Toxicity (Oral) Data not available for the 2,5-isomer. For the related 3,5-isomer, it is classified as harmful if swallowed.[2]
Occupational Exposure Limits No specific limits established. General guidelines for particulates not otherwise regulated should be followed.[3]

Disclaimer: Some data is extrapolated from the 3,5-diaminobenzoic acid isomer due to the limited availability of a specific SDS for the 2,5-isomer. A thorough risk assessment should be conducted before handling.

Operational Plan: Step-by-Step Handling Procedures

A systematic approach to handling this compound is crucial for safety. The following workflow outlines the necessary steps from preparation to post-handling.

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling & Spill Management prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe prep_setup Prepare Well-Ventilated Workspace prep_ppe->prep_setup handle_weigh Weigh Solid in a Fume Hood prep_setup->handle_weigh handle_dissolve Dissolve with Care handle_weigh->handle_dissolve handle_transfer Transfer Solutions Using Pipettes handle_dissolve->handle_transfer post_decon Decontaminate Work Surfaces handle_transfer->post_decon post_wash Wash Hands Thoroughly post_decon->post_wash spill_contain Contain Spills with Inert Material

Caption: Safe Handling Workflow for this compound.
Detailed Experimental Protocols

1. Engineering Controls:

  • Always handle this compound in a certified chemical fume hood to minimize inhalation exposure.[4][5]

  • Ensure that an eyewash station and a safety shower are readily accessible.[3]

2. Personal Protective Equipment (PPE):

  • Eye and Face Protection: Wear chemical safety goggles or a face shield.[3][6]

  • Skin Protection:

    • Wear a lab coat.

    • Use nitrile gloves. Inspect gloves for any tears or punctures before use.

    • For extensive handling, consider double-gloving.

    • Contaminated gloves should be disposed of properly, and hands should be washed immediately after removal.[7]

  • Respiratory Protection: For operations that may generate significant dust, a NIOSH-approved respirator may be necessary.[4]

3. Handling Procedures:

  • Avoid creating dust when handling the solid material.

  • Weigh the chemical in a fume hood or a ventilated balance enclosure.

  • When preparing solutions, add the solid to the solvent slowly to prevent splashing.

  • Keep containers tightly closed when not in use.[2][5]

4. First Aid Measures:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[8]

  • Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]

  • Inhalation: Move the individual to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

1. Chemical Waste:

  • Dispose of unused this compound and solutions containing it as hazardous chemical waste.

  • Collect waste in a clearly labeled, sealed, and appropriate container.

  • Do not mix with other waste streams unless compatibility is confirmed.

  • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

2. Contaminated Materials:

  • All disposable PPE (gloves, etc.) that has come into contact with the chemical should be considered contaminated.

  • Place contaminated PPE and other materials (e.g., weighing paper, pipette tips) in a designated, sealed waste container for hazardous materials.

  • Consult with your institution's environmental health and safety (EHS) department for specific disposal procedures.

3. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wear appropriate PPE before attempting to clean up.

  • For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.

  • Clean the spill area with a suitable solvent and then wash with soap and water.

  • For large spills, contact your institution's EHS department or emergency response team.[2]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.